(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOBHOEZYKCJV-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Conformationally Constrained Scaffold: A Technical Guide to the Discovery and First Synthesis of cis-2-Aminocyclohexanecarboxylic Acid
Abstract
cis-2-Aminocyclohexanecarboxylic acid, a non-proteinogenic β-amino acid, represents a cornerstone in the development of peptidomimetics, foldamers, and pharmacologically active agents. Its constrained cyclohexane backbone offers a unique structural scaffold that has been pivotal in designing molecules with enhanced stability and specific conformational preferences. This in-depth technical guide provides a comprehensive exploration of the historical discovery and the foundational first synthesis of this crucial molecule. We will delve into the chemical logic behind the early, non-stereoselective approaches, the pivotal methods for isomer separation that led to the isolation of the cis isomer, and contrast these with modern, stereoselective strategies. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the origins and synthesis of this important chemical entity.
Introduction: The Significance of a Constrained Amino Acid
The spatial arrangement of atoms in a molecule is fundamental to its biological activity. In the realm of peptide science and drug discovery, the conformational flexibility of linear peptides often leads to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of conformational constraints is a powerful strategy to overcome these limitations. cis-2-Aminocyclohexanecarboxylic acid serves as an exemplary building block in this regard. The cyclohexane ring locks the relative positions of the amino and carboxylic acid groups, pre-organizing the molecule into a specific three-dimensional shape. This inherent rigidity has been exploited to create peptides with stable secondary structures, such as helices and turns, and to develop potent ligands for various biological targets.
The Foundational Synthesis: Catalytic Hydrogenation of Anthranilic Acid
The first synthesis of 2-aminocyclohexanecarboxylic acid, while not initially stereoselective, was a landmark achievement that opened the door to its subsequent study and application. The most probable and historically significant route was the catalytic hydrogenation of its aromatic precursor, anthranilic acid (2-aminobenzoic acid). This method, a staple of early 20th-century organic chemistry, provided access to the saturated cyclohexane ring system.
The hydrogenation of aromatic rings requires more forcing conditions than the reduction of simple alkenes.[1] Early researchers would have employed high-pressure hydrogenation apparatus with a suitable catalyst, with Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, being a common choice for its efficacy and robustness.[2][3] The reaction is typically conducted in a solvent that is inert to the reaction conditions and can dissolve the starting material, with glacial acetic acid being a frequent choice for such reductions.[2]
The underlying principle of this synthesis is the addition of hydrogen atoms across the double bonds of the benzene ring of anthranilic acid, leading to the formation of the cyclohexane ring. This process, however, is not inherently stereoselective regarding the newly formed chiral centers at C1 and C2. The hydrogenation occurs on the surface of the catalyst, and the approach of the substrate to the surface can occur from different faces, leading to a mixture of the cis and trans diastereomers of 2-aminocyclohexanecarboxylic acid.
Caption: Foundational synthesis of 2-aminocyclohexanecarboxylic acid.
Reconstructed Historical Protocol: Catalytic Hydrogenation
The following protocol is a reconstruction of the likely experimental procedure used in the early 20th century, based on the established principles of catalytic hydrogenation of aromatic compounds.
Objective: To synthesize a mixture of cis- and trans-2-aminocyclohexanecarboxylic acid from anthranilic acid.
Materials:
-
Anthranilic acid
-
Platinum(IV) oxide (Adams' catalyst)
-
Glacial acetic acid
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Charging the Reactor: In a high-pressure reaction vessel, a solution of anthranilic acid in glacial acetic acid is prepared.
-
Catalyst Addition: Platinum(IV) oxide (Adams' catalyst) is carefully added to the solution. The amount of catalyst would typically be a small percentage by weight of the substrate.
-
Hydrogenation: The reaction vessel is sealed, flushed with nitrogen to remove air, and then pressurized with hydrogen gas to several hundred atmospheres. The mixture is agitated at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.
-
Catalyst Removal: After depressurization, the reaction mixture is filtered through a pad of celite to remove the platinum catalyst.
-
Solvent Evaporation: The acetic acid solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation of the Product Mixture: The resulting solid residue contains a mixture of the cis and trans isomers of 2-aminocyclohexanecarboxylic acid.
The "Discovery" of the cis Isomer: Separation by Fractional Crystallization
The synthesis of the isomeric mixture was only the first step. The true "discovery" of cis-2-aminocyclohexanecarboxylic acid lay in its separation from the trans isomer and the characterization of its distinct physical properties. The classical method for separating diastereomers is fractional crystallization, a technique that exploits the differences in solubility of the isomers in a particular solvent.[4][5]
The cis and trans isomers of 2-aminocyclohexanecarboxylic acid, being diastereomers, have different physical properties, including solubility. By carefully selecting a solvent in which one isomer is significantly less soluble than the other, it is possible to selectively crystallize one isomer from the solution, leaving the other enriched in the mother liquor. This process can be repeated to achieve higher purity.
Caption: Workflow for the separation of cis and trans isomers.
Reconstructed Historical Protocol: Fractional Crystallization
Objective: To separate the cis and trans isomers of 2-aminocyclohexanecarboxylic acid.
Materials:
-
Mixture of cis- and trans-2-aminocyclohexanecarboxylic acid
-
Various solvents for solubility testing (e.g., water, ethanol, acetone, and mixtures thereof)
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Solvent Screening: Small-scale solubility tests are performed to identify a solvent or solvent system in which the two isomers exhibit a significant difference in solubility.
-
Dissolution: The isomeric mixture is dissolved in a minimum amount of the chosen hot solvent to form a saturated solution.
-
Crystallization: The solution is allowed to cool slowly and undisturbed. The less soluble isomer will preferentially crystallize out of the solution.
-
Isolation: The crystals are collected by filtration and washed with a small amount of the cold solvent.
-
Analysis: The melting point of the crystals is determined. A sharp melting point indicates a pure compound. The process is repeated until the melting point is constant.
-
Recovery of the Second Isomer: The mother liquor, now enriched in the more soluble isomer, is concentrated by evaporating some of the solvent and cooled again to induce crystallization of the second isomer.
| Property | cis-2-Aminocyclohexanecarboxylic Acid | trans-2-Aminocyclohexanecarboxylic Acid |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol | 143.18 g/mol |
| Melting Point | Varies depending on enantiomeric form | Varies depending on enantiomeric form |
| Solubility | Generally more soluble in polar solvents | Generally less soluble in polar solvents |
Modern Perspective: Stereoselective Synthesis
While the historical synthesis and separation were effective for their time, modern organic chemistry offers more elegant and efficient stereoselective routes to cis-2-aminocyclohexanecarboxylic acid. A prominent example is the Diels-Alder reaction, a powerful [4+2] cycloaddition that allows for the predictable formation of six-membered rings with defined stereochemistry.
In a typical modern synthesis, a diene (e.g., 1,3-butadiene) reacts with a dienophile (an acrylic acid derivative) to form a cyclohexene ring. The cis stereochemistry is often favored due to the endo transition state of the reaction. Subsequent functional group manipulations can then lead to the desired cis-2-aminocyclohexanecarboxylic acid.
Caption: Modern stereoselective synthesis via the Diels-Alder reaction.
This approach offers significant advantages over the historical method, including higher stereoselectivity, milder reaction conditions, and often better overall yields, eliminating the need for tedious separation of diastereomers.
Conclusion
The journey from the initial, non-stereoselective synthesis of 2-aminocyclohexanecarboxylic acid to the modern, elegant stereocontrolled routes highlights the remarkable progress in the field of organic chemistry. The foundational work involving the catalytic hydrogenation of anthranilic acid and the subsequent meticulous separation of the cis and trans isomers by fractional crystallization laid the essential groundwork for the development of this crucial molecular scaffold. Understanding this history provides valuable context for contemporary researchers who now have a diverse toolbox of synthetic methods at their disposal to access cis-2-aminocyclohexanecarboxylic acid and its derivatives for the advancement of medicinal chemistry and materials science.
References
-
An essay on the history of catalytic hydrogenation of organic compounds. From P. Sabatier and V.N. Ipatieff to the present days. (2020). ResearchGate. [Link]
-
Alkali metals as hydrogenation catalysts for aromatic molecules. (1965). CDC Stacks. [Link]
-
Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU ScholarWorks. [Link]
-
Fractional Crystallization. SULZER. [Link]
- US3880925A - Separation and purification of cis and trans isomers.
-
Acetic acid hydrogenation over supported platinum catalysts. (2025). ResearchGate. [Link]
-
Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. (2004). The Royal Society of Chemistry. [Link]
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Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction? (2015). ResearchGate. [Link]
-
16.9: Reduction of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
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Fractional crystallization (chemistry). (2019). Wikipedia. [Link]
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Catalytic hydrogenation of aromatic compounds. (2020). YouTube. [Link]
- US20080139383A1 - Hydrogenation of aromatic compounds.
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5.2: Catalytic Hydrogenation. (2021). Chemistry LibreTexts. [Link]
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Fractional crystallization. (2019). Chemistry LibreTexts. [Link]
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2-Aminocyclohexanecarboxylic acid. PubChem. [Link]
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The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. [Link]
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Adams' catalyst. (2024). Wikipedia. [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library. [Link]
-
Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... (2019). ResearchGate. [Link]
-
Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. (2004). PubMed. [Link]
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An In-depth Technical Guide to (1R,2S)-2-Aminocyclohexanecarboxylic Acid Hydrochloride: A Chiral Building Block for Advanced Drug Development
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the precise control of three-dimensional molecular architecture is paramount. Chiral building blocks—enantiomerically pure compounds used as starting materials for complex syntheses—are the linchpins in the creation of stereochemically defined drug candidates. (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride is one such critical intermediate. As a constrained cyclic β-amino acid, its rigid cyclohexane backbone offers a unique conformational scaffold that chemists can exploit to design molecules with specific spatial orientations. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, a representative synthetic application, and the underlying scientific principles that make it a valuable tool in the pursuit of novel therapeutics.
Compound Identification and Nomenclature
Accurate identification is the foundation of reproducible science. The compound is a specific stereoisomer of 2-aminocyclohexanecarboxylic acid, presented as its hydrochloride salt to improve stability and handling.
| Identifier | Value | Source |
| IUPAC Name | (1R,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride | PubChem |
| CAS Number | 189101-43-7 (Parent Compound) | BLD Pharm[1] |
| Molecular Formula | C₇H₁₄ClNO₂ (as HCl salt) | N/A |
| Molecular Weight | 179.64 g/mol (as HCl salt) | N/A |
| Synonyms | (1R,2S)-2-Aminocyclohexanecarboxylic acid HCl | N/A |
Note: The CAS number often refers to the parent free acid. It is crucial to confirm the specific form with the supplier.
Physicochemical and Safety Profile
Understanding the physical properties and handling requirements is essential for laboratory use. This data is aggregated from typical supplier safety data sheets (SDS) and chemical databases.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | Generic SDS |
| Solubility | Soluble in water. | Fisher Scientific[2] |
| Storage | Store in a cool, dry place, typically at 4°C, under an inert atmosphere. | United States Biological[3] |
| Purity | Typically ≥98% for research and development grades. | ChemicalBook[4] |
| Molecular Weight (Parent) | 143.18 g/mol | PubChem[5][6][7] |
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed. This compound and its related isomers are classified as irritants.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Expert Insight: The hydrochloride form is preferred in laboratory settings not only for its enhanced water solubility but also because the protonated amine is less susceptible to aerial oxidation compared to the free base, ensuring higher purity over time.
Role in Asymmetric Synthesis and Drug Development
The true value of (1R,2S)-2-Aminocyclohexanecarboxylic acid lies in its stereochemically defined structure. The cis relationship between the amine and carboxylic acid groups, fixed by the cyclohexane ring, provides a rigid scaffold. This is highly desirable in drug design for several reasons:
-
Conformational Rigidity : The locked structure reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.
-
Vectorial Presentation of Substituents : The fixed positions of the amine and carboxyl groups allow them to be used as anchor points for building out larger molecules, presenting other functional groups in precise, predictable directions.
-
Peptidomimicry : As a β-amino acid, it can be incorporated into peptide sequences to create peptidomimetics with altered secondary structures and improved resistance to enzymatic degradation.
This compound serves as a key building block in the synthesis of more complex molecules, including inhibitors and other pharmacologically active agents.[10] Its application is a testament to the power of fragment-based drug design, where well-defined chiral pieces are assembled to construct a final active pharmaceutical ingredient (API).
Experimental Protocol: Fmoc Protection of (1R,2S)-2-Aminocyclohexanecarboxylic Acid
To be utilized in peptide synthesis or other amine-specific coupling reactions, the amino group must be temporarily protected. The Fluorenylmethyloxycarbonyl (Fmoc) group is a standard choice due to its stability and ease of removal under mild basic conditions. This protocol describes a self-validating system for this common transformation.
Workflow Diagram
Caption: Workflow for Fmoc protection of the amino acid.
Step-by-Step Methodology
-
Dissolution (Self-Validation Check 1: Solubility) :
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Causality: The mixed solvent system is necessary because the starting material (a salt) is water-soluble, while the Fmoc-protecting reagent and the final product are organic-soluble. This ensures all components remain in a single phase during the reaction.
-
-
Basification :
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution. Stir until all solids dissolve and effervescence ceases. The solution should be basic (pH > 8).
-
Causality: The reaction requires the amine to be in its free base form (R-NH₂) to act as a nucleophile. The added base neutralizes the hydrochloride salt and the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Fmoc-Cl Addition (Self-Validation Check 2: Reaction Monitoring) :
-
Cool the flask in an ice bath. Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Causality: Fmoc-Cl is a reactive acyl chloride. Slow, cooled addition prevents potential side reactions. Using a slight excess ensures complete conversion of the starting amino acid.
-
-
Reaction Execution :
-
Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
-
Workup and Extraction :
-
Transfer the reaction mixture to a separatory funnel and dilute with water.
-
Acidify the aqueous layer to pH ~2 with 1M HCl. A white precipitate (the product) should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Causality: Acidification protonates the carboxylic acid, making the product less water-soluble and easily extractable into an organic solvent like ethyl acetate.
-
-
Purification (Self-Validation Check 3: Purity Assessment) :
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to obtain the pure (1R,2S)-Fmoc-2-aminocyclohexanecarboxylic acid.[11]
-
-
Characterization :
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass and spectral shifts corresponding to the addition of the Fmoc group validate the success of the synthesis.
-
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for precision engineering in drug discovery. Its defined stereochemistry and rigid conformation provide a reliable platform for constructing complex molecular architectures with predictable three-dimensional shapes. By understanding its fundamental properties and mastering its application in synthetic workflows, researchers can leverage this valuable building block to design and create the next generation of targeted, effective therapeutics.
References
-
PubChem. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Available at: [Link]
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- 1. 189101-43-7|(1R,2S)-2-Aminocyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
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The Keystone of Stability: A Technical Guide to Constrained β-Amino Acids in Peptidomimetics
Executive Summary
The therapeutic potential of peptides is immense, offering high specificity and potent biological activity. However, their clinical translation is frequently thwarted by two intrinsic weaknesses: profound susceptibility to proteolytic degradation and high conformational flexibility, which leads to reduced receptor affinity and poor bioavailability. This guide delves into a powerful peptidomimetic strategy that directly confronts these challenges: the incorporation of conformationally constrained β-amino acids. By extending the peptide backbone and introducing rigid structural elements, these non-canonical building blocks enforce predictable and stable secondary structures, enhance proteolytic resistance, and ultimately pave the way for a new generation of robust and effective peptide-based therapeutics. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing the foundational principles, practical synthetic and analytical protocols, and field-proven insights required to leverage this transformative technology.
The α-Peptide Conundrum: A Case for Backbone Innovation
Native peptides, composed of α-amino acids, are the products of eons of evolution, perfectly suited for their transient roles as signaling molecules in biological systems. This transient nature, however, is a significant liability in therapeutic design.
-
Proteolytic Instability : The α-peptide bond is a natural substrate for a vast array of proteases in the body, leading to rapid cleavage and short in-vivo half-lives. A promising therapeutic can be rendered inactive minutes after administration.
-
Conformational Chaos : Short linear peptides exist as a dynamic ensemble of conformations in solution. Only a fraction of these conformers may be the "bioactive" shape recognized by the target receptor. This conformational freedom results in a significant entropic penalty upon binding, lowering the effective affinity of the ligand.
Peptidomimetics aims to resolve these issues by modifying the peptide structure to retain biological activity while improving drug-like properties. One of the most successful strategies is the use of β-amino acids, which introduce an additional carbon into the backbone between the α-carbon and the carboxyl group.[1] This simple homologation has profound consequences:
-
Inherent Protease Resistance : The altered backbone geometry is no longer recognized by most common proteases, drastically increasing the peptide's stability and half-life.[2][3]
-
Novel Folding Propensities : β-peptides, or "foldamers," can adopt unique and highly stable secondary structures, such as various helices (10-helix, 12-helix, 14-helix) and sheets, even in short sequences.[3]
While simple acyclic β-amino acids provide stability, the true power for rational drug design comes from conformational constraint . By locking the dihedral angles of the β-amino acid backbone, we can pre-organize the peptidomimetic into a desired, bioactive conformation, thereby minimizing the entropic cost of binding and maximizing potency.
Architectures of Constraint: Engineering Secondary Structure
The type of constraint applied to the β-amino acid building block directly dictates the resulting secondary structure of the peptide. This provides a powerful toolbox for mimicking the α-helices, β-turns, and β-sheets critical for biological recognition.
-
Acyclic Constraints (β³-Amino Acids) : Substitution at the Cβ position (a β³-amino acid) can favor specific rotamers, but the effect is often subtle. However, when arranged in sequence, oligomers of β³-amino acids show a strong propensity to form a 14-helix , which is a stable structure defined by 14-membered hydrogen-bonded rings.[4] This structure effectively mimics one face of a traditional α-helix.
-
Cyclic Constraints : Incorporating the Cα-Cβ bond into a ring system provides a much more rigid and predictable constraint. The ring size and stereochemistry are the primary determinants of the resulting peptide fold.
-
Cyclopentane Rings (ACPC) : trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) is a potent inducer of the 12-helix , a novel secondary structure characterized by 12-membered hydrogen-bonded rings.[5][6] This structure is more tightly wound than the 14-helix.
-
Cyclohexane Rings (ACHC) : In contrast, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) promotes the formation of the aforementioned 14-helix , similar to acyclic β³-amino acids but with greater rigidity.[5]
-
Other Ring Systems : Norbornene and cyclopropane units can be used to induce β-sheet and β-turn-like structures, respectively, demonstrating the versatility of this approach.[7]
-
The following diagram illustrates how different building blocks guide the peptide backbone into distinct, stable conformations.
Caption: Relationship between β-amino acid constraint and resulting peptide secondary structure.
Synthesis and Incorporation: From Monomer to Peptidomimetic
The successful application of constrained β-amino acids hinges on robust and scalable chemical protocols for both monomer synthesis and subsequent incorporation into a peptide sequence.
Monomer Synthesis: The Arndt-Eistert Homologation
A classic and reliable method for preparing β-amino acids from their readily available α-amino acid precursors is the Arndt-Eistert homologation.[8][9] This reaction sequence extends the carbon chain by one atom via a Wolff rearrangement of an α-diazoketone intermediate.[9][10] The key advantage is the high retention of stereochemistry at the α-carbon.[9]
The general workflow is depicted below:
Caption: Workflow for the Arndt-Eistert homologation of an α-amino acid to a β-amino acid.
The synthesis of trans-2-aminocyclopentanecarboxylic acid (ACPC) is more complex and often relies on strategies like reductive amination of a ketoester precursor, followed by separation of stereoisomers.[11][12]
Step 1: Reductive Amination
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in methanol.
-
Add (R)-α-phenylethylamine (1.1 eq) and sodium cyanoborohydride (NaBH₃CN) (1.5 eq).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate. The resulting product is a mixture of four diastereomeric amino esters.
Step 2: Diastereomeric Resolution
-
Dissolve the crude amino ester mixture in a minimal amount of hot ethanol.
-
Add a solution of (+)-dibenzoyl-D-tartaric acid (DBTA) (0.5 eq) in hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place at 4°C overnight.
-
The salt of the desired (1S,2S,1'R)-amino ester selectively crystallizes. Filter and wash the crystals with cold ethanol.
Step 3: Saponification and Fmoc Protection
-
Treat the resolved amino ester salt with aqueous HCl to hydrolyze the ester, yielding the amino acid hydrochloride.
-
Dissolve the amino acid in a 10% sodium carbonate solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in acetone portion-wise while maintaining a basic pH.
-
Stir for 4-6 hours at room temperature.
-
Acidify the solution with 1M HCl and extract the product, Fmoc-(S,S)-trans-ACPC, with ethyl acetate.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes with 1% acetic acid).
This protocol is a generalized representation. For detailed, scalable procedures, refer to Berlicki et al., J. Org. Chem. 2020.[11][12]
Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Constrained β-amino acids, once protected (typically with Fmoc), are readily incorporated into peptide chains using standard automated or manual SPPS protocols.[13][14] The process is cyclical, involving deprotection of the N-terminal amine followed by coupling of the next amino acid.
This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin.
-
Resin Swelling : Place the resin in a fritted reaction vessel. Add dimethylformamide (DMF, ~10 mL/g resin) and agitate for 30 minutes. Drain the solvent.[15]
-
Fmoc Deprotection :
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat with a fresh 20% piperidine solution for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-6 times).
-
-
Amino Acid Coupling :
-
In a separate vial, dissolve the incoming Fmoc-protected β-amino acid (3.0 eq) and a coupling agent such as HBTU (2.9 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the vial. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. (Note: β-amino acids may couple more slowly than α-amino acids, requiring longer reaction times or double coupling).
-
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).
-
Confirmation (Optional) : Perform a Kaiser or ninhydrin test on a small sample of beads. A negative result (yellow/clear beads) indicates complete coupling. If positive (blue beads), repeat the coupling step (Step 3).[13]
-
Cycle Repetition : Return to Step 2 for the next amino acid in the sequence.
-
Final Cleavage and Deprotection : Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.[16]
Structural and Functional Validation
After synthesis and purification (typically by RP-HPLC), the peptidomimetic must be rigorously characterized to confirm its structure and assess its functional properties.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the three-dimensional structure of peptides in solution.[7][17] A series of 2D NMR experiments are required.
-
Sample Preparation : Dissolve the lyophilized peptide (target concentration >0.5 mM) in an appropriate buffer (e.g., PBS) containing 5-10% D₂O for the lock signal. Adjust pH as needed, typically to <7.5 to slow amide proton exchange.[18]
-
Resonance Assignment :
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum. This experiment identifies protons that are part of the same amino acid spin system (i.e., connected through bonds).[19]
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This experiment identifies protons that are close in space (<5 Å), regardless of whether they are in the same residue.
-
Use the characteristic patterns in the TOCSY to identify amino acid types. Use the sequential Hα(i) - HN(i+1) NOE cross-peaks in the NOESY spectrum to "walk" along the backbone and assign each spin system to its correct position in the sequence.[17]
-
-
Secondary Structure Determination :
-
Helical Structures : Look for a series of medium-range NOEs, such as Hα(i) - HN(i+2), Hα(i) - HN(i+3), and Hα(i) - Hβ(i+3). The specific pattern of NOEs helps distinguish between different helix types (e.g., 12- vs. 14-helix).
-
β-Turns/Sheets : Look for strong Hα(i) - HN(i+1) NOEs and, for sheets, long-range NOEs between protons on different strands.[7]
-
Coupling Constants : Measure the ³J(HN,Hα) coupling constant from a high-resolution 1D or 2D spectrum. Small values (~4-6 Hz) are indicative of helical structures, while large values (~8-10 Hz) suggest an extended or β-sheet conformation.[7]
-
-
Structure Calculation : Use the distance restraints derived from NOESY peak volumes and dihedral angle restraints from coupling constants as inputs for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.[19]
Functional Validation: Stability and Activity Assays
-
Incubation : Dissolve the test peptide to a known concentration (e.g., 1 mg/mL) in a biologically relevant medium, such as human serum or plasma. Prepare a control sample of a native α-peptide with a similar sequence. Incubate all samples at 37°C.[20][21]
-
Time Points : At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction.
-
Quenching : Immediately stop enzymatic activity by mixing the aliquot with a quenching solution, such as 10% trichloroacetic acid (TCA) or acetonitrile containing 1% TFA.[20]
-
Analysis : Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis : Plot the percentage of intact peptide versus time. Calculate the half-life (t₁/₂) for each peptide.[20] A significantly longer half-life for the β-amino acid-containing peptide demonstrates enhanced proteolytic stability.
Applications in Drug Discovery: Case Studies
The true measure of this technology is its success in creating potent and stable inhibitors for challenging therapeutic targets, particularly protein-protein interactions (PPIs).
Case Study: Inhibiting the p53-MDM2 Interaction
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology. Peptides derived from the p53 transactivation domain can bind to MDM2 but are rapidly degraded.
-
Strategy : Researchers have designed β-peptide foldamers that mimic the α-helical conformation of the p53 peptide. By arranging β³-amino acids with appropriate side chains on one face of a 14-helix, they created a peptidomimetic that presents the key hydrophobic residues (Phe, Trp, Leu) to the MDM2 binding cleft.[4]
-
Results : These β-peptide inhibitors have shown remarkable success, achieving high binding affinities to MDM2 while being completely resistant to proteolysis.[4]
Case Study: Targeting GPCRs
G-protein coupled receptors (GPCRs) are a major class of drug targets. Peptidomimetics containing cyclic β-amino acids have been used to create potent and selective ligands for GPCRs like the somatostatin receptors.[3]
-
Strategy : By replacing key amino acids in a native peptide ligand with constrained β-amino acids, researchers can lock the peptide into a turn conformation that is optimal for receptor binding.
-
Results : This approach has yielded analogues with low nanomolar affinity and improved selectivity for specific receptor subtypes, properties that are crucial for developing targeted therapeutics with fewer side effects.[22]
The table below summarizes representative data showcasing the high affinity achieved by β-amino acid-containing peptidomimetics against important therapeutic targets.
| Target Interaction | Peptidomimetic Type | Key Constraining Residue(s) | Reported Affinity (Kᵢ or IC₅₀) | Reference |
| Bcl-xL / Bak | α/β-peptide 14/15-helix | Five-membered ring β-amino acids | Kᵢ = 1.5 µM | [22] |
| MDM2 / p53 | β-peptide 14-helix | Acyclic β³-amino acids | IC₅₀ = 94.5 µM; K𝘥 = 368-583 nM | [4] |
| CD2 / CD58 | β-turn mimetic | Dibenzofuran scaffold | IC₅₀ = 11 nM | [2] |
| Neuropeptide Y Y₁ Receptor | α/β-peptide | (1R,2R,3R)-β-ACC | Low nanomolar affinity | [22] |
Conclusion and Future Outlook
The incorporation of constrained β-amino acids is a field-proven, rational strategy for transforming labile, flexible peptides into stable, potent peptidomimetics. By providing exquisite control over backbone conformation, these building blocks allow scientists to engineer molecules with predictable secondary structures, leading to enhanced target affinity and dramatically improved resistance to enzymatic degradation. The synthetic and analytical protocols outlined in this guide provide a robust framework for the design, creation, and validation of these next-generation therapeutics. As our understanding of the relationship between constraint and conformation deepens, and as new synthetic methodologies emerge, the application of constrained β-amino acids will continue to expand, unlocking previously "undruggable" targets and pushing the boundaries of peptide-based drug discovery.
References
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Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]
-
Berlicki, Ł., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
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Berlicki, Ł., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]
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ResearchGate. (2020). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]
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Lee, H. S., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters. [Link]
-
RSC Publishing. (2018). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances. [Link]
-
Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link]
-
Aurelio, L., et al. (2005). Synthesis of New ß-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. Australian Journal of Chemistry. [Link]
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Chemistry LibreTexts. (2023). Arndt-Eister reaction. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Arndt–Eistert reaction. Wikipedia. [Link]
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Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
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Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. [Link]
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Kritzer, J. A., et al. (2005). beta-Peptides as inhibitors of protein-protein interactions. Bioorganic & Medicinal Chemistry. [Link]
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Kritzer, J. A., et al. (2005). β-Peptides as inhibitors of protein–protein interactions. PubMed Central. [Link]
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Jia, X., et al. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. [Link]
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Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Fülöp, L., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Hoffmann, T., et al. (2021). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
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Cavelier, F., & Martinez, J. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
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Juaristi, E., & Soloshonok, V. A. (2005). β-amino acids: versatile peptidomimetics. ResearchGate. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Aranha, M. P., et al. (2018). Peptides and peptidomimetics as immunomodulators. PubMed Central. [Link]
-
ResearchGate. (n.d.). Some important cyclic β-amino acids. ResearchGate. [Link]
-
Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. [Link]
-
Magalhães, R. P., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]
-
Susanto, M., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Oh, D., & Shin, S. Y. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PubMed Central. [Link]
-
Vinogradov, A. A., et al. (2019). In-solution enrichment identifies peptide inhibitors of protein–protein interactions. PubMed Central. [Link]
-
Lee, E. F., et al. (2015). Exploration of α/β/γ-peptidomimetics design for BH3 helical domain. The Royal Society of Chemistry. [Link]
-
Dougherty, P. G., et al. (2019). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PubMed Central. [Link]
-
Wang, X., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science. [Link]
-
Lin, X., et al. (2020). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry. [Link]
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Spectroscopic Characterization of (1R,2S)-2-Aminocyclohexanecarboxylic Acid Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for the comprehensive spectroscopic characterization of this chiral amino acid derivative using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction: The Significance of this compound
(1R,2S)-2-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid, a class of compounds that are crucial building blocks in the synthesis of pharmaceuticals and peptidomimetics. The hydrochloride salt form enhances its stability and solubility, making it a convenient precursor for various synthetic applications. The specific stereochemistry, (1R,2S), dictates its three-dimensional structure, which is fundamental to its biological activity and interaction with other chiral molecules.
Accurate spectroscopic characterization is paramount to verify the identity, purity, and stereochemical integrity of this compound. This guide provides a detailed examination of its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
Expected ¹H NMR Data:
While a publicly available experimental spectrum for this specific compound is not readily found, the expected chemical shifts and coupling constants can be predicted based on the structure and data from analogous compounds.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (CH-COOH) | 2.5 - 3.0 | ddd | J ≈ 11, 4, 3 |
| H2 (CH-NH₃⁺) | 3.2 - 3.7 | ddd | J ≈ 11, 11, 4 |
| Cyclohexane CH₂ | 1.2 - 2.2 | m | - |
| NH₃⁺ | 8.0 - 9.0 | br s | - |
| COOH | 11.0 - 13.0 | br s | - |
Causality Behind Experimental Choices:
The choice of a deuterated solvent is critical for ¹H NMR. For amino acid hydrochlorides, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[1] D₂O is advantageous for its ability to exchange with the labile protons of the amine (NH₃⁺) and carboxylic acid (COOH) groups, causing their signals to disappear. This can simplify the spectrum and aid in the assignment of the remaining signals. DMSO-d₆, on the other hand, will typically show all protons, including those of the ammonium and carboxylic acid groups, which appear as broad singlets.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | 170 - 180 |
| C1 (CH-COOH) | 45 - 55 |
| C2 (CH-NH₃⁺) | 50 - 60 |
| C3, C6 | 25 - 35 |
| C4, C5 | 20 - 30 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-resolution NMR spectrometer with a carbon probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The hydrochloride salt of an amino acid will have characteristic absorption bands for the ammonium (NH₃⁺), carboxylic acid (C=O and O-H), and C-H bonds.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| N-H (Ammonium) | 2800-3200 (often broad and overlapping with O-H) | Broad, Strong |
| C-H (Aliphatic) | 2850-2960 | Medium to Strong |
| C=O (Carboxylic Acid) | 1700-1730 | Strong |
| N-H Bending (Ammonium) | 1500-1600 | Medium |
| C-O Stretching | 1210-1320 | Medium |
Causality Behind Experimental Choices:
For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.[2][3] This involves grinding the sample with dry KBr powder and pressing it into a transparent disk. This method minimizes scattering and produces a high-quality spectrum. Alternatively, a Nujol mull can be prepared, but this introduces interfering C-H bands from the mineral oil.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Decision Tree for IR Sample Preparation
Caption: Decision-making for IR sample preparation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
Expected Mass Spectrometric Data:
-
Molecular Formula: C₇H₁₄ClNO₂
-
Molecular Weight: 179.64 g/mol
-
Expected Ionization: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed, where M is the free base (C₇H₁₃NO₂).
-
[M+H]⁺ (free base): m/z = 144.10
-
-
Expected Fragmentation: The protonated molecule is expected to undergo characteristic fragmentation, primarily through the loss of water (H₂O) and formic acid (HCOOH) or carbon monoxide (CO) and water.
-
[M+H - H₂O]⁺: m/z = 126.09
-
[M+H - HCOOH]⁺: m/z = 98.09
-
Causality Behind Experimental Choices:
Electrospray ionization (ESI) is the preferred method for polar and thermally labile molecules like amino acids.[4] It allows for the gentle ionization of the analyte directly from solution, minimizing fragmentation in the ion source and typically producing a prominent protonated molecular ion. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, water, or a mixture of the two, often with a small amount of formic acid to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, is essential for its unambiguous identification and quality control. While experimental spectra are not always readily available in public databases, a thorough understanding of the principles of each technique, coupled with knowledge of characteristic functional group behavior, allows for the accurate prediction and interpretation of its spectroscopic data. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds.
References
-
Department of Chemistry, University of Calgary. Sample preparation for FT-IR. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7128325, (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Link]
-
Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]
-
Drawell Scientific Instrument Co., Ltd. Sample Preparation for FTIR Analysis. [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]
Sources
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- 4. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (1R,2S)-2-Aminocyclohexanecarboxylic Acid as a Chiral Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Aminocyclohexanecarboxylic acid, a conformationally constrained cyclic β-amino acid, has emerged as a pivotal chiral building block in the fields of medicinal chemistry and organic synthesis. Its rigid cyclohexane framework and defined stereochemistry offer a unique scaffold for the design of novel therapeutics, peptidomimetics, and chiral catalysts. This guide provides a comprehensive overview of its synthesis, properties, and diverse applications, offering field-proven insights for its effective utilization in research and development.
The constrained cyclic structure of 2-aminocyclohexanecarboxylic acid isomers makes them valuable in the design of peptidomimetics and foldamers.[1][2] The specific stereochemistry of the (1R,2S) isomer, also known as cis-ACHC, preorganizes the molecule into distinct conformations, influencing the secondary structures of peptides into which it is incorporated.[3] This contrasts with its trans diastereomer, which has been more extensively studied as a building block for foldamers.[3] The unique conformational preferences of cis-ACHC make it a compelling target for exploring novel peptide architectures and functions.
I. Physicochemical Properties and Structural Features
Understanding the fundamental properties of (1R,2S)-2-aminocyclohexanecarboxylic acid is crucial for its application.
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | [4] |
| Molecular Weight | 143.18 g/mol | [4][5] |
| IUPAC Name | (1R,2S)-2-aminocyclohexane-1-carboxylic acid | [4] |
| Stereochemistry | cis | [6] |
The cyclohexane ring in (1R,2S)-2-aminocyclohexanol, a related structure, primarily adopts chair conformations.[6] This conformational preference is also central to understanding the three-dimensional structure and reactivity of (1R,2S)-2-aminocyclohexanecarboxylic acid. The cis relationship between the amino and carboxylic acid groups dictates a specific spatial arrangement that influences intermolecular interactions and the overall shape of molecules incorporating this building block.
Conformational Analysis
(1R,2S)-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is a preorganized β-amino acid that favors two gauche conformations around the Cα–Cβ bond.[3] This inherent conformational preference is a key attribute that can be exploited in the design of folded oligomers (foldamers). While the trans diastereomer of ACHC is well-known to induce helical folds in peptides, the cis isomer has been shown to favor more extended conformations in certain oligomers.[3] This highlights the subtle yet significant impact of stereochemistry on the secondary structure of peptidomimetics.
II. Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure (1R,2S)-2-aminocyclohexanecarboxylic acid is a critical step for its use as a chiral building block. Several strategies have been developed, primarily involving chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution of Racemic cis-2-Aminocyclohexanecarboxylic Acid
A common and established method for obtaining enantiomerically pure compounds is through chiral resolution.[7] This process involves the separation of a racemic mixture into its individual enantiomers.
Protocol: Resolution via Diastereomeric Salt Formation
This protocol describes a classical approach to resolving racemic cis-2-aminocyclohexanecarboxylic acid using a chiral resolving agent. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[7]
1. Protection of the Amino Group:
-
React the racemic cis-2-aminocyclohexanecarboxylic acid with a suitable protecting group, such as benzoyl chloride, to form N-benzoyl-cis-2-aminocyclohexanecarboxylic acid. This step is crucial to prevent unwanted side reactions and to provide a handle for derivatization.
2. Diastereomeric Salt Formation:
-
Dissolve the N-benzoyl derivative in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as a chiral amine like (R)-(+)-α-phenylethylamine or a naturally occurring alkaloid like quinine.[8][9] The choice of resolving agent is critical and often requires empirical screening to find one that forms well-defined, easily separable crystalline salts.
-
The two diastereomeric salts, [(R)-acid•(R)-base] and [(S)-acid•(R)-base], will have different physical properties, most importantly, different solubilities.
3. Fractional Crystallization:
-
Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution first.
-
Isolate the crystals by filtration. The efficiency of the separation depends on the solubility difference between the diastereomers.[7] Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.
4. Liberation of the Enantiomer:
-
Treat the isolated diastereomeric salt with an acid (e.g., HCl) to break the salt and protonate the carboxylic acid.
-
Remove the chiral resolving agent by extraction.
-
Deprotect the amino group to yield the desired enantiomerically pure (1R,2S)-2-aminocyclohexanecarboxylic acid.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[7] These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.[10][11]
One potential asymmetric route involves the catalytic hydrogenation of an appropriate prochiral precursor. For instance, the hydrogenation of p-aminobenzoic acid can yield a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid, with the ratio depending on the catalyst and reaction conditions.[12][13] While this example yields a different isomer, similar principles of stereoselective reduction can be applied to precursors of the 2-amino isomer.
III. Applications in Drug Discovery and Development
The rigid scaffold of (1R,2S)-2-aminocyclohexanecarboxylic acid makes it an attractive building block for constraining the conformation of peptides and small molecules, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability.
Peptidomimetics and Foldamers
Incorporating cyclic β-amino acids like cis-ACHC into peptide sequences can induce specific secondary structures.[3][14] While oligomers of the related trans-ACHC are known to form robust 14-helical structures, studies on cis-ACHC-containing peptides have revealed a propensity for more extended conformations in some contexts.[3][8] This provides medicinal chemists with a tool to fine-tune the three-dimensional structure of peptide-based drugs.
For example, the introduction of polyhydroxylated cyclohexane β-amino acids, synthesized from shikimic acid, into a peptide chain has been shown to be compatible with the formation of stable helical secondary structures.[1][2][15][16] This demonstrates the potential for creating more complex and functionalized foldamers by modifying the cyclohexane ring of ACHC.
Chiral Ligands and Catalysts
The amino and carboxylic acid functionalities of (1R,2S)-2-aminocyclohexanecarboxylic acid can be derivatized to create novel chiral ligands for asymmetric catalysis. The fixed spatial relationship between these two groups, dictated by the cyclohexane ring, can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in catalyzed reactions.[17] The development of such catalysts is a key area of research for the efficient synthesis of other chiral molecules.[18][19]
Scaffolds for Small Molecule Inhibitors
The constrained cyclohexane ring can serve as a rigid core for the development of small molecule inhibitors targeting enzymes or receptors. By appending various functional groups to the amino and carboxyl moieties, or to the ring itself, libraries of compounds can be synthesized and screened for biological activity. The defined stereochemistry of the (1R,2S) isomer reduces the complexity of the resulting library and aids in the interpretation of structure-activity relationships (SAR). The introduction of a carboxylic acid group can also improve the water solubility of a drug candidate.[20]
IV. Conclusion
(1R,2S)-2-Aminocyclohexanecarboxylic acid is a valuable and versatile chiral building block with significant potential in modern drug discovery and organic synthesis. Its unique conformational properties, stemming from the cis relationship of its functional groups on a rigid cyclohexane scaffold, allow for the rational design of novel peptidomimetics, chiral ligands, and small molecule therapeutics. The continued development of efficient and scalable synthetic routes to this and related cyclic β-amino acids will undoubtedly fuel further innovation in these fields.
V. References
-
Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. Available from: [Link]
-
2-Aminocyclohexanecarboxylic acid. PubChem. Available from: [Link]
-
(1S,2R)-2-aminocyclohexane-1-carboxylic acid. PubChem. Available from: [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available from: [Link]
-
(1S,2S)-2-Aminocyclohexanecarboxylic Acid. PubChem. Available from: [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available from: [Link]
-
Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents. Available from:
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. Available from: [Link]
-
The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. Available from: [Link]
-
Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. Available from: [Link]
-
(PDF) β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ResearchGate. Available from: [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ResearchGate. Available from: [Link]
-
Chiral resolution. Wikipedia. Available from: [Link]
-
Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents. Available from:
-
Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. ResearchGate. Available from: [Link]
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. Available from: [Link]
-
Application of 1-aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design. PubMed. Available from: [Link]
-
1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. ResearchGate. Available from: [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available from: [Link]
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. National Institutes of Health. Available from: [Link]
-
Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. National Institutes of Health. Available from: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available from: [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. Royal Society of Chemistry. Available from: [Link]
-
1-Aminocyclohexanecarboxylic acid. PubChem. Available from: [Link]
-
Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. ResearchGate. Available from: [Link]
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The Strategic Integration of Cyclic β-Amino Acids in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Quest for Structural Rigidity and Biological Resilience
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced therapeutic profiles is a perpetual endeavor. We, as medicinal chemists and drug development professionals, are in a constant search for structural motifs that can confer improved potency, selectivity, and pharmacokinetic properties upon our lead compounds. Among the myriad of tools at our disposal, the incorporation of conformationally constrained building blocks has emerged as a particularly fruitful strategy. This guide focuses on a class of such building blocks that holds immense potential: cyclic β-amino acids.
Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly minor alteration that bestows upon them a profound influence on molecular architecture and biological stability. When this backbone is further constrained into a cyclic scaffold, we unlock a powerful tool for sculpting peptides and small molecules into conformations that are not only pre-organized for optimal target engagement but are also remarkably resistant to enzymatic degradation. This guide aims to provide a comprehensive overview of the fundamental applications of cyclic β-amino acids, moving beyond a mere survey of the literature to offer practical insights and detailed methodologies for their synthesis, analysis, and strategic deployment in drug design.
The Structural and Conformational Uniqueness of Cyclic β-Amino Acids
The defining feature of a β-amino acid is the separation of the amino and carboxyl groups by two carbon atoms. This expanded backbone introduces an additional torsion angle, θ (theta), which, in conjunction with the φ (phi) and ψ (psi) angles, dictates the conformational landscape of the molecule[1]. When these backbone atoms are incorporated into a cycloalkane ring, the accessible values for these dihedral angles become severely restricted. This conformational rigidity is the cornerstone of their utility in medicinal chemistry.
The size of the cycloalkane ring—most commonly cyclopentane or cyclohexane—plays a crucial role in determining the preferred backbone geometry. For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have been shown to fold into a 12-helix, while trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) oligomers favor a more robust 14-helix secondary structure[2]. This ability to induce predictable and stable secondary structures is a powerful asset in the design of peptidomimetics.
Below is a diagram illustrating the fundamental structural differences between α-amino acids and cyclic β-amino acids, and the additional torsional degree of freedom in the latter.
Caption: A typical workflow for the design and optimization of peptidomimetics using cyclic β-amino acids.
Case Study: A Cyclic β-Amino Acid-Containing Inhibitor of Matrix Metalloproteinase 7 (MMP7)
To illustrate the real-world application of these principles, we will examine a recent breakthrough in the development of a highly stable and selective inhibitor of Matrix Metalloproteinase 7 (MMP7), an enzyme implicated in cancer metastasis.[3]
A macrocyclic peptide, named D'20, was developed using Mirror-Image Random Nonstandard Peptides Integrated Discovery (MI-RaPID) technology. This innovative approach led to the identification of a potent inhibitor composed of D-amino acids and, crucially, a cyclic β-amino acid.
Key Findings:
-
Potency and Selectivity: D'20 potently inhibited human MMP7 with an IC50 value of 90 nM. Importantly, it exhibited excellent selectivity over other MMPs, a significant challenge in the field of MMP inhibitor development.
-
Biological Activity: The inhibitor was shown to impede the migration of a pancreatic cancer cell line in vitro, demonstrating its potential to interfere with the metastatic process.
-
Exceptional Stability: D'20 displayed remarkable stability in human serum and in simulated gastric and intestinal fluids, a property attributed to its mirror-image nature and the presence of the cyclic β-amino acid.
This case study highlights how the incorporation of a cyclic β-amino acid can contribute to the development of a drug candidate with a highly desirable profile: potent, selective, and robustly stable.
The Role of MMPs in Cancer Metastasis
MMPs, particularly MMP-2 and MMP-9, play a pivotal role in the metastatic cascade. They are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), including the basement membrane, which acts as a physical barrier to cell migration. By breaking down the ECM, MMPs allow cancer cells to invade surrounding tissues, enter the bloodstream (intravasation), and establish secondary tumors at distant sites (extravasation). The signaling pathway below illustrates the central role of MMPs in this process.
Caption: Simplified signaling pathway showing the role of MMP-2/MMP-9 in cancer metastasis and the point of intervention for inhibitors.
Analytical Methodologies: Characterizing Peptides with Cyclic β-Amino Acids
A critical aspect of developing peptidomimetics is the rigorous characterization of their structural and biophysical properties. The following section provides detailed protocols for key analytical techniques.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light, which is dependent on the conformational arrangement of the peptide backbone.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high chloride concentrations or other components that absorb strongly below 200 nm.[4]
-
Determine the precise peptide concentration using a reliable method, such as quantitative amino acid analysis or by measuring the absorbance of an aromatic residue (if present). Accurate concentration determination is crucial for calculating molar ellipticity.
-
Prepare a series of peptide concentrations (e.g., 10-100 µM) to check for concentration-dependent effects, which may indicate aggregation.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.
-
Purge the instrument with nitrogen gas for at least 30 minutes before and during the measurement to remove oxygen, which absorbs in the far-UV.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
Record the CD spectrum of the peptide sample from 260 nm down to 190 nm.
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the measured ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (ellipticity in mdeg) / (10 * path length in cm * molar concentration * number of residues)
-
-
Interpretation:
-
Compare the resulting spectrum to characteristic spectra for different secondary structures. For example, a canonical α-helix shows negative bands around 222 nm and 208 nm, while a β-peptide 14-helix often displays a strong negative band around 214 nm.[5]
-
Detailed Structural Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the three-dimensional structure and dynamics of peptides in solution. Two-dimensional NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for determining the solution conformation.
Experimental Protocol (2D ¹H-¹H NOESY):
-
Sample Preparation: Dissolve the peptide (typically 1-5 mM) in a deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆). The choice of solvent can significantly influence the peptide's conformation.
-
Initial 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion. Well-dispersed signals are indicative of a structured peptide.
-
Resonance Assignment:
-
Acquire 2D TOCSY (Total Correlation Spectroscopy) and/or COSY (Correlation Spectroscopy) spectra to identify spin systems corresponding to individual amino acid residues.
-
Use the through-bond correlations in these spectra to assign the proton resonances for each residue.
-
-
NOESY Data Acquisition:
-
Acquire a 2D NOESY spectrum with a mixing time appropriate for the size of the peptide (typically 100-300 ms for small peptides). The NOESY experiment detects through-space correlations between protons that are close to each other (< 5 Å).
-
-
Structure Calculation:
-
Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Convert the cross-peak volumes into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å, respectively).
-
Use these distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.[6][7]
-
Assessing Metabolic Stability: In Vitro Plasma Stability Assay
This assay is a cornerstone for evaluating the resistance of a peptide to degradation by plasma proteases.
Experimental Protocol:
-
Materials: Human plasma (pooled, heparinized), the test peptide, a stable internal standard (optional), and a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).
-
Incubation:
-
Pre-warm the human plasma to 37 °C.
-
Spike the test peptide into the plasma to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37 °C with gentle agitation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a larger volume of the cold quenching solution (e.g., a 1:3 ratio of plasma to acetonitrile). This step precipitates the plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Quantification by HPLC:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (typically at 214 nm for the peptide bond).
-
Develop an HPLC method that provides good separation of the intact peptide from any degradation products. A typical gradient might run from 5% to 95% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes.
-
Quantify the amount of remaining intact peptide at each time point by measuring the area of the corresponding peak in the chromatogram.[8][9][10]
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide versus time.
-
Fit the data to a one-phase exponential decay model to calculate the half-life (t₁/₂) of the peptide in plasma.
-
Conclusion and Future Perspectives
Cyclic β-amino acids represent a powerful and versatile platform in medicinal chemistry. Their ability to impart conformational rigidity and enhance proteolytic stability addresses two of the most significant challenges in the development of peptide and peptidomimetic therapeutics. As our understanding of the relationship between conformation and biological activity deepens, and as synthetic methodologies for these unique building blocks become more refined and accessible, the strategic incorporation of cyclic β-amino acids will undoubtedly play an increasingly prominent role in the design of next-generation drugs. From targeting previously "undruggable" protein-protein interactions to creating highly stable and selective enzyme inhibitors, the applications of cyclic β-amino acids are vast and ripe for exploration. The future of drug discovery will, in part, be built upon these resilient and structurally elegant scaffolds.
References
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Majer, Z., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 86(15), 10343–10354. [Link]
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Majer, Z., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]
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Al-Ostoot, F. H., et al. (2023). Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10803. [Link]
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139. [Link]
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Yi, L., et al. (2014). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE, 9(7), e102523. [Link]
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Shuman, S., et al. (2023). Progress of metastasis by MMP-2 and MMP-9. ResearchGate. [Link]
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Písa, L., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 6(11), 1735–1746. [Link]
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Xu, X., et al. (2017). The role of MMP-2 and MMP-9 in the metastasis and development of hypopharyngeal carcinoma. Brazilian Journal of Otorhinolaryngology, 83(5), 548–555. [Link]
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Ghorpade, P. V., et al. (2023). The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. Cureus, 15(4), e37719. [Link]
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Strzalka, O., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178241. [Link]
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Pang, L., et al. (2018). The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis. Oncology Letters, 15(3), 2939–2946. [Link]
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Yamauchi, Y., et al. (2024). Mirror‐Image Random Nonstandard Peptides Integrated Discovery (MI‐RaPID) Technology Yields Highly Stable and Selective Macrocyclic Peptide Inhibitors for Matrix Metallopeptidase 7. Angewandte Chemie International Edition, 63(20), e202414256. [Link]
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Horne, W. S., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Israel Journal of Chemistry, 58(9-10), 1059–1067. [Link]
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Mtoz Biolabs. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Mtoz Biolabs. [Link]
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Sharma, G., et al. (2021). Torsion angles φ, θ, and ψ of α-, β- and cyclic β-amino acids. ResearchGate. [Link]
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Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. [Link]
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Yoshida, K., et al. (2022). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. International Journal of Molecular Sciences, 23(19), 11685. [Link]
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American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]
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Al-Sanea, M. M., et al. (2022). Structural Design and Synthesis of Novel Cyclic Peptide Inhibitors Targeting Mycobacterium tuberculosis Transcription. Molecules, 27(17), 5522. [Link]
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Amporndanai, K. (2015). Synthesis of cyclic peptide natural products and peptidomimetics. University of Bath's research portal. [Link]
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ResearchGate. (n.d.). Examples of helical structures formed by peptides containing cis‐ACPC. ResearchGate. [Link]
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ChemRxiv. (n.d.). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]
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Hagn, F., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Frontiers in Chemistry, 6, 55. [Link]
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Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]
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UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]
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Martinek, T. A., & Fülöp, F. (2012). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry, 36(5), 1239–1246. [Link]
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Mtoz Biolabs. (n.d.). Detection of Peptides Using HPLC. Mtoz Biolabs. [Link]
-
Kiss, L., et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1441–1455. [Link]
-
Lathaan, P. E., et al. (2016). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Molecules, 21(8), 1058. [Link]
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Steward, W. P., & Thomas, A. L. (1999). Preclinical and clinical studies of MMP inhibitors in cancer. Annals of the New York Academy of Sciences, 878, 215–226. [Link]
-
Hammond, M. C., & Bartlett, P. A. (2007). Synthesis of amino acid-derived cyclic acyl amidines for use in beta-strand peptidomimetics. The Journal of Organic Chemistry, 72(8), 3104–3107. [Link]
-
bioRxiv. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
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Costa, L., et al. (2022). Cyclic Peptides in Pipeline: What Future for These Great Molecules? Pharmaceuticals, 15(3), 369. [Link]
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NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
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YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
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Infoscience. (n.d.). Cyclic peptide therapeutics: past, present and future. Infoscience. [Link]
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Fields, G. B. (2019). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. Trends in Pharmacological Sciences, 40(12), 931–944. [Link]
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Wipf, P., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters, 6(24), 4411–4414. [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]
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ResearchGate. (n.d.). Some biologically interesting cyclic β-amino acids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Some important cyclic β-amino acids. ResearchGate. [Link]
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Methodological & Application
How to incorporate (1R,2S)-2-Aminocyclohexanecarboxylic acid into peptide synthesis
An In-Depth Guide to the Incorporation of (1R,2S)-2-Aminocyclohexanecarboxylic Acid in Peptide Synthesis
Introduction: Engineering Peptide Architectures with Cyclic β-Amino Acids
In the landscape of drug discovery and materials science, peptides represent a class of molecules with unparalleled specificity and biological activity. However, their therapeutic potential is often hampered by poor metabolic stability and limited conformational diversity. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations. Among these, (1R,2S)-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a constrained cyclic β-amino acid, has emerged as a powerful building block.
The rigid cyclohexyl backbone of cis-ACHC imparts significant conformational constraints on the peptide backbone. This pre-organization can induce and stabilize specific secondary structures, such as helices and turns, which are critical for molecular recognition and biological function.[1] Furthermore, the β-amino acid structure inherently provides resistance to enzymatic degradation by proteases, significantly enhancing the in vivo half-life of peptide-based therapeutics.[2]
While the benefits are clear, the successful incorporation of this sterically demanding amino acid requires a departure from standard peptide synthesis protocols.[3][4] Its rigid structure and hindered reactive centers necessitate optimized protection strategies and highly efficient coupling methodologies. This guide serves as a comprehensive technical resource for researchers, providing the foundational principles, validated protocols, and expert insights required to successfully integrate (1R,2S)-2-Aminocyclohexanecarboxylic acid into synthetic peptides.
Part 1: The Nα-Protected Building Block: A Prerequisite for Synthesis
Successful peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the principle of orthogonal protection.[2][5] This strategy employs protecting groups for the α-amino group and any reactive side chains that can be removed under distinct chemical conditions, allowing for the sequential and controlled elongation of the peptide chain.[5]
For cis-ACHC, the α-amino group must be protected to prevent self-polymerization and to ensure that coupling occurs exclusively at the desired N-terminus of the growing peptide chain.[6] The two dominant protection schemes in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies.[6] The Fmoc/tBu strategy is now the most widely used approach due to its milder deprotection conditions.[][8] The Fmoc group is cleaved under basic conditions (typically with piperidine), while the tert-butyl (tBu)-based side-chain protecting groups are removed in the final step with strong acid (trifluoroacetic acid).[] This orthogonality is crucial for synthesizing complex peptides.[]
The commercially available building block for this purpose is Fmoc-(1R,2S)-2-Aminocyclohexanecarboxylic acid.
Physicochemical Properties of the Building Block
| Property | Value |
| Chemical Name | (1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid[9][10] |
| Synonyms | Fmoc-(1R,2S)-ACHC, Fmoc-cis-(1R,2S)-ACHC-OH[9][10] |
| CAS Number | 312965-06-3[9][10] |
| Molecular Formula | C₂₂H₂₃NO₄[9] |
| Molecular Weight | 365.42 g/mol [9] |
| Appearance | White to light yellow solid[9][10] |
Chemical Structure
Caption: Structure of Fmoc-(1R,2S)-2-Aminocyclohexanecarboxylic acid.
Part 2: The Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS is the workhorse of modern peptide synthesis, enabling the efficient and often automated construction of peptide chains on an insoluble resin support.[] The general process is cyclical, involving repeated steps of deprotection and coupling.
Caption: The general cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Choice of Resin
For the Fmoc/tBu strategy, an acid-labile linker is required to release the final peptide. The 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice, as it allows the peptide to be cleaved under very mild acidic conditions (e.g., 1% TFA in Dichloromethane), preserving acid-sensitive moieties if needed, while being stable to the basic conditions of Fmoc removal.[11]
Part 3: The Critical Step - Activation and Coupling of a Hindered Residue
The primary challenge in incorporating (1R,2S)-ACHC is its steric hindrance. Both the α-carbon and the β-carbon are part of a rigid ring system, which can significantly slow down the rate of peptide bond formation compared to standard proteinogenic amino acids.[3][4] Overcoming this kinetic barrier requires a highly efficient activation of the carboxylic acid group and the use of potent coupling reagents.
The coupling process involves activating the carboxyl group of the incoming Fmoc-amino acid to make it highly electrophilic, facilitating nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[3]
Recommended Coupling Reagents
Standard coupling reagents may prove insufficient for driving the reaction to completion. For sterically hindered amino acids, onium salts (uronium/aminium and phosphonium) are the reagents of choice.[4] They react rapidly to form highly activated esters, minimizing side reactions.[3][12]
| Reagent Class | Example | Name | Key Characteristics & Causality |
| Uronium/Aminium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly Recommended. Extremely fast and efficient, especially for hindered couplings. The HOAt moiety forms a highly reactive activated ester and is a superior catalyst to HOBt, reducing racemization.[12] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A very common and effective reagent, but generally considered slightly less reactive than HATU for the most difficult couplings.[13] | |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A powerful coupling reagent that avoids the production of carcinogenic byproducts associated with its predecessor, BOP.[4][12] High reactivity and stability. |
| Carbodiimide | DCC / DIC | N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide | "Classical" reagents. Generally slower and more prone to racemization without additives like HOBt. DCC produces an insoluble urea byproduct (DCU) that is problematic for SPPS.[12][13] Not recommended for this application. |
Protocol: HATU-Mediated Coupling of Fmoc-(1R,2S)-ACHC
This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., 2-CTC resin pre-loaded with the C-terminal amino acid). The peptide-resin has already undergone Fmoc deprotection and washing, leaving a free N-terminal amine ready for coupling.
Materials:
-
Peptide-resin with free N-terminus (0.1 mmol)
-
Fmoc-(1R,2S)-2-Aminocyclohexanecarboxylic acid (183 mg, 0.5 mmol, 5 eq.)
-
HATU (190 mg, 0.5 mmol, 5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Amino Acid Pre-activation:
-
In a separate vial, dissolve Fmoc-(1R,2S)-ACHC and HATU in ~2 mL of DMF.
-
Add DIPEA to the solution. The solution will typically change color (e.g., to yellow).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. This step is critical as it allows for the formation of the highly reactive O-acylisourea intermediate before its introduction to the resin.[2]
-
-
Coupling Reaction:
-
Drain the solvent from the washed peptide-resin.
-
Add the pre-activated amino acid solution to the peptide-resin.
-
Agitate the mixture (e.g., using a shaker or nitrogen bubbling) at room temperature.
-
Crucially, allow for an extended coupling time. For a standard amino acid, 1-2 hours may be sufficient. For the hindered (1R,2S)-ACHC, a coupling time of 4 hours to overnight may be necessary to ensure the reaction proceeds to completion.
-
-
Monitoring the Coupling:
-
After the coupling period, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a qualitative Kaiser (ninhydrin) test.[2]
-
Negative Result (beads remain colorless/yellow): Indicates the absence of free primary amines, signifying a complete coupling. Proceed to the washing step.
-
Positive Result (beads turn dark blue/purple): Indicates the presence of unreacted N-terminal amines. The coupling is incomplete. In this case, drain the reaction solution and repeat the coupling step with a fresh solution of activated Fmoc-(1R,2S)-ACHC ("double coupling").
-
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin extensively to remove all excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
The resin is now ready for the next deprotection and coupling cycle.
Part 4: Final Cleavage and Characterization
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups.
Protocol: TFA-Mediated Cleavage
Safety Note: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: Reagent R (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water). TIS and water act as "scavengers" to trap the reactive carbocations generated from the cleavage of tBu-based protecting groups, preventing re-attachment to sensitive residues like Tryptophan or Methionine.
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin once more with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing a large volume (~40 mL) of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step 2-3 times to remove residual scavengers and cleavage byproducts.
-
Dry the final white peptide pellet under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conclusion
The incorporation of (1R,2S)-2-Aminocyclohexanecarboxylic acid is a potent tool for designing next-generation peptide therapeutics and foldamers. Its rigid cyclic structure offers enhanced proteolytic stability and the ability to dictate specific, predictable secondary structures. Success in this endeavor is not a matter of chance but a result of informed chemical strategy. By understanding the steric challenges posed by this unique building block and employing highly reactive onium salt-based coupling reagents like HATU, allowing for extended reaction times, and diligently monitoring reaction completion, researchers can reliably integrate this valuable residue. The detailed protocols and mechanistic insights provided herein offer a validated roadmap for harnessing the full potential of cis-ACHC in the rational design of advanced peptide architectures.
References
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
- Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]
-
Balo, R., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
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- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1R,2S)-FMOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID | 312965-06-3 [chemicalbook.com]
- 10. (1R,2S)-FMOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID | 312965-06-3 [amp.chemicalbook.com]
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- 12. file.globalso.com [file.globalso.com]
- 13. bachem.com [bachem.com]
Application Note: Strategic Protection of cis-2-Aminocyclohexanecarboxylic Acid for Advanced Synthesis
Introduction: The Strategic Value of a Constrained β-Amino Acid
cis-2-Aminocyclohexanecarboxylic acid is a conformationally constrained β-amino acid that serves as a critical building block in modern medicinal chemistry and drug development. Its rigid cyclic structure is invaluable for designing peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced metabolic stability and receptor-binding affinity. The defined cis stereochemistry allows for the precise spatial arrangement of functional groups, enabling the synthesis of highly structured oligomers, foldamers, and complex molecular scaffolds.
However, the bifunctional nature of this molecule—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—necessitates a carefully planned synthetic strategy. Uncontrolled reactivity can lead to self-polymerization or undesired side reactions. Therefore, the use of protecting groups is not merely a procedural step but the cornerstone of any successful synthesis involving this scaffold. This guide provides a detailed exploration of protecting group strategies, emphasizing the principles of orthogonality, which allows for the selective deprotection and modification of one functional group in the presence of the other.[1][2][3]
Protecting the Amino Group: Controlling Nucleophilicity
The primary amino group is a potent nucleophile. Its protection as a carbamate is the most common and reliable strategy, rendering it unreactive towards electrophiles and acylation conditions. The choice of carbamate is dictated by the desired deprotection conditions and overall synthetic plan.
Boc (tert-Butoxycarbonyl) Group: The Acid-Labile Workhorse
The Boc group is a staple in organic synthesis due to its stability in a wide range of conditions, except for strong acids.[4] This acid lability makes it an excellent choice when orthogonality with base-labile or hydrogenolysis-labile groups is required.
-
Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). Deprotection occurs via protonation, which leads to the formation of a stable tert-butyl cation and the release of carbon dioxide, driving the reaction to completion.[5][6] Scavengers like anisole are sometimes used to trap the tert-butyl cation and prevent side reactions.[4][7]
-
Deprotection Conditions: Typically achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol or ethyl acetate.[4][5]
Protocol 1: N-Boc Protection of cis-2-Aminocyclohexanecarboxylic Acid
-
Dissolution: Dissolve cis-2-aminocyclohexanecarboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (NaOH, 2.5 eq.) and stir until the starting material is fully dissolved. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product.
Cbz (Carbobenzyloxy) Group: Cleavage by Hydrogenolysis
The Cbz group, also known as the Z group, is a classic amine protecting group renowned for its stability to both acidic and basic conditions.[8] Its removal via catalytic hydrogenolysis is exceptionally mild and selective, making it orthogonal to most other protecting groups.[9][10]
-
Rationale: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[9] Deprotection involves the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen gas (H₂), releasing the free amine along with toluene and carbon dioxide as volatile byproducts.[9][11]
-
Deprotection Conditions: Catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst is the most common method.[8][12][13] Transfer hydrogenation using a hydrogen donor like ammonium formate is a safer alternative to handling hydrogen gas.[10][14]
Protocol 2: N-Cbz Protection of cis-2-Aminocyclohexanecarboxylic Acid
-
Dissolution: Dissolve cis-2-aminocyclohexanecarboxylic acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq.) and cool to 0 °C.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.[8]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. Extract the product into ethyl acetate (3x).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.[8]
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Base-Labile Choice
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.[15] It is stable to acidic and hydrogenolysis conditions, making it orthogonal to Boc and Cbz groups.
-
Rationale: The key to the Fmoc group's lability is the acidity of the proton on the fluorenyl ring system.[16] A non-nucleophilic base, typically piperidine, abstracts this proton, leading to a β-elimination reaction that liberates the free amine and a dibenzofulvene-piperidine adduct.[15][16][17]
-
Deprotection Conditions: Treatment with a solution of 20% piperidine in dimethylformamide (DMF) at room temperature rapidly removes the Fmoc group.[17][18]
Protocol 3: N-Fmoc Deprotection
-
Setup: Place the N-Fmoc protected substrate (e.g., on a solid support resin) in a suitable reaction vessel.
-
Reagent Addition: Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin).[18]
-
Reaction: Agitate or shake the mixture at room temperature for 5-10 minutes. The deprotection is typically very fast.[16][17]
-
Isolation: Filter the solution away from the substrate (if on solid support) and wash thoroughly with DMF to remove the dibenzofulvene-piperidine adduct and excess piperidine. The deprotected amine is now ready for the next reaction step.
Protecting the Carboxylic Acid: Taming Electrophilicity
Protecting the carboxylic acid as an ester prevents it from acting as an acid or participating in unwanted coupling reactions. The choice of ester is critical for compatibility with the N-protecting group and subsequent reaction steps.
Benzyl Ester (–OBn): Hydrogenolysis-Labile
Similar to the Cbz group, the benzyl ester is cleaved under mild catalytic hydrogenation conditions. This makes it the ideal partner for the acid-labile Boc group in the classic Boc/Bzl orthogonal strategy.[19]
-
Deprotection Conditions: H₂ gas with Pd/C catalyst.[12][20][21] This method is clean, as the byproduct is toluene.[11]
tert-Butyl Ester (–OtBu): Acid-Labile
The tert-butyl ester is highly stable to bases and nucleophiles but is readily cleaved under acidic conditions, often the same conditions used to remove a Boc group.[22][23][24] This makes it the preferred carboxylic acid protection in the widely used Fmoc/tBu orthogonal strategy.[23]
-
Deprotection Conditions: Anhydrous strong acids like TFA.[22][23][25] Milder, selective conditions using reagents like aqueous phosphoric acid or zinc bromide have also been developed.[26][27][28]
Methyl Ester (–OMe): Base-Labile
The methyl ester is a simple and robust protecting group. It is stable to acidic conditions and hydrogenolysis but is removed by saponification (hydrolysis) using an aqueous base like LiOH or NaOH.[20][29][30]
-
Deprotection Conditions: Aqueous solutions of alkali metal hydroxides (e.g., LiOH, NaOH) in a mixed solvent system like THF/water or MeOH/water.[29][30]
Orthogonal Protection: The Key to Selective Synthesis
Orthogonality is the concept of using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[2][3] This allows for the precise, sequential unmasking of functional groups, which is essential for complex syntheses like peptide elongation or side-chain modification.[1][31]
Key Orthogonal Pairs for cis-2-Aminocyclohexanecarboxylic Acid:
-
Fmoc-Amine / t-Butyl-Ester (Base/Acid): The dominant strategy in modern synthesis. The Fmoc group is removed with piperidine to elongate a chain, while the t-butyl ester remains intact. All acid-labile side-chain and C-terminal protecting groups are then removed in a final step with TFA.[2][23]
-
Boc-Amine / Benzyl-Ester (Acid/Hydrogenolysis): A classic and highly effective strategy. The Boc group can be removed with TFA without affecting the benzyl ester. The benzyl ester can then be removed by hydrogenation, leaving acid-sensitive groups untouched.[19]
-
Cbz-Amine / Methyl-Ester (Hydrogenolysis/Base): This combination allows for selective deprotection via hydrogenation (amine) or saponification (acid), providing another layer of synthetic flexibility.
Workflow for Selecting an Orthogonal Strategy
Caption: Sequential deprotection workflow in an Fmoc/tBu strategy.
Data Summary: Comparative Guide to Protecting Groups
| Protecting Group | Lability | Protection Reagents | Deprotection Conditions | Orthogonal To |
| Boc (Amine) | Acid | Boc₂O, NaOH | TFA; HCl in MeOH/EtOAc [4][7] | Cbz, Bzl, Fmoc, Me |
| Cbz (Amine) | Hydrogenolysis | Cbz-Cl, Na₂CO₃ | H₂/Pd-C; Ammonium Formate [9][10][13] | Boc, tBu, Fmoc, Me |
| Fmoc (Amine) | Base | Fmoc-Cl, NaHCO₃ | 20% Piperidine in DMF [16][17][18] | Boc, tBu, Cbz, Bzl |
| Benzyl Ester | Hydrogenolysis | Benzyl alcohol, Acid cat. | H₂/Pd-C [12][20][21] | Boc, tBu, Fmoc, Me |
| tert-Butyl Ester | Acid | tBu-acetate, cat. acid [32] | TFA; ZnBr₂; aq. H₃PO₄ [22][26][27] | Cbz, Bzl, Fmoc, Me |
| Methyl Ester | Base | MeOH, Acid cat. | LiOH or NaOH (aq.) [20][29][30] | Boc, tBu, Cbz, Bzl |
Conclusion
The successful synthesis of complex molecules derived from cis-2-aminocyclohexanecarboxylic acid is critically dependent on the rational selection and application of protecting groups. By understanding the distinct lability of common amine and carboxylic acid protecting groups, researchers can design robust, orthogonal strategies that permit selective chemical transformations with high fidelity. The Boc/Bzl and Fmoc/tBu pairings remain the most powerful and versatile approaches, enabling the construction of novel peptidomimetics and other advanced therapeutic candidates. Careful planning, guided by the principles outlined in this document, will empower scientists to unlock the full synthetic potential of this valuable building block.
References
-
Title: tert-Butyl Esters - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL: [Link]
-
Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: N-Terminal Deprotection - Fmoc removal Source: Aapptec Peptides URL: [Link]
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers Source: ACS Publications URL: [Link]
-
Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
-
Title: Terminology of Antibody Drug for Fmoc Deprotection Source: GenScript URL: [Link]
-
Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Benzyl Protection Source: Common Organic Chemistry URL: [Link]
-
Title: Boc Deprotection Mechanism Source: YouTube URL: [Link]
-
Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
-
Title: EXPERIMENTAL PROCEDURES Source: Beilstein Journals URL: [Link]
-
Title: Ester Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 Source: ACS Publications URL: [Link]
-
Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
-
Title: Novel tert-Butylation of Carboxylic Acids and Alcohols Source: Thieme Chemistry URL: [Link]
-
Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL: [Link]
-
Title: Protecting group Source: Wikipedia URL: [Link]
-
Title: (Catalytic) KF as an Efficient Protocol for Chemoselective Ester O-Alkyl Cleavage under Non-hydrolytic Neutral Condition Source: The Chemical Society of Japan URL: [Link]
-
Title: Amino Acid Derivatives for Peptide Synthesis Source: Aapptec URL: [Link]
-
Title: Hydrogenolysis Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide Source: RSC Publishing URL: [Link]
-
Title: Protection of Carboxylic acid by Ester Source: SynArchive URL: [Link]
-
Title: Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 Source: The University of Queensland eSpace URL: [Link]
-
Title: Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Carboxylic acid Protection Part 3: Benzyl Ester as protecting group Source: YouTube URL: [Link]
-
Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: A Facile Protocol for N-Cbz Protection of Amines in PEG-600 Source: ChemInform URL: [Link]
-
Title: Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Protection of Carboxylic acid by Ester Source: SynArchive URL: [Link]
-
Title: A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols Source: Synlett URL: [Link]
-
Title: Methyl-Ester Protection and Deprotection Source: J&K Scientific LLC URL: [Link]
-
Title: Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group Source: YouTube URL: [Link]
-
Title: 2. Carboxyl protecting groups Source: GCW Gandhi Nagar Jammu URL: [Link]
-
Title: Recent developments in chemical deprotection of ester functional group Source: ResearchGate URL: [Link]
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- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. genscript.com [genscript.com]
- 16. total-synthesis.com [total-synthesis.com]
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- 22. tert-Butyl Esters [organic-chemistry.org]
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- 24. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 25. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. UQ eSpace [espace.library.uq.edu.au]
- 29. synarchive.com [synarchive.com]
- 30. jk-sci.com [jk-sci.com]
- 31. peptide.com [peptide.com]
- 32. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: (1R,2S)-2-Aminocyclohexanecarboxylic Acid in Novel Drug Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction
In the field of medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and metabolic stability is relentless. Peptides, while potent biological modulators, often suffer from poor bioavailability and rapid degradation by proteases.[1][2] A powerful strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids into peptide or small molecule scaffolds.[2][3] (1R,2S)-2-Aminocyclohexanecarboxylic acid, hereafter referred to as cis-ACHC, is a cyclic β-amino acid that has emerged as a valuable building block in this endeavor.[4] Its rigid cyclohexane ring pre-organizes the molecular backbone, reducing the entropic penalty associated with binding to a biological target and imparting significant resistance to enzymatic degradation.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, applications, and practical protocols for utilizing cis-ACHC in the design of novel drug scaffolds.
Application Note 1: The Rationale for a Rigid Scaffold - Harnessing Conformational Constraint
The primary advantage of incorporating cis-ACHC into a drug candidate lies in its well-defined conformational preferences.[4] Unlike linear amino acids, which can adopt numerous conformations in solution, the cyclohexane ring of cis-ACHC restricts the torsional angles of the backbone, effectively "locking" it into a preferred geometry.
Key Benefits:
-
Enhanced Receptor Affinity: By pre-organizing the pharmacophore in a conformation that is complementary to the target's binding site, cis-ACHC reduces the entropic cost of binding. This can lead to a significant increase in binding affinity and potency.[3]
-
Increased Proteolytic Stability: The non-natural β-amino acid structure and the steric bulk of the cyclohexane ring make peptide bonds involving cis-ACHC highly resistant to cleavage by endogenous proteases, thereby extending the in-vivo half-life of the drug candidate.[2][3]
-
Induction of Stable Secondary Structures: In peptidomimetics, cyclic β-amino acids like cis-ACHC can induce stable, predictable secondary structures such as helices and turns.[4][5][6] This is critical for mimicking the bioactive conformation of natural peptides. For instance, while the diastereomer, trans-ACHC, is known to form robust 14-helices, the cis-ACHC isomer favors more extended conformations, which can be equally valuable for specific molecular recognition tasks.[4][5][7]
-
Improved Selectivity: The defined spatial orientation of side chains appended to a cis-ACHC-containing scaffold can lead to more specific interactions with the target receptor, reducing off-target effects.
Diagram 1: The Principle of Conformational Constraint
This diagram illustrates how the rigid structure of cis-ACHC reduces the number of accessible conformations compared to a flexible, linear amino acid, thereby lowering the entropic penalty upon binding to a receptor.
Sources
- 1. New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. bif.wisc.edu [bif.wisc.edu]
Application Notes and Protocols: A Step-by-Step Guide to Synthesizing β-Peptides Using Cyclic Amino Acids
Abstract
β-peptides incorporating cyclic amino acids represent a frontier in peptidomimetic design, offering enhanced structural rigidity and proteolytic stability, which are highly desirable traits in drug discovery and material science.[1][2] The constrained conformation imparted by the cyclic residues can induce stable secondary structures, such as helices and turns, leading to improved biological activity and receptor selectivity.[3][4] This guide provides a comprehensive, step-by-step protocol for the synthesis of these valuable molecules, from the preparation of cyclic β-amino acid monomers to their incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). We delve into the critical aspects of coupling sterically hindered residues, orthogonal protection strategies, and final peptide characterization, offering field-proven insights to navigate the unique challenges of this chemistry.
Introduction: The Significance of Cyclic β-Peptides
β-peptides are polymers of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts. This seemingly minor alteration confers a remarkable resistance to enzymatic degradation by proteases.[5] When cyclic β-amino acids are incorporated into the peptide sequence, the conformational flexibility of the backbone is further constrained.[1][4] This pre-organization can lead to a more stable and well-defined three-dimensional structure, which is often crucial for potent and selective binding to biological targets.[3] The applications of cyclic β-peptides are expanding, with promising developments in areas such as antimicrobial agents, enzyme inhibitors, and novel biomaterials.[1][6]
Part 1: Synthesis of Cyclic β-Amino Acid Monomers
The synthesis of β-peptides often begins with the preparation of the constituent monomers, as many cyclic β-amino acids are not commercially available. The synthetic route can be adapted to produce a variety of ring sizes and stereoisomers.
Protocol 1: Synthesis of a Representative Cyclic β-Amino Acid Monomer
This protocol outlines a general strategy for the synthesis of a protected cyclic β-amino acid, which can be subsequently used in peptide synthesis.
1. Ring Formation via Cycloaddition:
-
A common approach involves a chelation-controlled 1,3-dipolar cycloaddition reaction to form a key isoxazolidine intermediate with high diastereomeric excess.[7]
-
Step 1a: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral auxiliary, such as N-hydroxyphenylglycinol, in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Step 1b: Add a Lewis acid catalyst, for instance, MgBr₂, to the solution and stir at room temperature.
-
Step 1c: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add the desired alkene and nitrone components.
-
Step 1d: Allow the reaction to proceed for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Step 1e: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl) and perform an aqueous workup to isolate the crude isoxazolidine. Purify the product by column chromatography.
2. Reductive Ring Opening and Protection:
-
The isoxazolidine ring is then opened reductively to yield the acyclic β-amino acid precursor.
-
Step 2a: Dissolve the purified isoxazolidine in a suitable solvent (e.g., methanol, MeOH).
-
Step 2b: Add a reducing agent, such as H₂ over a palladium catalyst (Pd/C), and perform hydrogenation at a suitable pressure.
-
Step 2c: After the reaction is complete (monitored by TLC or Mass Spectrometry), filter off the catalyst and concentrate the solution.
-
Step 2d: The resulting amino alcohol is then protected. The amino group is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified (e.g., as a methyl or ethyl ester).[8] This orthogonal protection strategy is crucial for selective deprotection during peptide synthesis.[9][10]
Part 2: Solid-Phase Peptide Synthesis (SPPS) of β-Peptides Containing Cyclic Residues
SPPS is the preferred method for the assembly of β-peptides due to its efficiency and ease of purification.[11][12] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[13]
Workflow for SPPS of β-Peptides
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed SPPS Protocol
1. Resin Selection and Loading:
-
Choose a resin appropriate for your C-terminal residue (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[12][14]
-
The loading of the first amino acid onto the resin is a critical step and should be performed according to established protocols for the chosen resin.
2. Fmoc-Deprotection:
-
The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed to allow for the coupling of the next amino acid.
-
Step 2a: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Step 2b: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 5-10 minutes), and repeat this step once.
-
Step 2c: Thoroughly wash the resin with DMF and DCM to remove the piperidine and byproducts.
3. Coupling of Cyclic β-Amino Acids:
-
The coupling of sterically hindered amino acids, such as cyclic β-amino acids, can be challenging and may require optimized conditions and potent coupling reagents.[15][16]
-
Step 3a (Activation): In a separate vessel, dissolve the Fmoc-protected cyclic β-amino acid in DMF. Add a coupling reagent and a base. Pre-activation for 1-5 minutes is often beneficial.[9]
-
Step 3b (Coupling): Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours or longer, depending on the steric hindrance.[9]
-
Step 3c (Monitoring): Perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of free primary amines.[9] A negative result indicates complete coupling. If the test is positive, a second coupling (double coupling) may be necessary.
Table 1: Common Coupling Reagents for Hindered Amino Acids
| Reagent | Description | Recommended Use |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient for sterically hindered couplings with low racemization.[15][17] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and effective coupling reagent.[9][17] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation reagent with high efficiency, comparable to HATU, and improved safety profile.[15][18] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered systems, sometimes requiring longer reaction times.[15][17] |
4. Capping (Optional but Recommended):
-
To prevent the formation of deletion sequences, any unreacted amino groups can be "capped" by acetylation. This is typically done by treating the resin with a solution of acetic anhydride and a base like diisopropylethylamine (DIEA) in DMF.
5. Cleavage and Deprotection:
-
Once the peptide sequence is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously.
-
Step 5a: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Step 5b: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect sensitive residues. The exact composition of the cocktail depends on the amino acid composition of the peptide.
-
Step 5c: After the specified cleavage time (e.g., 2-4 hours), filter the resin and collect the filtrate containing the crude peptide.
-
Step 5d: Precipitate the crude peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Repeat the ether wash to remove residual scavengers.
6. Purification and Characterization:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified peptide's identity and purity are confirmed by analytical techniques such as:
Part 3: Solution-Phase Synthesis
While SPPS is dominant, solution-phase synthesis can be advantageous for large-scale production or for specific cyclization strategies.[22][23][24] In this approach, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. Head-to-tail cyclization is a common strategy in solution-phase synthesis.[25]
General Protocol for Solution-Phase Cyclization
-
Linear Peptide Synthesis: The protected linear peptide precursor is synthesized, typically by SPPS, and then cleaved from the resin while keeping the side-chain protecting groups intact.
-
Deprotection: The N-terminal and C-terminal protecting groups are selectively removed to allow for head-to-tail cyclization.
-
Cyclization: The cyclization reaction is performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. A suitable coupling reagent is used to facilitate amide bond formation.[22]
-
Final Deprotection and Purification: The remaining side-chain protecting groups are removed, and the final cyclic peptide is purified by RP-HPLC.
Part 4: Troubleshooting and Key Considerations
-
Incomplete Coupling: As mentioned, this is a common issue with sterically hindered cyclic β-amino acids.[26] Strategies to overcome this include using more potent coupling reagents, double coupling, and increasing the reaction temperature or time.
-
Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to poor reaction kinetics.[27] Using solvents that disrupt secondary structures (e.g., N-methylpyrrolidone, NMP) or incorporating backbone-protecting groups can mitigate this issue.[25]
-
Epimerization: The risk of racemization, particularly at the C-terminal residue during activation, can be minimized by using appropriate coupling reagents and additives (e.g., OxymaPure) and carefully controlling the reaction conditions.[18]
Conclusion
The synthesis of β-peptides containing cyclic amino acids is a challenging yet rewarding endeavor that opens the door to novel peptidomimetics with significant therapeutic and biotechnological potential.[2][6][28] A thorough understanding of the principles of peptide chemistry, careful selection of reagents and reaction conditions, and meticulous execution of the protocols are paramount for success. The methodologies and insights provided in this guide offer a solid foundation for researchers to explore the exciting possibilities of this unique class of molecules.
References
- Benchchem. (n.d.). Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols.
- PubMed. (n.d.). Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition.
- (n.d.). Cyclic Peptides Applications.
- PubMed. (n.d.). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design.
- Benchchem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase....
- (n.d.). Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?.
- ResearchGate. (n.d.). Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- PMC - NIH. (n.d.). Cyclic Peptides as Therapeutic Agents and Biochemical Tools.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Organic & Biomolecular Chemistry (RSC Publishing). (2023, October 6). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study.
- mediaTUM. (n.d.). NMR structural characterization of beta-amyloid peptides and their inhibitors.
- AltaBioscience. (n.d.). Cyclic Peptide Therapeutics in Drug Discovery.
- PubMed. (n.d.). Three Methods for the Solution Phase Synthesis of Cyclic Peptides.
- (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ResearchGate. (n.d.). Some important cyclic β-amino acids | Download Scientific Diagram.
- PMC. (2025, January 20). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.
- PMC. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- (n.d.). Cyclic Peptide Synthesis.
- PMC - NIH. (2019, October 10). Recent Trends in Cyclic Peptides as Therapeutic Agents and Biochemical Tools.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PMC - NIH. (n.d.). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation.
- PMC - NIH. (2018, November 16). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals.
- (2025, December 30). Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques.
- (n.d.). 6.8 Synthesis of Cyclic Peptides.
- (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
- ResearchGate. (2025, August 7). Selective Syntheses of Functionalized Cyclic β-Amino Acids via Transformation of the Ring CC Double Bonds | Request PDF.
- Wikipedia. (n.d.). Peptide synthesis.
- Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
- PMC - NIH. (n.d.). Introduction to Peptide Synthesis.
- MDPI. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).
- ResearchGate. (2025, August 6). Solution phase synthesis of β-peptides using micro reactors | Request PDF.
- ResearchGate. (2025, August 5). The Synthesis of Cyclic Peptides.
- (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- PMC - NIH. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor.
- (n.d.). peptide nmr.
- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
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Application Notes & Protocols: Catalytic Methods for the Preparation of Chiral Aminocyclohexanecarboxylic Acids
Abstract
Chiral aminocyclohexanecarboxylic acids are privileged structural motifs in medicinal chemistry and drug development, often serving as conformationally constrained building blocks in peptidomimetics, enzyme inhibitors, and other therapeutic agents.[1][2][3] Their defined stereochemistry is critical for biological activity.[1][2] This guide provides an in-depth overview and detailed protocols for three principal catalytic methods for preparing these valuable compounds in enantiomerically pure form: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Organocatalytic Asymmetric Synthesis. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and offers validated, step-by-step protocols to facilitate their practical application.
Introduction: The Significance of Chiral Aminocyclohexanecarboxylic Acids
The rigid cyclohexane scaffold of aminocyclohexanecarboxylic acids allows for the precise spatial orientation of amino and carboxylic acid functional groups. This conformational constraint is highly desirable in drug design, as it can lead to increased potency, selectivity, and metabolic stability by forcing a bioactive molecule into its optimal binding conformation. The synthesis of specific stereoisomers, both cis and trans, is a significant challenge that requires sophisticated catalytic strategies.[4][5][6] This document details robust catalytic methods that provide access to these enantiomerically pure building blocks.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. This approach typically involves the hydrogenation of a prochiral precursor, such as an aromatic ring or an enamide, using a chiral rhodium catalyst. The choice of chiral phosphine ligand is paramount, as it orchestrates the stereochemical outcome of the hydrogen addition.
Principle and Mechanistic Rationale
The catalytic cycle of Rh-catalyzed asymmetric hydrogenation generally involves the coordination of the substrate to the chiral Rh-complex.[7][8] Hydrogen gas then adds to the metal center via oxidative addition. The chiral ligand, through steric and electronic interactions, directs the subsequent insertion of the double bond into a Rh-hydride bond, followed by reductive elimination of the hydrogenated product. This process occurs preferentially on one face of the substrate, leading to a high enantiomeric excess (ee) of one enantiomer.[7][8] Ligands like DuanPhos and f-spiroPhos have demonstrated exceptional efficiency and selectivity in these transformations.[9][10]
Figure 1: Generalized workflow for Rh-catalyzed asymmetric hydrogenation.
Comparative Data for Asymmetric Hydrogenation
| Substrate Type | Catalyst System | S/C Ratio | H₂ Pressure | Yield (%) | ee (%) | Reference |
| Cyclic Dienamide | [Rh(COD)₂]BF₄ / (R,S)-DuanPhos | 100:1 | 50 atm | >99 | 99 | [9] |
| β-Branched Enol Ester | (S)-SKP-Rh Complex | 50:1 | 50 atm | >99 | 99 | [11] |
| Allylic Sulfone | Rh-(R,R)-f-spiroPhos | 100:1 | 20 atm | 98 | 99.9 | [10] |
Protocol: Asymmetric Hydrogenation of an Enamide Precursor
This protocol is a representative example for synthesizing a chiral aminocyclohexane derivative.
Materials:
-
N-Acetyl-1-aminocyclohexene precursor (1.0 mmol)
-
[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)
-
(R,S)-DuanPhos ligand (0.011 mmol, 1.1 mol%)
-
Anhydrous, degassed Methanol (MeOH, 10 mL)
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox under an inert atmosphere, add [Rh(COD)₂]BF₄ and the DuanPhos ligand to a flame-dried Schlenk flask. Add 5 mL of anhydrous, degassed MeOH and stir the solution for 20 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the N-acetyl-1-aminocyclohexene precursor in the remaining 5 mL of anhydrous, degassed MeOH.
-
Hydrogenation: Transfer the substrate solution to the stainless-steel autoclave. Using a cannula, transfer the prepared catalyst solution to the autoclave.
-
Pressurization: Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times. Pressurize the reactor to 50 atm with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral N-acetyl-aminocyclohexane.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture.[12] This technique is particularly effective for resolving racemic esters of aminocyclohexanecarboxylic acids.
Principle and Rationale
Kinetic resolution relies on the difference in reaction rates of two enantiomers with a chiral catalyst (the enzyme).[13] In the case of lipase-catalyzed hydrolysis of a racemic ester, the enzyme will preferentially catalyze the hydrolysis of one enantiomer (e.g., the S-enantiomer) into the corresponding carboxylic acid, while leaving the other enantiomer (the R-enantiomer) largely as the unreacted ester.[13][14] The reaction is stopped at or near 50% conversion, allowing for the separation of the unreacted ester and the newly formed acid, both in high enantiomeric purity. Candida antarctica Lipase B (CAL-B) is a widely used and highly effective biocatalyst for these transformations.[13][15]
Figure 2: Workflow of enzymatic kinetic resolution by hydrolysis.
Comparative Data for Lipase-Catalyzed Resolutions
| Substrate | Lipase Source | Method | Key Result | Reference |
| Ethyl cis-2-aminocyclohexanecarboxylate | Candida antarctica Lipase B | Hydrolysis | E > 200 | [14] |
| cis-β-Amino Esters (5-8 membered rings) | Candida antarctica Lipase B | Hydrolysis | High enantioselectivity | [14] |
| Alicyclic β-Amino Esters | Pseudomonas cepacia | N-acylation | High ee for both enantiomers | [16] |
| (±)-1-(1-naphthyl) ethanol | Lipase | Hydrolysis (Microwave) | >99% ee | [15] |
E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. E > 200 is considered excellent.
Protocol: CAL-B-Catalyzed Hydrolysis of Ethyl cis-2-Aminocyclohexanecarboxylate
This protocol is adapted from established methods for resolving cyclic β-amino esters.[13][14]
Materials:
-
Racemic ethyl cis-2-aminocyclohexanecarboxylate (1.0 g)
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) (100 mg)
-
Phosphate buffer (0.1 M, pH 7.2)
-
tert-Butyl methyl ether (t-BuOMe) (20 mL)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the racemic ester, t-BuOMe, and phosphate buffer (10 mL).
-
Enzyme Addition: Add the immobilized CAL-B to the biphasic mixture.
-
Reaction: Stir the suspension vigorously at 30 °C. Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The target is ~50% conversion.
-
Enzyme Removal: Once ~50% conversion is reached (typically 24-48 hours), stop the reaction and remove the immobilized enzyme by filtration. Wash the enzyme beads with a small amount of t-BuOMe.
-
Product Separation: Transfer the combined filtrate to a separatory funnel.
-
Isolate Unreacted Ester: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. This fraction contains the enantiomerically enriched unreacted ester.
-
Isolate Acid Product: Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl. Extract the acidified aqueous layer with diethyl ether (3 x 20 mL). Combine these organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid product.
-
Analysis and Derivatization: Determine the ee of both the recovered ester and the acid product. The acid can be re-esterified (e.g., with diazomethane or TMS-diazomethane) for direct comparison with the starting material via chiral HPLC/GC.
Method 3: Organocatalytic Asymmetric Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For aminocyclohexanecarboxylic acid synthesis, this often involves reactions like asymmetric Michael additions or Mannich reactions to construct the chiral cyclic core.[4]
Principle and Rationale
Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, activate substrates through the formation of transient, covalent intermediates (e.g., enamines, iminium ions) or through non-covalent interactions like hydrogen bonding.[17] For example, a chiral secondary amine catalyst can react with a ketone to form a chiral enamine. This enamine then reacts stereoselectively with an electrophile. The catalyst's chiral scaffold shields one face of the enamine, directing the electrophile to the other, thus controlling the stereochemistry of the newly formed C-C bond. Hydrolysis then releases the product and regenerates the catalyst.
Figure 3: Generalized enamine catalysis cycle in organocatalysis.
Protocol: Organocatalytic Asymmetric Michael Addition
This protocol describes a key step in building the aminocyclohexane ring system, based on the principles of bifunctional thiourea catalysis.[4]
Materials:
-
Cyclohexanone (1.0 mmol)
-
Nitrostyrene (1.2 mmol)
-
(S,S)-Takemoto catalyst (bifunctional thiourea) (0.1 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the (S,S)-Takemoto catalyst.
-
Reagent Addition: Add toluene, followed by cyclohexanone. Cool the mixture to 0 °C.
-
Initiation: Add the nitrostyrene to the cooled reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 48-72 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral Michael adduct. The nitro and keto groups can be further elaborated to the target aminocyclohexanecarboxylic acid through subsequent reduction and functional group manipulations.
-
Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified adduct by NMR spectroscopy and chiral HPLC, respectively.
Conclusion
The catalytic methods presented here—asymmetric hydrogenation, enzymatic kinetic resolution, and organocatalysis—offer powerful and versatile strategies for accessing enantiomerically pure chiral aminocyclohexanecarboxylic acids. The choice of method depends on factors such as substrate availability, desired stereoisomer (cis vs. trans), and scalability requirements. Asymmetric hydrogenation provides an efficient route from prochiral precursors, enzymatic resolution offers unparalleled selectivity for separating racemic mixtures, and organocatalysis presents a metal-free alternative for constructing the chiral cyclic framework. Mastery of these protocols provides the modern medicinal chemist with essential tools for the synthesis of complex, high-value molecules for drug discovery and development.
References
- Application Notes and Protocols for the Enzymatic Resolution of cis-2-Amino-cyclohex-3-enecarboxylic Acid. Benchchem.
- Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate.
- Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. ACS Publications.
- Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications.
- Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate.
- Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
- Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. ResearchGate.
- 4-Oxocyclohexanecarboxylic Acid: A Versatile Achiral Precursor for Chiral Building Blocks in Drug Discovery. Benchchem.
- New class of chiral molecules offers strong stability for drug development. Technologynetworks.com.
- Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety. PubMed.
- The Crucial Role of Chiral Intermediates in Modern Drug Discovery. Parchem.com.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH.
- Proposed catalytic cycle for asymmetric hydrogenation with the Rh-L10 catalyst. ResearchGate.
- Highly Enantioselective Synthesis of Chiral Cyclic Allylic Amines via Rh-Catalyzed Asymmetric Hydrogenation. Sci-Hub.
- Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate.
- Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry (RSC Publishing).
- The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews.
- Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. PubMed.
- Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. KTH Diva.
- Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
- Recent advances in catalytic asymmetric synthesis. PMC - PubMed Central.
- Light-Driven Kinetic Resolution of α-Functionalized Carboxylic Acids Enabled by an Engineered Fatty Acid Photodecarboxylase. PubMed.
- Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing).
- Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC - NIH.
- Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones. RSC Publishing.
- Rh-Catalyzed Asymmetric Hydrogenation of β-Branched Enol Esters for the Synthesis of β-Chiral Primary Alcohols. PubMed.
- Organocatalysis emerging as a technology. CORE.
- Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science (RSC Publishing).
Sources
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- 2. drugtargetreview.com [drugtargetreview.com]
- 3. nbinno.com [nbinno.com]
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- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
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- 10. Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Rh-Catalyzed Asymmetric Hydrogenation of β-Branched Enol Esters for the Synthesis of β-Chiral Primary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,2S)-2-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis and purification of (1R,2S)-2-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yield and purity for this critical chiral building block. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses the most common and critical issue in the synthesis of (1R,2S)-2-Aminocyclohexanecarboxylic acid: consistently low yields. We will dissect the problem into key experimental stages to identify the root cause.
Q1: My overall yield of (1R,2S)-2-Aminocyclohexanecarboxylic acid is consistently low. What are the primary causes and how can I fix them?
Low overall yield is rarely due to a single factor. It is typically an aggregate of losses at several stages: the initial synthesis of the racemic mixture, the critical chiral resolution step, and the final product isolation. A systematic approach is essential for diagnosis.
The following decision tree illustrates a systematic approach to diagnosing the source of low yield.
Caption: A decision tree for troubleshooting low yield.
A1: Let's break down the potential issues based on the synthetic stage.
Most syntheses of enantiomerically pure (1R,2S)-2-Aminocyclohexanecarboxylic acid involve the preparation of a racemic mixture of the cis or trans amino acid, followed by a classical chemical resolution. The highest losses often occur during the resolution and purification steps.
1. Issues with the Synthesis of the Racemic Precursor
If you are synthesizing the racemic amino acid first (e.g., via hydrogenation of aminobenzoic acid or from cyclohexanone derivatives), low yields can stem from:
-
Incomplete Hydrogenation: When preparing from p-aminobenzoic acid, incomplete reduction of the aromatic ring can leave starting material or partially hydrogenated intermediates. Ensure your catalyst (e.g., Ruthenium on Carbon) is active and that hydrogen pressure and reaction time are sufficient.[1][2]
-
Side Reactions: In syntheses starting from 1,1-cyclohexane diacetic acid monoamide via Hofmann rearrangement, the formation of a stable lactam (gabalactam) can be a significant side-product if conditions are not carefully controlled.[3][4] This lactam requires a separate, often harsh, hydrolysis step to convert it to the desired amino acid, which can itself reduce yield.
2. The Critical Chiral Resolution Step
This is the most common source of significant yield loss. Chiral resolution separates a racemic mixture into its enantiomers by converting them into a pair of diastereomeric salts using a chiral resolving agent. These salts have different physical properties, notably solubility, allowing for their separation by fractional crystallization.[5]
-
Poor Choice of Resolving Agent: Not all resolving agents are effective for all substrates. The interaction between your racemic amino acid and the resolving agent must lead to the formation of diastereomeric salts with a significant difference in solubility in a given solvent system. It is common to screen several resolving agents to find the optimal one.[5]
-
Suboptimal Crystallization Conditions:
-
Solvent: The choice of solvent is critical. It must be one in which the desired diastereomeric salt is sparingly soluble while the undesired salt remains in solution.
-
Temperature: A slow, controlled cooling process is crucial for selective crystallization. Crashing the product out of solution by cooling too quickly will trap the more soluble diastereomer, leading to poor enantiomeric excess and lower isolated yield of the pure compound.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can influence the outcome. A 1:1 ratio is a common starting point, but optimization may be required.[6]
-
3. Product Isolation and Purification
-
Mechanical Losses: Significant product can be lost during filtration and transfer, especially with small-scale reactions. Ensure complete transfer of solids and wash the filter cake with a minimal amount of cold solvent to recover as much product as possible without dissolving it.
-
Losses During Liberation of the Free Amino Acid: After separating the desired diastereomeric salt, the resolving agent must be removed. This usually involves dissolving the salt and adjusting the pH to precipitate the free amino acid. If the pH is not optimal, or if the product has some solubility in the aqueous medium, yield will be compromised. Washing the aqueous layer with a suitable organic solvent can sometimes recover lost product.[7]
Q2: My chiral HPLC analysis shows contamination with the (1S,2R) enantiomer. How can I improve the enantiomeric excess (e.e.)?
A2: This is a classic problem in chiral resolution and points directly to inefficient separation of the diastereomeric salts.
-
Optimize Fractional Crystallization: This is the most critical step.
-
Recrystallization: Perform one or more recrystallizations of your isolated diastereomeric salt. Each recrystallization step will enrich the less soluble salt, thereby increasing the enantiomeric excess of the final product after the resolving agent is removed.
-
Slowing Down Crystallization: As mentioned above, rapid crystallization is detrimental. Use a programmable bath for slow, linear cooling or allow the solution to cool to room temperature slowly overnight before moving it to a colder environment.
-
Solvent Screening: If recrystallization does not improve the e.e., the solvent system is likely suboptimal. A good solvent system will maximize the solubility difference between the two diastereomeric salts. Consider mixtures of solvents (e.g., ethanol/water, methanol/ether) to fine-tune polarity and solubility.[8]
-
-
Verify Resolving Agent Purity: Ensure the chiral resolving agent itself has high enantiomeric purity. Using a resolving agent with low e.e. will make it impossible to achieve high e.e. in your product.
The diagram below illustrates how a chiral resolving agent separates a racemic mixture.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q3: What are the most common chiral resolving agents for 2-aminocyclohexanecarboxylic acids?
A3: The choice depends on the acidic nature of your target molecule. Since you are resolving a carboxylic acid, chiral bases are the resolving agents of choice. Commonly used and effective agents include:
-
Chiral Amines: (S)- or (R)-α-phenylethylamine is a widely used, effective, and relatively inexpensive choice.[6]
-
Alkaloids: Naturally occurring chiral bases like brucine or cinchotoxine have also been used historically, though they can be more expensive and toxic. Louis Pasteur famously used cinchotoxine in his early work on resolution.[5]
-
Other Chiral Bases: Depending on the specific substrate, other chiral amines or amino alcohols may also be effective.
| Resolving Agent | Type | Typically Used For |
| (R/S)-α-Phenylethylamine | Chiral Amine | Racemic Carboxylic Acids[6] |
| Tartaric Acid | Chiral Acid | Racemic Bases |
| Brucine / Cinchotoxine | Alkaloid (Base) | Racemic Carboxylic Acids[5] |
| (1S,2S)-(+)-1-(p-Nitrophenyl)-2-amino-1,3-propanediol | Amino Alcohol | Racemic Carboxylic Acids[6] |
Q4: What analytical methods are essential for monitoring this reaction and ensuring final product quality?
A4: A multi-pronged analytical approach is crucial for both process monitoring and final quality control.
-
Thin Layer Chromatography (TLC): Ideal for quickly monitoring the progress of the initial synthesis (disappearance of starting material) and the liberation of the free amino acid. A ninhydrin stain is effective for visualizing amino acids.
-
¹H NMR Spectroscopy: Essential for confirming the structure of intermediates and the final product. It can help identify major impurities but cannot distinguish between enantiomers.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of your final product. It is the definitive method to confirm that you have successfully isolated the desired (1R,2S) enantiomer from its (1S,2R) counterpart.
-
Melting Point and Optical Rotation: These are classic quality control checks. The melting point of your resolved product should be sharp and match literature values. The specific optical rotation ([α]D) should be measured and compared to the expected value for the pure enantiomer to confirm its identity and enantiopurity.
Appendix: Detailed Protocol
Protocol: Chiral Resolution of Racemic cis-2-Aminocyclohexanecarboxylic Acid
This protocol is a representative example based on common literature procedures for classical resolution. Note: Specific quantities and solvents should be optimized for your particular scale and setup.
Objective: To isolate (1R,2S)-2-Aminocyclohexanecarboxylic acid from a racemic mixture of cis-2-Aminocyclohexanecarboxylic acid using (S)-(-)-α-phenylethylamine as the resolving agent.
Materials:
-
Racemic cis-2-Aminocyclohexanecarboxylic acid
-
(S)-(-)-α-Phenylethylamine (high enantiomeric purity)
-
Ethanol (or other suitable solvent like methanol)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Sodium Hydroxide (NaOH), 2M
-
Filter paper, Buchner funnel, round-bottom flasks
Procedure:
-
Formation of Diastereomeric Salts: a. In a round-bottom flask, dissolve 1.0 equivalent of racemic cis-2-aminocyclohexanecarboxylic acid in a minimal amount of a hot ethanol/water mixture. b. In a separate beaker, dissolve 1.0 equivalent of (S)-(-)-α-phenylethylamine in a small amount of ethanol. c. Slowly add the amine solution to the hot amino acid solution with stirring. d. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, [(1R,2S)-acid]•[(S)-amine], should begin to crystallize. e. To maximize crystallization, allow the flask to stand undisturbed for several hours or overnight. Then, cool the mixture further in an ice bath for 1-2 hours.
-
Isolation of the Diastereomeric Salt: a. Collect the precipitated solid by vacuum filtration using a Buchner funnel. b. Wash the filter cake with a small amount of cold ethanol to remove the mother liquor containing the more soluble diastereomer. c. Dry the solid. At this stage, you can take a small sample, liberate the free acid, and check the enantiomeric excess via chiral HPLC. If the e.e. is not satisfactory, a recrystallization of this salt from the same solvent system is recommended.
-
Liberation of the Free Amino Acid: a. Dissolve the purified diastereomeric salt in a minimal amount of deionized water. b. Adjust the pH of the solution to be acidic (e.g., pH 2-3) using 2M HCl to protonate the resolving agent. c. The resolving agent (now a hydrochloride salt) will remain in the aqueous solution. The free amino acid may precipitate. d. Alternatively, adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) to minimize its solubility and induce precipitation. e. Cool the mixture in an ice bath to ensure complete precipitation of the (1R,2S)-2-Aminocyclohexanecarboxylic acid.
-
Final Purification: a. Collect the pure amino acid product by vacuum filtration. b. Wash the solid with a small amount of cold deionized water, followed by a wash with cold ethanol to aid in drying. c. Dry the final product under vacuum to a constant weight. d. Characterize the final product using ¹H NMR, Chiral HPLC (to confirm e.e.), melting point, and optical rotation.
References
- Vertex AI Search. (n.d.). The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control.
- Google Patents. (n.d.). CN102093237A - Synthesis method of gabapentin hydrochloride.
- ChemicalBook. (n.d.). Gabapentin synthesis.
- Quick Company. (n.d.). A Process For The Preparation Of Gabapentin Hydrochloride.
- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.
- Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.
- Wikipedia. (n.d.). Chiral resolution.
- ResearchGate. (n.d.). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]
- 4. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Enhancing Amide Coupling Efficiency with Hindered β-Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the amide coupling of sterically hindered β-amino acids. Our goal is to equip you with the knowledge to overcome low yields, slow reaction kinetics, and other common hurdles in your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance in β-Amino Acid Coupling
β-amino acids are crucial building blocks in peptidomimetics and drug discovery, offering unique conformational constraints and resistance to enzymatic degradation. However, their increased steric bulk, particularly at the β-carbon, often complicates the formation of the amide bond. Standard coupling protocols that are effective for α-amino acids frequently fail or provide disappointingly low yields when applied to their hindered β-counterparts.[1][2] This guide will walk you through the common pitfalls and provide actionable solutions to enhance your coupling efficiency.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding amide coupling with hindered β-amino acids.
Q1: My standard amide coupling reaction using EDC/HOBt is resulting in low to no product. What is the primary reason for this failure with hindered substrates?
A1: Standard carbodiimide reagents like EDC, DCC, and DIC are often not potent enough to overcome the significant steric barrier presented by hindered β-amino acids.[3] The bulky substituents on the β-amino acid can physically obstruct the approach of the amine nucleophile to the activated carboxylic acid intermediate, leading to slow or incomplete reactions.[1] For these challenging couplings, more powerful in-situ activating reagents are necessary.
Q2: What are the recommended coupling reagents for sterically demanding β-amino acids?
A2: For hindered couplings, it is advisable to switch to aminium/uronium salts such as HATU , HCTU , or the more recent and highly reactive COMU .[4][5] Phosphonium salts like PyBOP and PyAOP are also excellent choices, as they form highly reactive esters that can significantly improve reaction rates and yields.[5][6][7] In cases of extreme steric hindrance, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[4][8]
Q3: I'm observing significant epimerization in my coupling reaction. How can I minimize this side reaction?
A3: Epimerization is a common concern, especially when dealing with longer reaction times or elevated temperatures required for hindered couplings. The use of additives like HOBt or, more effectively, OxymaPure can suppress racemization.[1] Newer coupling reagents like COMU incorporate an OxymaPure moiety, providing built-in protection against this side reaction.[9][10] Running the reaction at a lower temperature, if feasible for the specific coupling, can also help preserve stereochemical integrity.
Q4: How critical is the choice of solvent and temperature, and what are the best practices?
A4: Solvent and temperature are critical parameters that can dramatically influence the outcome of a hindered coupling.
-
Solvent: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede the reaction.[3] While DMF is a common choice, NMP often exhibits superior solvating properties for difficult sequences.[3] In some cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[1]
-
Temperature: While room temperature is the standard for many couplings, hindered reactions may require gentle heating to overcome the activation energy.[4] However, this must be balanced with the increased risk of racemization.[3] Microwave-assisted peptide synthesis (MASPS) is a powerful technique that uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion in a shorter time frame and with reduced side reactions.[3]
Q5: What is "pre-activation," and why is it important for hindered couplings?
A5: Pre-activation is the process of activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (typically 5-15 minutes) before adding the amine.[4] This ensures that the highly reactive activated species is formed and ready to react immediately upon the addition of the sterically hindered amine, minimizing potential side reactions of the amine with the coupling reagent itself.[4]
Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed, scenario-based approach to troubleshooting your challenging β-amino acid couplings.
Scenario 1: Low or No Yield with a Potent Coupling Reagent (e.g., HATU)
Even with a powerful coupling reagent, you might face low yields. Here’s a systematic approach to troubleshoot this issue:
-
Increase Reaction Time and/or Temperature: Steric hindrance slows down reaction kinetics.[3] Consider extending the reaction time from a few hours to overnight.[3] If racemization is not a major concern for your specific substrate, gentle heating (e.g., to 40-50 °C) or the use of microwave synthesis can be beneficial.[3][4]
-
Perform a Double Coupling: For particularly stubborn couplings, a second addition of the activated amino acid can drive the reaction to completion. After the initial coupling period, wash the resin (if on solid phase) and repeat the coupling step with a fresh solution of the pre-activated amino acid.[3]
-
Re-evaluate Your Solvent System: As mentioned in the FAQs, poor solvation can be a major contributor to low yields.[3] If you are using DMF, try switching to NMP or a solvent mixture to improve the solubility and accessibility of the reactive sites.[3]
-
Check Reagent Stoichiometry: Ensure you are using an adequate excess of the coupling reagent and the amino acid being coupled, especially in solid-phase synthesis where diffusion limitations can play a role.
Scenario 2: Formation of Unwanted Side Products
The appearance of unexpected peaks in your analytical data (e.g., LC-MS) indicates side reactions.
-
Guanidinylation: If you are using an aminium/uronium reagent like HATU or HBTU in excess, it can react with the free N-terminus of your peptide, leading to a guanidinylated side product.[11][12] To avoid this, use a slight deficit of the coupling reagent relative to the carboxylic acid or switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[12][13]
-
Protecting Group Instability: Ensure that your protecting groups are stable under the reaction conditions. For example, some protecting groups may be labile to the basic conditions (e.g., DIPEA) used during coupling. The choice of protecting groups should be orthogonal to the coupling and subsequent deprotection steps.[14][15][16][17]
Data Presentation: Comparison of Common Coupling Reagents for Hindered Systems
The following table summarizes the characteristics and performance of various coupling reagents commonly used for sterically hindered amino acids.
| Coupling Reagent | Reagent Class | Relative Reactivity | Key Advantages | Potential Drawbacks |
| EDC/HOBt | Carbodiimide | Low-Moderate | Cost-effective | Often insufficient for hindered couplings.[4] |
| PyBOP | Phosphonium | High | Reduces racemization, no guanidinylation.[6][12] | Byproducts can be carcinogenic (BOP).[6] |
| HATU | Aminium/Uronium | Very High | Rapid reaction kinetics, effective for hindered systems.[5][6] | Can cause guanidinylation in excess.[11][12] |
| COMU | Aminium/Uronium | Very High | Highly reactive (sometimes superior to HATU), safer (non-explosive), water-soluble byproducts.[4][9][10] | Can also cause guanidinylation.[12] |
| TFFH | Fluorinating Agent | Extremely High | Forms highly reactive acyl fluorides, excellent for extremely hindered cases.[4][8] | Requires careful handling. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Amide Coupling using HATU with Pre-activation
This protocol provides a robust starting point for coupling a hindered β-amino acid.
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF (to a concentration of 0.1–0.5 M).
-
Add the coupling reagent HATU (1.1 equivalents).[4]
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[4]
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.[4]
-
Add the hindered β-amino acid or peptide fragment containing the free amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered couplings, this may take several hours to overnight.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Diagram: General Workflow for Hindered Amide Coupling
Caption: A generalized workflow for the amide coupling of hindered substrates.
Diagram: The Role of Protecting Groups
Caption: The crucial role of protecting groups in peptide synthesis.
We trust this guide will serve as a valuable resource in your laboratory. Should you have further questions or require assistance with specific applications, please do not hesitate to contact our technical support team.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. file.globalso.com [file.globalso.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 17. biosynth.com [biosynth.com]
- 18. peptide.com [peptide.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Aminocyclohexanecarboxylic Acid Derivatives
Welcome to the technical support center for the purification of 2-aminocyclohexanecarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your success.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main purification challenges for 2-aminocyclohexanecarboxylic acid derivatives?
-
How does the zwitterionic nature of these compounds affect purification?
-
What is the best initial approach for purifying a new derivative?
-
-
Troubleshooting Guide: Specific Purification Issues
-
Issue 1: Difficulty in Separating cis and trans Diastereomers.
-
Issue 2: Challenges in Resolving Enantiomers.
-
Issue 3: Compound is Highly Polar and Behaves Poorly on Silica Gel Chromatography.
-
Issue 4: Problems with Removing Protecting Groups and Subsequent Purification.
-
Issue 5: Low Recovery After Recrystallization.
-
-
References
Frequently Asked Questions (FAQs)
What are the main purification challenges for 2-aminocyclohexanecarboxylic acid derivatives?
The primary purification challenges stem from the inherent structural features of these molecules:
-
Stereoisomerism: The presence of at least two chiral centers in the cyclohexane ring leads to the formation of diastereomers (cis and trans) and enantiomers. Separating these isomers can be complex and often requires specialized techniques.[1][2][3]
-
Zwitterionic Nature: Like other amino acids, these derivatives can exist as zwitterions, possessing both a positive (amino group) and a negative (carboxylic acid group) charge. This can lead to poor solubility in common organic solvents and streaking or poor retention on standard silica gel chromatography.[4][5][6]
-
Protecting Groups: The synthesis of these derivatives often involves the use of protecting groups for the amine and carboxylic acid functionalities. The removal of these groups can introduce impurities that need to be separated from the final product.[7][8][9][10]
-
High Polarity: The presence of both an amino and a carboxyl group imparts high polarity to the molecule, which can make extraction and chromatographic purification challenging.
How does the zwitterionic nature of these compounds affect purification?
The zwitterionic character of 2-aminocyclohexanecarboxylic acid derivatives significantly impacts their physical properties and, consequently, their purification:
-
Solubility: Zwitterions are often highly soluble in polar protic solvents like water and alcohols but have limited solubility in many common organic solvents used for chromatography and recrystallization.
-
Chromatography: On normal-phase silica gel, the charged nature of zwitterions can lead to strong interactions with the stationary phase, resulting in broad peaks, tailing, or complete retention on the column.[11] To mitigate this, mobile phase modifiers are often necessary.
-
Extraction: During aqueous workups, the zwitterionic form can be difficult to extract into an organic layer. Adjusting the pH of the aqueous phase is crucial to protonate the carboxylate or deprotonate the ammonium group to generate a species with better solubility in the organic solvent.[6]
What is the best initial approach for purifying a new derivative?
For a new derivative of 2-aminocyclohexanecarboxylic acid, a systematic approach is recommended:
-
Characterization: First, obtain as much information as possible about your compound, including its expected stereochemistry, protecting groups (if any), and potential byproducts from the synthesis.
-
Solubility Screening: Perform small-scale solubility tests in a range of solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes) to identify suitable systems for recrystallization or chromatography.
-
Thin-Layer Chromatography (TLC): Develop a TLC method to assess the purity of your crude product and to screen for suitable mobile phases for column chromatography. Test various solvent systems, including those with additives like acetic acid or triethylamine, to improve spot shape and separation.[12]
-
Recrystallization Trial: If the crude product is semi-crystalline and shows reasonable purity by TLC, attempt a small-scale recrystallization from the solvents identified in the solubility screen.[13]
-
Small-Scale Column Chromatography: If recrystallization is not effective, perform a small-scale column chromatography experiment based on the TLC results to confirm that the desired separation can be achieved.
This initial assessment will guide you toward the most efficient and effective purification strategy for your specific derivative.
Troubleshooting Guide: Specific Purification Issues
Issue 1: Difficulty in Separating cis and trans Diastereomers.
Problem: My reaction produced a mixture of cis and trans isomers of a 2-aminocyclohexanecarboxylic acid derivative, and I am unable to separate them by standard silica gel chromatography.
Causality: Cis and trans diastereomers have different spatial arrangements of their substituents, leading to different physical properties. However, these differences can sometimes be subtle, making separation by standard chromatography challenging.
Troubleshooting Steps & Solutions:
Solution A: Fractional Recrystallization
Fractional recrystallization is a classical and often effective method for separating diastereomers.[1]
-
Protocol:
-
Dissolve the mixture of diastereomers in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
The less soluble diastereomer should crystallize out first.
-
Collect the crystals by filtration.
-
Analyze the purity of the crystals and the mother liquor by NMR or HPLC.
-
Repeat the process with both the enriched crystals and the mother liquor to improve the purity of each isomer.
-
-
Tips for Success:
-
Screen a variety of solvents.
-
Slow cooling is crucial for selective crystallization.
-
Seeding the solution with a pure crystal of one diastereomer (if available) can promote crystallization.
-
Solution B: Optimized Column Chromatography
While standard silica gel chromatography may fail, optimizing the conditions can often lead to successful separation.
-
Recommendations:
-
Stationary Phase: Consider using a different stationary phase, such as alumina, or using reverse-phase (C18) silica.[11]
-
Mobile Phase:
-
For normal-phase chromatography, try a less polar solvent system to increase the retention time and potentially improve separation.
-
For reverse-phase chromatography, a gradient of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid, can be effective.[11]
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can provide higher resolution for difficult separations.[14]
-
Solution C: Derivatization to Enhance Separation
Converting the diastereomeric mixture into another set of diastereomers with more distinct physical properties can facilitate separation.
-
Workflow:
Issue 2: Challenges in Resolving Enantiomers.
Problem: I have a racemic mixture of a 2-aminocyclohexanecarboxylic acid derivative and need to obtain the individual enantiomers.
Causality: Enantiomers have identical physical properties in an achiral environment, making their separation impossible by standard chromatographic or recrystallization methods.[17] Resolution requires the introduction of a chiral element to create diastereomeric interactions.
Troubleshooting Steps & Solutions:
Solution A: Diastereomeric Salt Formation and Crystallization
This is the most common method for chiral resolution.[15] It involves reacting the racemic amino acid derivative with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization.
-
Workflow Diagram:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
-
Common Resolving Agents:
-
For acidic derivatives: Chiral amines like (R)- or (S)-α-methylbenzylamine, brucine, or quinine.
-
For basic derivatives: Chiral acids like tartaric acid or camphorsulfonic acid.[15]
-
Solution B: Enzymatic Resolution
Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
-
Example: A lipase could be used to selectively hydrolyze the ester of one enantiomer, allowing the resulting acid to be separated from the unreacted ester.
Solution C: Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) to directly separate enantiomers.
-
Advantages: Can be used for both analytical and preparative scale separations.
-
Considerations: Requires specialized and often expensive columns. Method development can be time-consuming.
Issue 3: Compound is Highly Polar and Behaves Poorly on Silica Gel Chromatography.
Problem: My deprotected 2-aminocyclohexanecarboxylic acid derivative streaks badly on silica gel TLC plates and either doesn't move from the baseline or elutes as a broad, tailing band during column chromatography.
Causality: The zwitterionic nature of the free amino acid leads to strong, non-ideal interactions with the acidic silica gel surface.[11]
Troubleshooting Steps & Solutions:
Solution A: Modify the Mobile Phase
Adding a small amount of a modifier to the eluent can suppress the ionization of the amino and carboxyl groups, leading to better chromatographic behavior.
-
Mobile Phase Additives:
-
Acetic Acid or Formic Acid (0.1-1%): Protonates the carboxylate group, reducing its interaction with silica.[12]
-
Triethylamine or Ammonia (0.1-1%): De-protonates the ammonium group, reducing its interaction with silica.
-
Methanol: A high concentration of a polar protic solvent like methanol can help to elute highly polar compounds. A common eluent system is dichloromethane/methanol with a small amount of acetic acid or ammonia.
-
Solution B: Use a Different Stationary Phase
-
Reverse-Phase Chromatography (C18): This is often the preferred method for purifying polar, zwitterionic compounds. A typical mobile phase is a gradient of water and acetonitrile or methanol, often with 0.1% TFA.[11]
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for amino acids.[18][19][20]
-
Cation-exchange: The positively charged amino group binds to a negatively charged resin. Elution is achieved by increasing the salt concentration or pH.
-
Anion-exchange: The negatively charged carboxyl group binds to a positively charged resin. Elution is achieved by increasing the salt concentration or decreasing the pH.[20]
-
Solution C: Temporarily Protect the Functional Groups
If the final application allows, you can re-protect one or both of the functional groups to create a less polar derivative that is easier to purify by standard chromatography. The protecting group can then be removed after purification.
Issue 4: Problems with Removing Protecting Groups and Subsequent Purification.
Problem: After deprotection, my reaction mixture contains the desired product along with byproducts from the protecting group and residual reagents, which are difficult to separate.
Causality: Deprotection reactions can generate byproducts that have similar polarities to the desired product, complicating purification.
Troubleshooting Steps & Solutions:
General Deprotection and Purification Workflow:
Caption: General workflow for deprotection and purification.
Specific Scenarios and Solutions:
-
Removal of Boc Group (tert-Butyloxycarbonyl):
-
Reagents: Typically removed with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[7]
-
Common Impurities: t-butyl cations, which can lead to side reactions.
-
Purification Strategy: After deprotection, the excess acid and volatile byproducts can be removed under vacuum. The resulting salt can then be purified by recrystallization or reverse-phase HPLC. Alternatively, neutralizing the salt can provide the zwitterion, which may precipitate from a suitable solvent.[6]
-
-
Removal of Cbz Group (Carbobenzyloxy):
-
Reagents: Typically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[10]
-
Common Impurities: Toluene (byproduct).
-
Purification Strategy: After filtration to remove the catalyst, the solvent and toluene can be evaporated. The resulting free amino acid is often amenable to recrystallization.
-
-
Removal of Fmoc Group (9-Fluorenylmethyloxycarbonyl):
-
Reagents: Removed with a base, such as piperidine in DMF.[7]
-
Common Impurities: Dibenzofulvene and its adducts.
-
Purification Strategy: After deprotection, the reaction mixture is often concentrated, and the product is precipitated by the addition of a non-polar solvent like ether. The precipitate can then be washed to remove the impurities.
-
Data Summary Table for Common Protecting Groups:
| Protecting Group | Common Deprotection Reagents | Key Byproducts/Impurities | Recommended Purification Method for Product |
| Boc | TFA, HCl in dioxane/ether | t-butyl cation derived species | Recrystallization of salt or zwitterion, RP-HPLC |
| Cbz | H₂, Pd/C | Toluene | Recrystallization |
| Fmoc | 20% Piperidine in DMF | Dibenzofulvene adducts | Precipitation and washing, RP-HPLC |
| Benzyl Ester | H₂, Pd/C or strong acid | Toluene | Recrystallization |
| t-Butyl Ester | TFA, HCl | Isobutylene | Recrystallization of salt or zwitterion |
Issue 5: Low Recovery After Recrystallization.
Problem: I am attempting to purify my 2-aminocyclohexanecarboxylic acid derivative by recrystallization, but I am experiencing very low yields.
Causality: Low recovery can be due to several factors, including high solubility of the compound in the chosen solvent, formation of an oil instead of crystals, or co-precipitation of impurities.
Troubleshooting Steps & Solutions:
-
Optimize the Solvent System:
-
Single Solvent: If the compound is too soluble at room temperature, try a solvent in which it is less soluble.
-
Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Heat to redissolve and then cool slowly.
-
-
Control the Cooling Rate:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure compound to the cooled, saturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
-
Adjust the pH:
-
For zwitterionic compounds, the solubility is often lowest at the isoelectric point (pI). Adjusting the pH of the solution to the pI can induce precipitation or crystallization.
-
-
Check for Impurities:
-
If the crude material is highly impure, it may inhibit crystallization. A preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary.
-
References
-
An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers. PubMed. [Link]
-
Separation of a-Amino Acids Using a Series of Zwitterionic Sulfobetaine Exchangers. LCGC Europe. [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]
-
Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of Biological Chemistry. [Link]
-
Anion Exchange Chromatography. Bio-Rad. [Link]
-
Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research. [Link]
-
Protein Purification by Ion Exchange Chromatography. Sino Biological. [Link]
-
Work-up of a zwitterion? Reddit. [Link]
-
Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin-Madison. [Link]
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate. [Link]
-
Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
OPTICAL RESOLUTION OF N-BENZOYL-CIS-2-AMINOCYCLOHEXANECARBOXYLIC ACID BY PREFERENTIAL CRYSTALLIZATION. R Discovery. [Link]
-
Protecting group. Wikipedia. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
How to separate two diastereomeric amines? Chemistry Stack Exchange. [Link]
-
chromatography of carboxylic acid derivatives of aminoacids? Reddit. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. PubMed. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Separation of Enantiomers: Needs, Challenges, Perspectives. ResearchGate. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Improved Pharmacokinetics of AMG 517 Through Co-Crystallization Part 2: Analysis of 12 Carboxylic Acid Co-Crystals. PubMed. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 193.16.218.141 [193.16.218.141]
- 20. bio-rad.com [bio-rad.com]
Identifying and minimizing side products in 2-aminocyclohexanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 2-aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and extensive experience in synthetic organic chemistry to ensure you achieve the highest possible yield and purity in your experiments.
This guide is structured to provide direct answers to specific challenges you may encounter. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the reaction mechanisms at play.
I. Frequently Asked Questions (FAQs)
Here we address some of the broader questions regarding the synthesis of 2-aminocyclohexanecarboxylic acid.
Q1: What are the most common synthetic routes to 2-aminocyclohexanecarboxylic acid, and what are their respective advantages and disadvantages?
A1: There are three primary routes for the synthesis of 2-aminocyclohexanecarboxylic acid, each with its own set of strengths and challenges:
| Synthetic Route | Advantages | Disadvantages |
| Diels-Alder Reaction followed by Curtius Rearrangement | Highly stereospecific, leading to the cis isomer.[1] Good for establishing the core cyclohexene ring system with predictable stereochemistry. | Multi-step process. The Curtius rearrangement involves an isocyanate intermediate that can lead to side products if not handled correctly.[2][3] |
| Strecker Synthesis | A one-pot, three-component reaction that is generally high-yielding and economical.[4][5] | The reaction produces a racemic mixture of α-aminonitriles, requiring subsequent resolution.[4] The hydrolysis of the nitrile can sometimes be challenging. |
| Bucherer-Bergs Reaction | A robust method for synthesizing hydantoins from ketones, which can then be hydrolyzed to amino acids.[6][7] | Also produces a racemic mixture of the hydantoin intermediate. The hydrolysis of the stable hydantoin ring requires harsh conditions, which can sometimes lead to side reactions.[8][9] |
Q2: How critical is diastereoselectivity in the synthesis of 2-aminocyclohexanecarboxylic acid?
A2: Diastereoselectivity is of paramount importance, especially in drug development, as different diastereomers can have vastly different pharmacological activities. The formation of the desired diastereomer (either cis or trans) is a key challenge. For example, in the Strecker and Bucherer-Bergs syntheses starting from 2-substituted cyclohexanones, the addition of the nucleophile can occur from either face of the imine or hydantoin intermediate, leading to a mixture of diastereomers.[10] The separation of these diastereomers can be challenging and often requires careful chromatography or fractional crystallization.[11]
Q3: What are the general strategies for purifying the final 2-aminocyclohexanecarboxylic acid product?
A3: Purification strategies depend on the nature of the impurities. Common methods include:
-
Recrystallization: Effective for removing minor impurities, especially if the desired product is a solid.
-
Ion-Exchange Chromatography: A powerful technique for separating the amphoteric amino acid from non-ionic impurities.
-
Fractional Crystallization of Salts: Formation of salts with chiral acids or bases can be used to separate enantiomers and sometimes diastereomers.[11]
-
Column Chromatography: Silica gel chromatography can be used, but the polar nature of the amino acid can lead to tailing. Using a polar eluent system is often necessary.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your synthesis.
Route 1: Diels-Alder Reaction & Curtius Rearrangement
Problem 1: Low yield of the Diels-Alder adduct (cis-4-cyclohexene-1,2-dicarboxylic anhydride).
-
Possible Cause A: Inefficient generation of 1,3-butadiene. When using 3-sulfolene as the butadiene source, the thermal decomposition may be incomplete.
-
Possible Cause B: Presence of water. Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which is less reactive in the Diels-Alder reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. A drying tube on the reaction apparatus is recommended.[13]
-
Problem 2: Presence of a urea byproduct after the Curtius rearrangement.
-
Causality: The Curtius rearrangement proceeds through an isocyanate intermediate.[14][15] If this intermediate is not efficiently trapped by the desired nucleophile (e.g., water or an alcohol to form a carbamate), it can react with the newly formed amine product to generate a urea derivative.[3] This is more likely to occur at higher reaction temperatures.
-
Troubleshooting Workflow:
Caption: Troubleshooting urea byproduct formation.
Route 2: Strecker Synthesis
Problem 3: Incomplete hydrolysis of the α-aminonitrile intermediate.
-
Causality: The nitrile group of the α-aminonitrile is sterically hindered, and its hydrolysis to a carboxylic acid can be slow. Incomplete hydrolysis can lead to the isolation of the corresponding amide as a byproduct.
-
Solution:
-
Extend Reaction Time and/or Increase Temperature: Prolonged heating under acidic or basic conditions is often necessary for complete hydrolysis.
-
Use Harsher Conditions: If gentle hydrolysis is ineffective, stronger acidic (e.g., concentrated HCl) or basic (e.g., NaOH or Ba(OH)₂) conditions may be required. Be mindful that harsh conditions can potentially lead to other side reactions.[9]
-
Monitor the Reaction: Use techniques like TLC or NMR to monitor the disappearance of the starting material and the formation of the desired amino acid.
-
Route 3: Bucherer-Bergs Reaction
Problem 4: Low yield of the hydantoin intermediate.
-
Possible Cause A: Incorrect pH. The Bucherer-Bergs reaction is sensitive to pH. Strongly alkaline conditions can degrade the cyanide reagent, while acidic conditions hinder the formation of the cyanohydrin intermediate.[7]
-
Solution: Maintain a pH of approximately 8-9. Ammonium carbonate acts as a buffer in the reaction mixture.[7]
-
-
Possible Cause B: Side reactions of the carbonyl starting material. Aldehydes and ketones can undergo self-condensation (e.g., aldol condensation) under the reaction conditions.
-
Solution: Control the reaction temperature and the rate of addition of reagents to minimize these side reactions.
-
Problem 5: Formation of polymeric byproducts during hydantoin hydrolysis.
-
Causality: Under high temperatures and prolonged reaction times, the newly formed amino acid can undergo intermolecular condensation to form peptides or other polymeric materials.[8]
-
Solution:
-
Optimize Hydrolysis Time and Temperature: Find the minimum time and temperature required for complete hydrolysis of the hydantoin to minimize subsequent polymerization of the product.
-
Work-up Procedure: Once the hydrolysis is complete, promptly cool the reaction mixture and proceed with the isolation of the amino acid to prevent further reactions.
-
General Issue: Diastereomeric Impurities
Problem 6: The final product is a mixture of cis and trans diastereomers.
-
Causality: Many synthetic routes to 2-aminocyclohexanecarboxylic acid are not fully diastereoselective, leading to mixtures of isomers that can be difficult to separate.
-
Minimization and Separation Strategy:
Caption: Strategy for addressing diastereomeric impurities.
III. Experimental Protocols
Protocol 1: Minimizing Urea Byproduct in the Curtius Rearrangement via a Carbamate Intermediate
This protocol details the conversion of a carboxylic acid to an amine, minimizing urea formation by trapping the isocyanate as a benzyl carbamate.
Step 1: Formation of the Acyl Azide
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.
Step 2: Curtius Rearrangement and In Situ Trapping
-
After the addition of DPPA, add benzyl alcohol (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The isocyanate formed will be trapped by benzyl alcohol to form a stable benzyl carbamate.
Step 3: Hydrolysis of the Carbamate
-
After cooling the reaction, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude carbamate can be purified by column chromatography.
-
Hydrolyze the purified carbamate to the free amine by heating with aqueous hydrochloric acid.
-
Neutralize the reaction mixture and extract the final 2-aminocyclohexanecarboxylic acid product.
IV. References
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health. [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. [Link]
-
Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Request PDF. [Link]
-
Studies on a-Alkyl-a-amino Acids Part II. Hydantoins Containing Chlorines on the Side-chain and their Alkaline Hydrolysis Products. J-STAGE. [Link]
-
Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. [Link]
-
DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. Odinity. [Link]
-
Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Request PDF. [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. [Link]
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [Link]
-
The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. PubMed. [Link]
-
A truly green synthesis of ??-aminonitriles via Strecker reaction. ResearchGate. [Link]
-
Bucherer–Bergs reaction. Wikipedia. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]
-
Strecker amino acid synthesis. chemeurope.com. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. National Institutes of Health. [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
~nthesis. Alfred State. [Link]
-
Curtius Rearrangement. Organic Chemistry Portal. [Link]
-
Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. ChemRxiv. [Link]
-
Dield-Alder - Lab Report 1. Scribd. [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]
-
The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. YouTube. [Link]
-
Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an. University of Wisconsin–Madison. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
-
Separation and purification of cis and trans isomers. Google Patents.
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]
-
Carbocyclic α,β-diamino acids: asymmetric Strecker synthesis of stereomeric 1,2-diaminocyclohexanecarboxylic acids. Sci-Hub. [Link]
-
2-Aminocyclohexanecarboxylic acid. PubChem. [Link]
-
The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. [Link]
-
Introduction and synthesis of polymeric prodrugs. MedCrave online. [Link]
Sources
- 1. odinity.com [odinity.com]
- 2. researchgate.net [researchgate.net]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. sci-hub.ru [sci-hub.ru]
- 11. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cerritos.edu [cerritos.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Curtius Rearrangement [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Reactions for (1R,2S)-2-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for optimizing the coupling of (1R,2S)-2-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this sterically hindered cyclic amino acid into peptide sequences. The unique conformational constraints of this building block can present challenges, but with the right strategies, these can be readily overcome to achieve high-yield and high-purity products.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with (1R,2S)-2-Aminocyclohexanecarboxylic acid?
Low coupling efficiency is a common hurdle when working with sterically hindered amino acids like (1R,2S)-2-Aminocyclohexanecarboxylic acid. Several factors can contribute to this issue:
-
Steric Hindrance: The rigid, non-planar cyclohexane ring restricts the approach of the activated carboxylic acid to the amine of the growing peptide chain, slowing down the reaction rate. This is particularly pronounced when coupling to another bulky amino acid residue.[1][2]
-
Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for hindered amino acids. Standard carbodiimide reagents like DCC or EDC alone may not be sufficient to drive the reaction to completion.[2]
-
Poor Solvation: In solid-phase peptide synthesis (SPPS), inefficient solvation of the resin and the growing peptide chain can physically block reactive sites, leading to incomplete coupling.[3][4][5] This is a critical factor as the peptide chain elongates and its physicochemical properties change.[5]
-
Peptide Aggregation: Sequences containing bulky, hydrophobic residues can be prone to aggregation on the solid support, further impeding the coupling reaction.[1][6]
Q2: Which coupling reagents are recommended for (1R,2S)-2-Aminocyclohexanecarboxylic acid?
For sterically demanding couplings, more potent activating reagents are generally required. While carbodiimides are foundational, their effectiveness is significantly enhanced with additives, or by using pre-formed phosphonium or aminium/uronium salts.
Recommended Reagent Classes:
-
Carbodiimides with Additives: This is a cost-effective and widely used approach. The additive minimizes side reactions like racemization and enhances the reaction rate by forming a more reactive activated ester.[7][8][9][10]
-
DIC/Oxyma Pure: Diisopropylcarbodiimide (DIC) is often preferred in SPPS because its urea byproduct is soluble in common organic solvents.[11] Oxyma Pure is a highly effective and non-explosive alternative to HOBt.[8][12]
-
EDC/HOBt (or HOAt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, making the urea byproduct easy to remove during workup in solution-phase synthesis.[7][11] 1-Hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) are classic additives that suppress racemization and improve coupling efficiency.[7][8]
-
-
Phosphonium and Aminium/Uronium Salts: These reagents are generally more powerful and faster-acting, making them ideal for difficult couplings.[9][12][13]
-
HATU/HBTU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents.[12][13] HATU is often considered superior for very hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[12]
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a strong phosphonium-based reagent that is a non-carcinogenic alternative to the original BOP reagent.[10][13]
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a newer generation uronium salt based on Oxyma Pure, offering high efficiency and enhanced safety.[8]
-
Table 1: Comparison of Recommended Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides + Additives | DIC/Oxyma, EDC/HOBt | Cost-effective, well-established | Slower reaction rates for hindered couplings, potential for side reactions if not optimized |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, byproducts are generally soluble | Higher cost, can be sensitive to moisture |
| Aminium/Uronium Salts | HATU, HBTU, COMU | Very fast reaction rates, highly efficient for hindered couplings | Higher cost, potential for guanidinylation of the N-terminus if used in excess |
Q3: What are the optimal solvent systems for coupling this amino acid?
Proper solvation is crucial for successful coupling.[3][4] The solvent must effectively swell the resin (in SPPS) and dissolve the reactants to ensure they can come into contact.
-
Primary Solvents:
-
N,N-Dimethylformamide (DMF): This is the most common solvent for SPPS and provides excellent solvation for most amino acids and reagents.[3][4][5] However, it can decompose over time to form dimethylamine, which can cause premature Fmoc deprotection.[5]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a more polar and often more effective solvating agent than DMF, particularly for aggregating sequences.[5][14] It is a good alternative when encountering solubility or aggregation issues.
-
Dimethyl Sulfoxide (DMSO): Often used as a co-solvent to disrupt secondary structures and improve solvation of aggregated peptides.[5]
-
-
Solvent Mixtures: For particularly difficult sequences, solvent mixtures can be beneficial. For example, a mixture of DMF and dichloromethane (DCM) has been reported to be superior in some cases.[5]
Recommendation: Start with high-purity DMF. If you suspect aggregation or poor solvation, switch to NMP or consider adding a small percentage of DMSO as a co-solvent.
Q4: What are the common side reactions and how can I mitigate them?
Several side reactions can occur during the coupling of (1R,2S)-2-Aminocyclohexanecarboxylic acid. Understanding and addressing these is key to obtaining a pure product.
-
Epimerization/Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.
-
Cause: The formation of an oxazolone intermediate is a primary pathway for racemization.[9][15]
-
Mitigation:
-
Use of Additives: Additives like HOBt, HOAt, and Oxyma Pure react with the activated carboxylic acid to form an active ester, which is less prone to racemization.[7][8][15]
-
Temperature Control: For carbodiimide-mediated couplings, running the reaction at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.[8]
-
Base Selection: In reactions requiring an external base (e.g., with uronium/phosphonium salts), use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.[8]
-
Copper(II) Salts: The addition of CuCl₂ in combination with HOBt has been shown to effectively suppress epimerization, particularly in solution-phase couplings.[15][16]
-
-
-
N-acylurea Formation: This is a common side reaction with carbodiimide reagents.
-
Cause: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[8][11][17]
-
Mitigation: The use of additives like HOBt or Oxyma Pure intercepts the O-acylisourea intermediate to form an active ester, which is more stable to this rearrangement.[11]
-
-
Diketopiperazine Formation: This can occur when coupling the third amino acid in a sequence, leading to cleavage of the dipeptide from the resin. While less common with a bulky residue like (1R,2S)-2-Aminocyclohexanecarboxylic acid in the N-terminal position of the dipeptide, it is still a possibility.
-
Mitigation: Ensure rapid and efficient coupling of the third amino acid.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inefficient coupling reagent. 2. Poor solvation/aggregation. 3. Steric hindrance. | 1. Switch to a more powerful coupling reagent (e.g., HATU, COMU). 2. Change the primary solvent from DMF to NMP. Consider adding DMSO as a co-solvent. 3. Increase the reaction time and/or temperature. Use a microwave synthesizer if available.[6] |
| Presence of Deletion Sequences | Incomplete coupling reaction. | 1. Implement a double coupling protocol for the (1R,2S)-2-Aminocyclohexanecarboxylic acid residue. 2. Increase the equivalents of the amino acid and coupling reagents. 3. Use a capping step (e.g., with acetic anhydride) after the coupling to block any unreacted amines. |
| Epimerization Detected in Final Product | 1. Oxazolone formation. 2. Incorrect base or reaction temperature. | 1. Ensure an adequate amount of racemization-suppressing additive (HOBt, HOAt, Oxyma) is used. 2. For carbodiimide couplings, run the reaction at 0°C. 3. Use a weaker base like sym-collidine if epimerization persists. |
| Unidentified Side Products | 1. N-acylurea formation (with carbodiimides). 2. Guanidinylation (with excess uronium reagents). 3. Side-chain reactions (if other unprotected residues are present). | 1. Ensure the use of an additive with carbodiimides. 2. Avoid using a large excess of uronium-based coupling reagents relative to the carboxylic acid.[12] 3. Verify that all other amino acid side chains are appropriately protected. |
Experimental Protocols & Visualizations
General Workflow for Coupling
The following diagram illustrates a typical workflow for a coupling reaction involving a sterically hindered amino acid in SPPS.
Caption: Troubleshooting decision tree for coupling.
Protocol 1: High-Efficiency Coupling using HATU in SPPS
This protocol is recommended for difficult couplings of (1R,2S)-2-Aminocyclohexanecarboxylic acid.
Materials:
-
Fmoc-protected (1R,2S)-2-Aminocyclohexanecarboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resin with N-terminal deprotected peptide sequence
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF or NMP for 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-(1R,2S)-2-Aminocyclohexanecarboxylic acid (2.0-3.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF or NMP.
-
Add DIPEA (4.0 equivalents) to the amino acid solution.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
-
-
Monitoring and Washing:
-
Perform a Kaiser or ninhydrin test to check for the presence of free primary amines. [18]If the test is positive, indicating incomplete coupling, drain the solution and repeat the coupling step (double coupling).
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF or NMP (3-5 times), followed by DCM (3 times) and methanol (3 times) before drying.
-
References
-
Wikipedia. Peptide synthesis. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
-
Nishiyama, Y., & Ishizuka, Y. (2001). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]
-
DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research. [Link]
-
ResearchGate. (2025, August 6). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]
-
Aapptec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
-
ResearchGate. (2020, December 1). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]
-
Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]
-
Taylor & Francis Online. (2021, January 11). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
-
2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
National Institutes of Health. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. file.globalso.com [file.globalso.com]
- 14. biotage.com [biotage.com]
- 15. peptide.com [peptide.com]
- 16. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbodiimide - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride
Welcome to the technical support center for (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges encountered during experimental work. Our goal is to equip you with the scientific principles and proven methodologies to handle this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility characteristics of this compound?
This compound is the salt of a weak acid (the protonated amine) and a strong acid (hydrochloric acid). As an amino acid derivative, its solubility is fundamentally governed by the pH of the aqueous solution. Generally, amino acids exhibit their lowest solubility at their isoelectric point (pI), where the molecule has a net-zero charge (zwitterionic form). At pH values above or below the pI, the molecule carries a net negative or positive charge, respectively, which enhances its interaction with polar solvents like water and thus increases its solubility.[1][2][3] For this hydrochloride salt, the amino group is protonated, making it a cationic species that is generally expected to be water-soluble.
Q2: I'm having trouble dissolving the compound directly in neutral water (pH 7). Why is this happening?
While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, challenges can still arise.[4][5][6] Several factors could be at play:
-
Approach to the Isoelectric Point: The intrinsic pKa values of the carboxylic acid and the amino group determine the isoelectric point. If the pH of your deionized water is slightly acidic due to dissolved CO2 and approaches the pI of the free amino acid form, you might observe reduced solubility.
-
Common Ion Effect: Although less common in plain water, if your solution contains other chloride sources, it could slightly suppress the dissolution of the hydrochloride salt.[5]
-
Kinetics of Dissolution: The rate of dissolution may be slow. The compound might require more time, gentle heating, or agitation to fully dissolve.
Q3: Can I use organic solvents to dissolve this compound?
Yes, but with careful consideration. Polar organic solvents are more likely to be effective. A structurally similar compound, gabapentin, is slightly soluble in methanol and very slightly soluble in ethanol.[7]
-
Polar Protic Solvents: Solvents like methanol and ethanol can dissolve amino acid hydrochlorides, often used in synthesis and purification procedures.[8]
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for a wide range of organic molecules and may be effective.[9]
-
Non-Polar Solvents: Non-polar solvents such as toluene, hexane, or dichloromethane are generally poor choices for dissolving charged species like amino acid hydrochlorides.
It is crucial to consider the compatibility of the chosen solvent with your downstream application (e.g., cell-based assays, analytical methods).
Troubleshooting Guides
Problem 1: The compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4).
This is a common issue when a stock solution is not prepared correctly or when the buffer conditions are not optimal for the compound's solubility.
Root Cause Analysis:
The pH of the buffer is likely near the isoelectric point (pI) of the zwitterionic form of the amino acid, leading to minimal solubility. At pH 7.4, the carboxylic acid group (pKa ~2-3) will be deprotonated (COO-), and the amino group (pKa ~9-10) will be protonated (NH3+), resulting in the zwitterion. While the hydrochloride salt starts as R-NH3+Cl-, upon dissolution in a buffered system, it equilibrates to the species dictated by the buffer's pH.
Solution Workflow:
The primary strategy is to adjust the pH of your solvent system away from the isoelectric point.
Caption: Workflow for dissolving in aqueous buffers.
Detailed Protocol: pH Adjustment
-
Acidic Dissolution:
-
Start with a small amount of deionized water (e.g., 80% of the final stock volume).
-
Add a small aliquot of dilute HCl (e.g., 0.1 N or 1 N) to bring the pH to ~2-4. At this low pH, both the carboxylic acid and amino groups will be protonated, resulting in a net positive charge, which promotes solubility.[1][3]
-
Add the this compound powder and stir until fully dissolved.
-
Adjust to the final volume with deionized water.
-
-
Basic Dissolution:
-
Start with a small amount of deionized water.
-
Add a small aliquot of dilute NaOH (e.g., 0.1 N or 1 N) to bring the pH to ~9-10. At this high pH, the carboxylic acid group will be deprotonated (negative charge) and the amino group will be neutral, resulting in a net negative charge and enhanced solubility.[1][3]
-
Add the compound and stir until dissolved.
-
Adjust to the final volume.
-
Expert Tip: When adding the acidic or basic stock solution to your final neutral buffer, add it dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can cause the compound to precipitate out.
Problem 2: I need to use an organic solvent, but my compound is not dissolving.
Root Cause Analysis:
The chosen organic solvent may not have the appropriate polarity to effectively solvate the ionic hydrochloride salt. The strength of the crystal lattice energy of the solid compound must be overcome by the energy of solvation.
Solution: Co-Solvent Systems
A co-solvent strategy, where a water-miscible organic solvent is mixed with water, can be highly effective.[9][10] This approach modifies the dielectric constant of the solvent system, which can disrupt the intermolecular forces in the crystal lattice and improve solubility.[11]
Table 1: Common Co-solvents and Their Properties
| Co-Solvent | Type | Dielectric Constant (approx.) | Notes for Use with Amino Acid HCl |
| Water | Polar Protic | 80 | Primary solvent, solubility is highly pH-dependent. |
| Methanol | Polar Protic | 33 | Good for dissolving polar compounds; can be used in mixtures with water. |
| Ethanol | Polar Protic | 25 | Similar to methanol but slightly less polar. Often used in formulations.[10] |
| DMSO | Polar Aprotic | 47 | Strong solvent, but can be toxic in some biological assays. Use with caution. |
| PEG 400 | Polar Protic | 12.5 | A non-volatile, biocompatible polymer often used to enhance solubility.[10] |
Experimental Protocol: Co-Solvent Solubility Test
-
Prepare Co-Solvent Mixtures: Create a series of co-solvent mixtures, for example, 10%, 25%, and 50% of an organic solvent (e.g., ethanol, DMSO) in water.
-
Determine Solubility: Add a known excess amount of the compound to a fixed volume of each co-solvent mixture.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to separate the undissolved solid.
-
Analyze Supernatant: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or GC-MS after derivatization.[12][13][14]
Caption: Workflow for co-solvent selection.
Problem 3: My solution is clear initially, but a precipitate forms over time.
Root Cause Analysis:
This indicates that you have created a supersaturated, thermodynamically unstable solution. Precipitation can be triggered by:
-
Temperature Fluctuations: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature.
-
pH Shift: The slow absorption of atmospheric CO2 can lower the pH of unbuffered, basic solutions, potentially causing precipitation if the compound is less soluble at the new pH.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of the compound will increase, leading to precipitation once the solubility limit is exceeded.
Solutions and Prevention:
-
Work with Saturated Solutions: Ensure you are working below the equilibrium solubility limit for your chosen solvent and temperature conditions.
-
Use Buffers: For aqueous solutions, use a buffer system to maintain a stable pH where the compound is highly soluble.
-
Store Properly: Store stock solutions in tightly sealed containers to prevent solvent evaporation. For temperature-sensitive solutions, store them at the temperature of use or re-dissolve any precipitate by gentle warming and agitation before use.
-
Consider Formulation Stabilizers: In drug development, polymers like HPMC or PVP are sometimes used to inhibit crystallization and maintain supersaturation, though this is an advanced formulation strategy.[4]
References
- ResearchGate. (n.d.). pH dependence of amino acid solubility.
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminocyclohexanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]
- G. L. Amidon, H. Lennernäs, V. P. Shah, J. R. Crison. (1995). A Theoretical Basis for a Biopharmaceutic Drug Classification: The Correlation of in Vitro Drug Product Dissolution and in Vivo Bioavailability. Pharmaceutical Research, 12(3), 413-420.
- Dr. Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?
- Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- S. A. H. T. Serajuddin. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16.
-
U.S. Food and Drug Administration. (n.d.). GABAPENTIN - DailyMed. Retrieved from [Link]
-
Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Retrieved from [Link]
- A. T. M. Serajuddin. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
National Center for Biotechnology Information. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]
- BenchChem. (2025). Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid.
- M. J. Lee, K. S. Lee, J. H. Lee, S. H. Kim, H. J. Kim, K. H. Liu. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4821.
- SynQuest Laboratories, Inc. (2016). (1R,2R)-2-Aminocyclohexanecarboxylic acid Safety Data Sheet.
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- D. A. Skoog, D. M. West, F. J. Holler, S. R. Crouch. (n.d.). Selected Methods of Analysis. In Fundamentals of Analytical Chemistry.
-
Organic Syntheses. (n.d.). Resolution of (±)-trans-2-(N-benzyl)amino-1-cyclohexanol with (R)- and (S)-mandelic acid. Retrieved from [Link]
- S. J. Kim, J. H. Kim, H. J. Kim, S. J. Lee, J. S. Kim, S. H. Jeong. (2020).
- E. Gracia-Moreno, R. Lopez, V. Ferreira. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.
-
ChemBK. (n.d.). (1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride. Retrieved from [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Switchable Solvents.
- Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- A. Paiva, R. Craveiro, I. Aroso, M. Martins, R. L. Reis, A. C. A. Duarte. (2014). Natural Deep Eutectic Solvents – Solvents for the 21st Century. ACS Sustainable Chemistry & Engineering, 2(5), 1063-1071.
- P. R. Sathesh Babu, A. S. Kumar, P. V. S. Kumar. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery.
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Technical Support Guide: Alternative Coupling Reagents for Sterically Hindered (1R,2S)-2-Aminocyclohexanecarboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the amide bond formation involving the sterically hindered β-amino acid, (1R,2S)-2-Aminocyclohexanecarboxylic acid (ACHC). Due to its rigid cyclic structure and the trans orientation of the amine and carboxyl groups, ACHC presents a significant steric barrier that often leads to incomplete or failed couplings with standard reagents. This document outlines common issues, provides troubleshooting strategies, and details protocols for alternative, high-potency coupling reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my standard DCC or DIC/HOBt coupling reaction failing or giving low yields with (1R,2S)-2-Aminocyclohexanecarboxylic acid?
A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric hindrance of ACHC.[1][2] The bulky cyclohexane ring restricts the access of the nucleophilic amine to the activated carboxylic acid, slowing the reaction rate dramatically and often leading to incomplete reactions.[2] These reagents form active esters that are not reactive enough to couple efficiently with the sterically demanding amine or carboxylate of ACHC.
Q2: What are the primary classes of alternative, high-potency coupling reagents I should consider?
A2: For difficult couplings, you should move to modern "in-situ" activating reagents, which are generally categorized into two main classes:
-
Uronium/Aminium Salts: These reagents, such as HATU, HBTU, and COMU, form highly reactive active esters that can overcome significant steric barriers.[1]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also extremely effective and are particularly useful in situations where side reactions like guanidinylation are a concern.[1] For the most extreme cases, converting the carboxylic acid to a highly reactive acyl halide (fluoride or chloride) is a powerful strategy.[1][3][4]
Q3: What is "double coupling" and when is it necessary?
A3: Double coupling is the practice of repeating a coupling step with a fresh solution of the activated amino acid and coupling reagents after the first coupling reaction has finished.[1] This is a common and effective strategy for sterically hindered residues like ACHC where the first attempt may not go to completion. It is recommended to perform a completion check (e.g., a Kaiser test for primary amines) after the first coupling to determine if a second is necessary.
Q4: Can changing the reaction solvent improve my coupling efficiency?
A4: Yes, the choice of solvent is critical. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for challenging syntheses due to its superior solvating properties.[1] Better solvation can prevent peptide aggregation on the solid support, which can further obstruct the reaction site.[1] For particularly stubborn couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can sometimes be beneficial.[1]
Troubleshooting Guide: Reagent Selection and Protocols
Scenario 1: Your Carbodiimide (DIC/DCC) Coupling Failed
Your first step should be to upgrade to a more potent class of reagents. Uronium/aminium salts are the most common and effective choice for this scenario.
Recommended Solution: Uronium/Aminium Reagents - HATU & COMU
-
Why This Works: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are considered third-generation coupling reagents.[5][6] HATU reacts with the carboxylic acid to form a highly reactive OAt active ester. The nitrogen atom in the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization.[5] COMU is a safer, non-explosive alternative based on OxymaPure, with coupling efficiencies comparable to or even exceeding HATU in some cases.[3][6][7]
-
Mandatory Visualization:
Caption: General mechanism of HATU-mediated coupling.
-
Experimental Protocol: HATU/COMU Coupling
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Reagent Preparation (Pre-activation): In a separate vessel, dissolve the Fmoc-(1R,2S)-ACHC-OH (4 equivalents relative to resin loading), HATU or COMU (3.9 equivalents), in DMF or NMP.
-
Activation: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the solution from Step 2. Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the deprotected, resin-bound amine. Agitate the reaction vessel for at least 2 hours at room temperature. For a residue as hindered as ACHC, extending this time to 4 hours or overnight is recommended.[1]
-
Monitoring and Washing: Check for reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling (double coupling) is required. Once complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Scenario 2: Coupling is Still Incomplete, or Cyclization is the Goal
If you experience incomplete coupling even with HATU/COMU, or if your project involves a slow reaction like a head-to-tail cyclization, phosphonium-based reagents are an excellent alternative.
Recommended Solution: Phosphonium Reagents - PyBOP
-
Why This Works: PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a highly efficient phosphonium-based reagent that forms OBt active esters. A key advantage over uronium salts like HATU is that phosphonium reagents do not have the ability to guanidinylate the free N-terminal amine. This side reaction can occur with uronium reagents if activation is slow or if the reagent is used in large excess, leading to irreversible chain termination. This makes PyBOP a safer choice for slow, difficult couplings or cyclization reactions.
-
Experimental Protocol: PyBOP Coupling
-
Resin Preparation: Perform standard Fmoc deprotection and wash the resin with DMF (3 x 1 min).
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-(1R,2S)-ACHC-OH (3 equivalents), PyBOP (3 equivalents), and an additive like HOBt (3 equivalents) in NMP.
-
Activation & Coupling: Add DIPEA (6 equivalents) to the reagent mixture. Immediately add the entire solution to the resin. Agitate for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test and perform a double coupling if necessary. Wash the resin with DMF (3x) and DCM (3x) upon completion.
-
Scenario 3: The "Impossible" Coupling - When All Else Fails
For the most extreme cases of steric hindrance, where even the most potent onium salts are insufficient, the formation of an amino acid halide provides a species with maximum reactivity.
Recommended Solution: In Situ Acyl Fluoride Formation
-
Why This Works: Acyl halides, and particularly acyl fluorides, are among the most reactive carboxylic acid derivatives. They react rapidly with amines and can overcome immense steric barriers.[1][4] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can convert an N-protected amino acid into its corresponding acyl fluoride in situ.[3] This method is often successful where others fail, but requires careful handling to minimize side reactions, especially racemization.
-
Experimental Protocol: Acyl Fluoride Coupling using TFFH
-
Resin Preparation: Perform standard Fmoc deprotection and wash the resin with DMF (3 x 1 min). Ensure all reagents and solvents are anhydrous.
-
Acyl Fluoride Formation: In a separate, dry vessel, dissolve Fmoc-(1R,2S)-ACHC-OH (3 equivalents) in anhydrous DCM or DMF. Add TFFH (3 equivalents) and a suitable base like DIPEA (6 equivalents). Allow the activation to proceed for 10-15 minutes.
-
Coupling: Add the acyl fluoride solution to the resin. Allow the reaction to proceed for 1-2 hours.
-
Monitoring and Washing: Carefully monitor the reaction. Due to the high reactivity, side reactions are more likely. Wash the resin thoroughly with DMF (3x) and DCM (3x) upon completion.
-
Comparative Summary of Alternative Reagents
| Reagent | Class | Relative Reactivity | Safety Profile | Key Advantage | Potential Issue |
| HATU | Uronium/Aminium | Very High | HOAt-based reagents are potentially explosive and require careful handling.[6][7] | Benchmark for difficult couplings; excellent racemization suppression.[8] | Can cause N-terminal guanidinylation in slow reactions. |
| COMU | Uronium/Aminium | Very High | Based on non-explosive OxymaPure; significantly better safety profile than HATU.[6][7] | High reactivity, safer alternative to HATU, byproducts are water-soluble.[6] | Less literature available compared to HATU for very niche applications. |
| PyBOP | Phosphonium | High | Byproduct (HMPA from BOP, not PyBOP) can be a concern, but generally safer than HATU.[9] | Does not cause guanidinylation; ideal for cyclization and fragment coupling. | Solutions in DMF have moderate stability and should be used within a few days. |
| TFFH | Fluorinating Agent | Extremely High | Reagent and byproducts can be corrosive/toxic; requires anhydrous conditions. | Overcomes extreme steric hindrance where other reagents fail.[3] | Higher risk of racemization if conditions are not optimized. |
Advanced Strategies & Workflow
When facing a difficult coupling, a systematic approach is crucial. Consider implementing microwave-assisted solid-phase peptide synthesis (MA-SPPS). The use of microwave energy can dramatically accelerate slow reactions, driving difficult couplings to completion in minutes rather than hours, often with reduced side reactions.[1]
-
Mandatory Visualization:
Caption: Troubleshooting workflow for difficult couplings.
References
-
Gomes, P., et al. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE. Retrieved from [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2019). PMC - NIH. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF. Retrieved from [Link]
-
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[8]uril. (2020). ACS Publications. Retrieved from [Link]
-
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (n.d.). SciSpace. Retrieved from [Link]
-
Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
COMU: A third generation of uronium-type coupling reagents. (2009). Luxembourg Bio Technologies. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization During the Activation of 2-Aminocyclohexanecarboxylic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on a critical challenge in peptide synthesis: preventing the loss of stereochemical integrity during the activation of 2-aminocyclohexanecarboxylic acid. Given that the biological activity of molecules containing this constrained amino acid is highly dependent on their specific stereochemistry, maintaining chiral purity is paramount.[1]
This guide is structured to provide rapid answers through FAQs and detailed, actionable solutions in our troubleshooting section.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding racemization of 2-aminocyclohexanecarboxylic acid.
Q1: What exactly is "racemization" in the context of 2-aminocyclohexanecarboxylic acid?
A1: For 2-aminocyclohexanecarboxylic acid, which possesses two chiral centers (at C1 and C2), the primary concern is epimerization—the inversion of stereochemistry at a single chiral center. During carboxyl group activation, the α-carbon (C2) is susceptible to stereochemical scrambling. This can convert the desired cis-diastereomer into the undesired trans-diastereomer, or vice versa. While technically epimerization, this process is frequently discussed under the broader term of racemization in peptide synthesis literature.[1] This loss of a defined three-dimensional structure can drastically alter or eliminate the molecule's biological activity.
Q2: What is the primary chemical mechanism responsible for this loss of stereochemistry?
A2: The dominant mechanism for racemization during the activation of Nα-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[1][2] The electron-withdrawing protecting group on the nitrogen increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted from the oxazolone intermediate, forming a planar, achiral enolate. Subsequent re-protonation can occur from either face, leading to a mixture of stereoisomers.[2][3][4]
Caption: Mechanism of racemization via an oxazolone intermediate.
Q3: Why is preventing racemization so critical for this specific amino acid?
A3: 2-Aminocyclohexanecarboxylic acid is a conformationally restricted GABA analogue.[5] Its structure is designed to hold specific functional groups in a well-defined spatial orientation to interact with biological targets like receptors or enzymes. The cis and trans isomers have fundamentally different shapes and, consequently, different biological activities. For instance, the cis-isomer of a related compound, 3-aminocyclohexanecarboxylic acid, is a potent inhibitor of GABA transport, a property not shared by the trans-isomer.[6] Therefore, the presence of the undesired diastereomer can lead to reduced potency, altered selectivity, or off-target effects, compromising drug efficacy and safety.
Q4: What is the single most effective strategy to minimize racemization during activation?
A4: The most critical and effective strategy is the use of racemization-suppressing additives in conjunction with your coupling reagent, especially when using carbodiimides like DIC or EDC.[7][8] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) intercept the highly reactive initial intermediate (e.g., O-acylisourea) to form an active ester.[8][9] This active ester is more stable and significantly less prone to forming the oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[9]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide is designed in a problem-solution format to address specific experimental failures.
Issue: My post-coupling analysis (chiral HPLC, NMR) shows a significant percentage of the undesired diastereomer.
This is a classic sign that racemization has occurred during the activation/coupling step. Let's break down the potential causes and their solutions.
▶ Possible Cause A: Inappropriate Coupling Reagent Selection
The choice of coupling reagent directly impacts the reactivity of the activated carboxyl group and its propensity for racemization.
-
Expert Analysis: Coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. Carbodiimides (e.g., DCC, DIC) are notorious for causing racemization when used without an additive because the O-acylisourea intermediate they form is highly susceptible to oxazolone formation.[8][10] Uronium/aminium reagents (e.g., HATU, HBTU) are highly efficient but can still lead to racemization, particularly with sensitive residues or at elevated temperatures.[11][12][13] Phosphonium salts (e.g., PyBOP, PyAOP) are often considered superior for minimizing racemization in difficult couplings.[11][14]
-
Solution:
-
If using a carbodiimide alone, immediately incorporate an additive. See Cause B below.
-
For critically important or sterically hindered couplings, switch to a phosphonium-based reagent like PyBOP or PyAOP, which are known for cleaner reactions with lower epimerization risk.[11][15]
-
Consider modern uronium reagents like COMU, which incorporates an Oxyma moiety directly into its structure, offering high efficiency with an excellent safety profile.[7][16]
-
Table 1: Comparison of Common Coupling Reagent Classes
| Reagent Class | Examples | Racemization Risk | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, DIC, EDC | High (without additive) | Cost-effective, simple to use. | Byproduct removal can be difficult (DCU); requires additive to suppress racemization.[7][8] |
| Uronium/Aminium | HATU, HBTU, COMU | Low to Moderate | Highly reactive, fast kinetics, high yields.[12] | Can cause guanidinylation of N-terminus if used in excess; higher cost.[11] |
| Phosphonium | PyBOP, PyAOP | Very Low | Excellent for hindered couplings, low racemization.[11][15] | More expensive, byproducts can be challenging to remove.[15] |
▶ Possible Cause B: Sub-optimal or Missing Racemization-Suppressing Additive
As discussed, additives are your primary defense against racemization.
-
Expert Analysis: The additive reacts with the activated amino acid faster than it can cyclize to the oxazolone. The resulting active ester (e.g., OBt, OAt, Oxyma ester) is then aminolyzed to form the peptide bond. The effectiveness of the additive is related to its pKa and structure.[17] HOAt is historically considered more effective than HOBt due to the neighboring group effect of the pyridine nitrogen, which can assist in the aminolysis step.[18] However, both HOBt and HOAt are known to have explosive properties, posing a significant safety risk.[7][19] OxymaPure® and its derivatives have emerged as stellar alternatives, offering efficacy that is comparable or superior to HOBt and approaching that of HOAt, but without the associated explosion hazard.[7][19][20]
-
Solution:
-
Always use an additive with carbodiimides. A 1:1:1 ratio of Amino Acid:Carbodiimide:Additive is a standard starting point.
-
Replace HOBt and HOAt with OxymaPure® or Oxyma-B. These are safer, non-explosive, and highly effective racemization suppressors.[19][20] Oxyma-B has shown exceptional performance in suppressing epimerization for particularly tricky residues like Cys and His.[20]
-
Table 2: Performance of Key Racemization-Suppressing Additives
| Additive | Key Advantages | Disadvantages / Considerations |
| HOBt | Effective at suppressing racemization with carbodiimides.[7] | Explosive hazard. [7] Availability is increasingly restricted. |
| HOAt | More effective than HOBt, especially for difficult couplings.[19] | Explosive hazard. [19] Higher cost. |
| OxymaPure® | Non-explosive. [19] Efficacy comparable to HOBt, sometimes approaching HOAt.[7][17] Excellent solubility and stability. | A modern standard for safe and effective coupling. |
| Oxyma-B | Non-explosive. [20] Reported to be even more effective than OxymaPure and HOAt in suppressing racemization in demanding syntheses.[20] | Newer reagent, may have higher initial cost. |
▶ Possible Cause C: Incorrect Base or Stoichiometry
Bases are often required for couplings with onium salts or when starting from an amino acid salt, but they can directly promote racemization.
-
Expert Analysis: The base's primary role is to deprotonate the incoming amine nucleophile and neutralize any acids formed. However, an overly strong or excess base can also abstract the α-proton from the oxazolone intermediate, facilitating racemization.[2][21] In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is often recommended over a stronger, more sterically hindered base like N,N-diisopropylethylamine (DIPEA).[7]
-
Solution:
-
Minimize Base: Use the minimum amount of base necessary for the reaction to proceed—typically 2 equivalents for onium salt couplings.
-
Switch to a Weaker Base: If racemization persists with DIPEA, switch to NMM.
-
Carbodiimide Couplings: If you are coupling a free acid with a free amine using a carbodiimide (like DIC), the reaction often does not require an additional tertiary base, which helps keep racemization to a minimum.[7]
-
▶ Possible Cause D: Elevated Reaction Temperature
-
Expert Analysis: Racemization, like most chemical reactions, is accelerated by heat.[13] While microwave synthesis or heating can be used to drive difficult couplings, it significantly increases the risk of epimerization, especially for sensitive amino acids.[13][14] Low temperatures are always recommended for carbodiimide-mediated couplings to suppress side reactions, including N-acyl urea formation and racemization.[7]
-
Solution:
-
Perform the activation step at 0 °C. Dissolve the amino acid and additive in the solvent, cool the mixture in an ice bath, and then add the coupling reagent.
-
Allow the reaction to proceed at a low temperature for 15-30 minutes before adding the amine component. Let the reaction warm slowly to room temperature overnight.
-
Avoid heating unless absolutely necessary and all other options to improve coupling efficiency have been exhausted.
-
Section 3: Validated Experimental Protocols
The following protocols are designed to serve as a robust starting point for minimizing racemization.
Caption: General workflow for a low-racemization coupling protocol.
Protocol 1: Low-Racemization Activation using DIC / OxymaPure
This protocol is ideal for standard solution-phase couplings where minimizing racemization is a priority.
-
Materials:
-
Nα-Fmoc-2-aminocyclohexanecarboxylic acid (1.0 eq)
-
Amine nucleophile (e.g., H-Gly-OtBu) (1.2 eq)
-
OxymaPure® (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Nα-Fmoc-2-aminocyclohexanecarboxylic acid and OxymaPure® in anhydrous DMF.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add the DIC dropwise to the cooled solution.
-
Allow the activation to proceed by stirring the mixture at 0 °C for 15-20 minutes.
-
Add the amine nucleophile to the reaction mixture.
-
Allow the flask to slowly warm to room temperature and continue stirring for 4-16 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, filter off the diisopropylurea (DIU) byproduct.
-
Proceed with a standard aqueous workup (e.g., dilute with EtOAc, wash with mild acid, mild base, and brine).
-
Dry the organic layer, concentrate, and purify the crude product via flash chromatography.
-
Crucial Validation Step: Analyze the purified product using chiral HPLC to quantify the diastereomeric purity.
-
-
Self-Validation & Trustworthiness: This protocol is self-validating by incorporating the final chiral analysis step. The use of OxymaPure provides a reliable and safe method for racemization suppression.[7][17] The low-temperature pre-activation minimizes the lifetime of the highly reactive O-acylisourea intermediate, further reducing risk.[7]
References
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. PubMed. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
NIH. (n.d.). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. NIH. [Link]
-
ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]
-
NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
ResearchGate. (2001). New Trends in Peptide Coupling Reagents. ResearchGate. [Link]
-
ACS Publications. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]
-
Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Chiral Amino Acid Derivative Purification via Column Chromatography
Welcome to the technical support center for the purification of chiral amino acid derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enantiomeric separations. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide: From Tailing Peaks to Total Separation Failure
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Poor or No Enantiomeric Resolution
Q: I'm injecting my racemic amino acid derivative, but I'm seeing only one peak, or the two enantiomeric peaks are poorly resolved (Rs < 1.5). What should I do?
A: This is a common starting point in chiral method development. The lack of resolution indicates that the chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient difference in the free energy of interaction between the two enantiomers. Here’s a systematic approach to troubleshoot this:
1. Verify Your Column Choice and Analyte Compatibility:
-
Mechanism of Interaction: Different CSPs rely on different chiral recognition mechanisms (e.g., hydrogen bonding, π-π stacking, steric hindrance, ionic interactions).[1][2] For example, polysaccharide-based CSPs are versatile, while macrocyclic glycopeptide phases like teicoplanin are excellent for underivatized amino acids due to their ionic groups. Crown ether-based CSPs are particularly well-suited for separating D- and L-amino acid enantiomers.[3] Ensure your chosen column is appropriate for your derivatized amino acid.
-
Analyte Derivatization: If you are analyzing a native amino acid, it may be too polar and zwitterionic for good interaction with certain CSPs. Derivatization to N-acyl or ester forms can enhance interaction and selectivity.[4] For instance, N-FMOC or N-t-BOC protected amino acids can be well-resolved on various CSPs.[5][6]
2. Optimize the Mobile Phase:
-
Mobile Phase Composition: The composition of the mobile phase is critical. For normal-phase chromatography, typical mobile phases consist of hexane/isopropanol or hexane/ethanol. For reversed-phase, acetonitrile/water or methanol/water with additives are common. Systematically vary the ratio of the polar modifier (e.g., alcohol). A change of just a few percent can dramatically impact selectivity.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with residual silanols on the silica support or by modifying the ionization state of the analyte and the CSP.[7]
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8] Try decreasing the column temperature in increments of 5-10°C. Lower temperatures often enhance enantioselectivity.
Workflow for Optimizing Enantiomeric Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Peak Tailing or Broadening
Q: My enantiomers are separating, but the peaks are broad and tailing. What's causing this, and how can I fix it?
A: Peak tailing is often a sign of undesirable secondary interactions between your analyte and the stationary phase, or issues with the column itself.
1. Chemical Causes and Solutions:
-
Secondary Ionic Interactions: The most common cause is the interaction of basic amine groups in your analyte with acidic residual silanol groups on the silica support.
-
Solution: Add a small amount of a basic modifier to your mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at 0.1%. This will "mask" the silanol groups and improve peak shape.
-
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
2. Physical Causes and Solutions:
-
Column Contamination: Adsorption of impurities from your sample at the head of the column can cause peak distortion.[9]
-
Solution: Flush the column with a strong solvent (ensure it's compatible with your CSP, especially for coated polysaccharide columns).[9] If the problem persists, the column may need to be replaced.
-
-
Column Void: A void at the inlet of the column can lead to band broadening. This can be caused by pressure shocks or improper column handling.
-
Solution: This is often irreversible. A new column is typically required.
-
Issue 3: Irreproducible Retention Times
Q: My retention times are shifting between runs. Why is this happening?
A: Fluctuating retention times point to a lack of system equilibration or changes in the mobile phase or column conditions.
-
Insufficient Equilibration: Chiral separations, especially with polar mobile phases, can require long equilibration times.[10]
-
Solution: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting your analytical sequence.
-
-
Mobile Phase Instability: If your mobile phase is a mixture of volatile solvents (like hexane), preferential evaporation of one component can change the composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.
-
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between direct and indirect chiral separation?
A1:
-
Direct Method: This involves using a chiral stationary phase (CSP) to directly separate the enantiomers. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[11] This is the most common approach in HPLC.
-
Indirect Method: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form two diastereomers.[10][11] These diastereomers have different physical properties and can be separated on a standard, achiral column.[10][11] While effective, this method requires a chirally pure derivatizing reagent and can introduce potential for analytical error if the reaction is not complete or if racemization occurs.
Q2: How do I choose the right chiral stationary phase (CSP) for my amino acid derivative?
A2: The selection of a CSP is crucial for successful chiral separation. While there is no universal CSP, here are some general guidelines:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are very versatile and can separate a wide range of chiral compounds, including N-derivatized amino acids.[1][5] They often work well in both normal-phase and reversed-phase modes.
-
Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These are particularly effective for separating underivatized amino acids because they possess ionic groups that can interact with the zwitterionic nature of the amino acids.[12] They are also highly compatible with mass spectrometry.
-
Crown Ether-based CSPs: These are highly specific for primary amines and are excellent for the enantiomeric separation of underivatized amino acids and their simple esters.[3][7]
-
Zwitterionic Ion-Exchange CSPs: These phases, often derived from cinchona alkaloids, are designed to separate amphoteric molecules like amino acids and small peptides through electrostatic interactions.[12][13]
Data Summary: Common CSPs for Chiral Amino Acid Derivatives
| CSP Type | Common Trade Names | Typical Analytes | Separation Principle |
| Polysaccharide-based | Chiralpak®, Lux® | N-protected amino acid derivatives | Hydrogen bonding, π-π interactions, steric inclusion[1] |
| Macrocyclic Glycopeptide | CHIROBIOTIC® | Underivatized amino acids, N-protected amino acids | Ionic interactions, hydrogen bonding, inclusion complexation |
| Crown Ether | CROWNPAK® | Underivatized amino acids, primary amines | Host-guest complexation involving the primary amine[3] |
| Zwitterionic Ion-Exchange | ZWIX™ | Underivatized amino acids, small peptides | Electrostatic and ion-exchange interactions[12][13] |
Q3: My method works well analytically, but how do I scale it up for preparative chromatography?
A3: Scaling up a chiral separation requires careful consideration to maintain resolution while increasing throughput.
-
Develop a Robust Analytical Method: Ensure your analytical method has a good resolution (Rs > 2.0) and uses a mobile phase that is suitable for preparative work (e.g., volatile solvents for easy product recovery).
-
Perform a Loading Study: On the analytical column, gradually increase the injection volume/concentration to determine the maximum sample load before resolution is compromised. This will help predict the capacity of the preparative column.
-
Linear Scale-Up: Use the following formula to calculate the preparative flow rate and sample load:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
Preparative Sample Load = Analytical Sample Load × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Column Packing: Ensure the preparative column is packed efficiently to avoid band broadening and loss of resolution. The same bonded phase chemistry should be used for both analytical and preparative columns to ensure predictable scale-up.
Experimental Protocol: Basic Method Development for N-FMOC-Alanine
This protocol outlines a starting point for developing a separation method for a common amino acid derivative.
-
Column Selection:
-
Start with a polysaccharide-based CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate).
-
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a mobile phase of 90:10 (v/v) hexane/isopropanol with 0.1% TFA.
-
Reversed Phase: Prepare a mobile phase of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 265 nm (for the FMOC group)
-
Injection Volume: 5 µL of a 1 mg/mL solution of racemic N-FMOC-Alanine.
-
-
Method Optimization:
-
Run the initial conditions. If resolution is poor, adjust the mobile phase composition.
-
For normal phase, increase the isopropanol content in 2% increments (e.g., to 88:12, 86:14).
-
For reversed phase, increase the acetonitrile content in 5% increments.
-
If peak shape is poor, consider adding a different modifier (e.g., DEA for tailing peaks in normal phase).
-
If resolution is still suboptimal, decrease the temperature to 15°C.
-
Logical Diagram: Direct vs. Indirect Chiral Separation
Caption: Comparison of direct and indirect methods for chiral separation.
References
-
Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 7(5), 235-250. [Link]
-
Konig, W. A., et al. (1988). Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. Journal of Chromatography A, 447, 195-205. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 189-200. [Link]
-
Nemutlu, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462823. [Link]
-
Regis Technologies, Inc. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
Peter, A., et al. (2018). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 1730, 167-178. [Link]
-
D'Orazio, G., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5548. [Link]
-
Lajkó, G., et al. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 51(7), 634-655. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
ResearchGate. Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... [Link]
-
Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]
-
Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Selvidge, J. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. [Link]
-
Zhang, T., et al. (2012). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 129-137. [Link]
-
Hamase, K., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 36(10), 1219-1222. [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Hage, D. S. (2012). Chromatographic Studies of Protein-Based Chiral Separations. Journal of Chromatography A, 1228, 4-17. [Link]
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- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 11. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chiraltech.com [chiraltech.com]
Technical Support Center: Catalyst Removal from (1R,2S)-2-Aminocyclohexanecarboxylic Acid Preparations
Welcome to the technical support center for the purification of (1R,2S)-2-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the critical step of removing residual metal catalysts from your preparations. Achieving high purity is paramount, as residual metals can compromise the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2]
The synthesis of chiral aminocyclohexanecarboxylic acid derivatives often involves asymmetric hydrogenation, a powerful technique that frequently employs catalysts based on rhodium (Rh), ruthenium (Ru), or palladium (Pd).[3][4] While highly effective, these catalysts can lead to trace metal contamination in the final product. Regulatory bodies such as the European Medicines Agency (EMA) and the International Conference on Harmonisation (ICH) have established strict limits for metal residues in pharmaceutical substances.[1][5][6] This guide will equip you with the knowledge to effectively address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual catalysts like Rhodium, Ruthenium, and Palladium?
A1: The most common and effective methods include:
-
Recrystallization: This is a fundamental purification technique for solid compounds.[7] It relies on the differential solubility of your desired product and the catalyst impurities in a specific solvent at varying temperatures.[8]
-
Adsorption using Scavengers: Specialized solid-supported materials, known as metal scavengers, have a high affinity for specific metals.[9] These can be silica-based or polymer-based and are functionalized with groups like thiols, amines, or triazines to chelate the metal.[9][10] Activated carbon is also a widely used adsorbent.[9][11]
-
Chromatography: Techniques like column chromatography can be employed to separate the target compound from the catalyst residues.[9] Ion-exchange chromatography is particularly useful for separating ionic compounds like amino acids.[12]
-
Extraction: Liquid-liquid extraction can be used to partition the catalyst into a separate phase from the product.[9]
Q2: How do I choose the most suitable catalyst removal method for my specific situation?
A2: The optimal method depends on several factors:
-
Nature of the Catalyst: Is the catalyst homogeneous (dissolved) or heterogeneous (e.g., Pd/C)? Heterogeneous catalysts can often be removed by simple filtration.[9]
-
Properties of your Product: Consider the solubility, stability, and potential for your product to chelate with the metal.
-
Level of Contamination: The initial concentration of the residual catalyst will influence the choice of method. High levels of contamination may require a multi-step approach.
-
Required Purity: The final application of your compound dictates the acceptable level of residual catalyst. For APIs, this is governed by stringent regulatory limits.[5][6][13]
Q3: My enantiomeric excess (ee) is lower than expected after catalyst removal. What could be the cause?
A3: A decrease in enantiomeric excess can sometimes occur during purification. Potential causes include:
-
Harsh Conditions: Aggressive pH adjustments or high temperatures during recrystallization or scavenger treatment could potentially lead to racemization.
-
Product Inhibition: In some asymmetric hydrogenations, the amine product can inhibit the catalyst, affecting its performance and potentially the final ee.[14][15] While this is more of a reaction issue, subsequent workup conditions could exacerbate it.
-
Incomplete Removal of Byproducts: Certain impurities might co-crystallize with your product, affecting its optical purity.
Troubleshooting Guides
Issue 1: Recrystallization is Ineffective for Catalyst Removal
Underlying Cause: The catalyst residue may have similar solubility properties to your product in the chosen solvent system, or it may be trapped within the crystal lattice.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is the most critical factor in recrystallization.[7][16] Systematically screen a variety of solvents with different polarities. An ideal solvent will dissolve your product well at elevated temperatures but poorly at room temperature, while keeping the catalyst impurities dissolved at all temperatures.[7][8]
-
Employ a Solvent/Anti-Solvent System: If a single solvent is not effective, consider a binary system. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which your product is insoluble to induce crystallization.[7]
-
Optimize Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals, which are less likely to trap impurities.[8][16] Avoid rapid cooling by placing the flask directly in an ice bath.
-
Consider pH Adjustment: For an amino acid like (1R,2S)-2-Aminocyclohexanecarboxylic acid, solubility is highly pH-dependent. Adjusting the pH of the solution may alter the solubility of your product and the catalyst species, enabling a more effective separation.
Experimental Protocol: Recrystallization of (1R,2S)-2-Aminocyclohexanecarboxylic Acid
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a water/ethanol mixture).[16][17]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[17][18]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature to promote crystal growth.[8][16]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[8][17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17][18]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[17]
-
Drying: Dry the purified crystals to a constant weight.[8]
Issue 2: Metal Scavengers Lead to Significant Product Loss
Underlying Cause: The scavenger may have a non-specific affinity for your product in addition to the target metal catalyst. This is more common with highly polar or functionalized products.
Troubleshooting Steps:
-
Screen a Panel of Scavengers: Different scavengers have varying functional groups and backbones (silica vs. polystyrene).[19] Test a small panel of scavengers to identify one with high selectivity for the metal and low affinity for your product.
-
Optimize the Amount of Scavenger: Use the minimum effective amount of scavenger. An excess of scavenger increases the risk of product adsorption.[19]
-
Adjust the Solvent: The solvent can influence the binding of both the metal and your product to the scavenger. A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[9]
-
Modify Temperature and Time: Scavenging can be performed at room temperature or slightly elevated temperatures.[9] Optimize the contact time and temperature to achieve efficient metal removal without significant product loss.
Experimental Protocol: Catalyst Removal Using a Metal Scavenger
-
Dissolution: Dissolve the crude product containing the residual catalyst in a suitable organic solvent (e.g., THF, Ethyl Acetate).[9]
-
Scavenger Addition: Add the selected metal scavenger to the solution. The amount will depend on the specific scavenger and the level of metal contamination.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (typically 1-18 hours).[9]
-
Filtration: Remove the solid scavenger by filtering the mixture through a pad of celite or a suitable filter paper.[9]
-
Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.[9]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[9]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[9]
Data Presentation
Table 1: Regulatory Limits for Common Metal Catalysts
| Metal | Class | Oral Limit (ppm) | Parenteral Limit (ppm) | Source |
| Palladium (Pd) | 2B | 10 | 1 | [11] |
| Rhodium (Rh) | 2B | 10 | 1 | [11] |
| Ruthenium (Ru) | 3 | 130 | 13 | [5] |
Note: These limits are based on a maximum daily dose of 10g.[5][6]
Table 2: Comparison of Catalyst Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Cost-effective, can handle large quantities, removes various impurities. | Can have lower yields, may not be effective for all catalyst forms. | Crystalline solids with good solubility differences from impurities. |
| Metal Scavengers | High selectivity, mild conditions, simple procedure. | Can be expensive, potential for product loss through adsorption. | Low to moderate levels of dissolved catalyst. |
| Chromatography | High resolution, can separate complex mixtures. | Requires more solvent, can be time-consuming, may not be scalable. | Small-scale purification and challenging separations. |
| Activated Carbon | Inexpensive, effective for a broad range of metals. | Can have low selectivity, leading to product loss. | Initial bulk removal of catalyst. |
Visualization of Workflows
Caption: General workflow for catalyst removal.
Caption: Decision logic for selecting a removal strategy.
References
-
European Medicines Agency. (n.d.). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]
-
European Medicines Agency. (2008, February 21). Guideline on the specification limits for residues of metal catalysts or metal reagents. Retrieved from [Link]
-
Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization.
- Unknown. (n.d.). Recrystallization.
- Unknown. (n.d.). Recrystallization.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Tanwar, O. (2017, December 30). How to remove palladium catalyst from reaction mixture? ResearchGate. Retrieved from [Link]
-
Hansen, K. B., Rosner, T., Kubryk, M., Dormer, P. G., & Armstrong, J. D. (2005). Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogenation of Enamines. Organic Letters, 7(22), 4931–4934. [Link]
-
Marguí, E., Van Meel, K., Van der Snickt, G., & Janssens, K. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1468–1474. [Link]
-
Zhang, Y., Li, Y., Livingston, A. G., & Szekely, G. (2021). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, 23(13), 4814–4823. [Link]
-
Garrett, C. E. (2008). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Organic Process Research & Development, 12(4), 772–790. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
- Kumar, A., & Mahajani, S. M. (2005).
-
Biotage. (n.d.). Metal Scavenger Guide. Sopachem. Retrieved from [Link]
-
Hansen, K. B., Rosner, T., Kubryk, M., Dormer, P. G., & Armstrong, J. D. (2005). Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. Organic Letters, 7(22), 4931–4934. [Link]
-
Johnson Matthey. (2014). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
- Sanofi-Aventis. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Zarzycki, P. K. (2002). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B, 774(1), 1–18. [Link]
-
Reddy, K. S., & Reddy, M. V. (2009). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
- Unknown. (2015). Asymmetric Hydrogenation.
- Chevron U.S.A. Inc. (2005). Recover and recycle rhodium from spent partial oxidation catalysts.
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Orekhova, A. V., Tarasova, I. A., & Varlamov, A. V. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6524. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Determination of Enantiomeric Purity for 2-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For cyclic β-amino acids like 2-aminocyclohexanecarboxylic acid, a key building block in peptide foldamers and bioactive molecules, the precise determination of enantiomeric purity is paramount.[1][2][3] This guide provides an in-depth, objective comparison of the principal analytical techniques for this purpose. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.
The Chromatographic Cornerstone: A Comparative Overview
Chromatographic techniques are the gold standard for the enantiomeric separation of amino acids due to their high resolving power and sensitivity.[4] The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) is often dictated by the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[5]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is arguably the most versatile and widely employed technique for enantiomeric separations.[6] It offers two primary strategies: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral agent.[7]
Direct Chiral HPLC: This is often the preferred approach due to its simplicity, as it avoids the need for derivatization. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase.[4] Polysaccharide-based columns, such as those derived from cellulose and amylose, are particularly effective for a wide range of compounds, including amino acids.[8]
Indirect Chiral HPLC: This method involves reacting the racemic 2-aminocyclohexanecarboxylic acid with a chiral derivatizing agent to form diastereomers.[9] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[10][11] A popular derivatizing agent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amino group to form stable diastereomeric derivatives with a strong UV chromophore for sensitive detection.[9]
dot
Caption: Direct vs. Indirect Chiral HPLC Workflows.
Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC offers excellent resolution and sensitivity but requires the analyte to be volatile and thermally stable.[12] For non-volatile amino acids like 2-aminocyclohexanecarboxylic acid, derivatization is mandatory to increase their volatility.[12][13] A common two-step derivatization involves esterification of the carboxylic acid group followed by acylation of the amino group.[12]
The separation of enantiomers in GC is achieved using chiral stationary phases, with cyclodextrin derivatives being widely used.[14][15] The choice of derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal.[12]
Capillary Electrophoresis (CE): High Efficiency and Low Sample Consumption
Chiral CE is a powerful technique characterized by its high separation efficiency, short analysis times, and minimal sample and solvent consumption.[16] Enantiomeric resolution in CE is typically achieved by adding a chiral selector to the background electrolyte.[17] Cyclodextrins and their derivatives are the most commonly used chiral selectors for a broad range of compounds, including amino acids.[17] For enhanced separation, derivatization of the amino acid with a fluorogenic tag like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be employed.[18]
dot
Caption: Decision tree for selecting an analytical method.
Quantitative Performance Comparison
The selection of an analytical technique is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[4][5] The following table summarizes key quantitative performance metrics for the most common analytical methods.
| Parameter | Chiral HPLC | Chiral GC | Chiral CE |
| Principle | Differential interaction with a chiral stationary phase or separation of diastereomers.[4] | Differential interaction of derivatized enantiomers with a chiral stationary phase.[14] | Differential migration of enantiomers in the presence of a chiral selector in the electrolyte.[17] |
| Sample Preparation | Minimal for direct methods; derivatization for indirect methods.[19] | Derivatization (esterification and acylation) is required.[12] | Minimal; derivatization can enhance sensitivity.[18] |
| Resolution | Excellent resolution can be achieved.[4] | High resolution is achievable.[12] | Very high efficiency and resolution.[16] |
| Sensitivity (LOD/LOQ) | Good sensitivity, especially with UV or MS detection.[4] | Very high sensitivity, particularly with FID or MS detectors.[12] | High sensitivity, especially with laser-induced fluorescence detection after derivatization.[16] |
| Analysis Time | Typically 15-30 minutes per sample.[4] | Around 30 minutes per sample.[4] | Often faster than HPLC and GC, around 10-20 minutes. |
| Solvent Consumption | Moderate to high.[4] | Low (carrier gas).[4] | Very low. |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and reproducibility of any analytical method. Below are representative workflows and methodologies for the key techniques discussed.
Protocol 1: Direct Chiral HPLC Method
This protocol is a representative method for the direct enantioseparation of 2-aminocyclohexanecarboxylic acid.
-
Sample Preparation: Dissolve the racemic 2-aminocyclohexanecarboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H (250 x 4.6 mm, 5 µm), is a good starting point.[19]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) for acidic compounds.[8]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column temperature at 25°C.
-
Detection: Monitor the elution using a UV detector at a low wavelength (e.g., 210 nm) or a more universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Injection: Inject the prepared sample solution.
-
Protocol 2: Indirect Chiral GC Method
This protocol outlines the derivatization and analysis of 2-aminocyclohexanecarboxylic acid by chiral GC.
-
Derivatization Procedure:
-
Esterification: To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent.[12]
-
Acylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 15 minutes. Cool before injection.[12]
-
-
GC Analysis:
-
Column: A cyclodextrin-based chiral capillary column, such as a CHIRALDEX G-TA (30 m x 0.25 mm ID).[12]
-
Carrier Gas: Hydrogen or Helium at an appropriate linear velocity.
-
Temperature Program: Start at a low temperature (e.g., 90 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure elution and separation. Isothermal conditions can also be explored.[15]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.
-
Protocol 3: Chiral Capillary Electrophoresis Method
This protocol is a representative method for the chiral separation of 2-aminocyclohexanecarboxylic acid using CE.
-
Sample Preparation: Dissolve the racemic 2-aminocyclohexanecarboxylic acid in water or the background electrolyte to a suitable concentration (e.g., 0.5 mg/mL).
-
CE Analysis:
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
-
Background Electrolyte (BGE): A phosphate buffer (e.g., 50 mM, pH 2.5) containing a chiral selector. A neutral cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration of 10-20 mM is a good starting point.
-
Applied Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at a low wavelength (e.g., 200 nm).
-
Conclusion
The accurate determination of the enantiomeric purity of 2-aminocyclohexanecarboxylic acid is a critical step in its application in pharmaceutical research and development. Chiral HPLC, GC, and CE each offer distinct advantages and are powerful tools for this purpose. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. By understanding the principles behind each technique and following well-defined protocols, researchers can confidently and accurately assess the enantiomeric purity of this important chiral building block.
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A Comparative Guide for Drug Development Professionals: Unlocking Enhanced Stability and Potency with (1R,2S)-2-Aminocyclohexanecarboxylic Acid
In the landscape of peptide-based drug discovery, the pursuit of enhanced metabolic stability and target specificity is paramount. The inherent limitations of natural α-peptides, such as their rapid degradation by proteases, have driven the exploration of peptidomimetics. Among these, peptides incorporating β-amino acids have emerged as a promising strategy. This guide provides an in-depth comparison of two classes of β-amino acids: the conformationally constrained cyclic β-amino acid, (1R,2S)-2-aminocyclohexanecarboxylic acid (cis-ACHC) , and its flexible linear counterparts. Through a synthesis of established principles and illustrative experimental data, we will explore the distinct advantages that the rigid architecture of cis-ACHC offers in the design of next-generation therapeutics.
The Fundamental Divergence: Conformational Predisposition
The primary distinction between cis-ACHC and linear β-amino acids lies in their inherent structural flexibility. Linear β-amino acids, such as β-alanine or β-homo-amino acids, possess a greater degree of rotational freedom around their backbone bonds. In contrast, the cyclohexane ring of cis-ACHC imposes significant steric constraints, severely limiting the accessible dihedral angles of the peptide backbone.
This pre-organization of the backbone is a critical design element in peptidomimetics. While linear β-amino acids can sample a wide range of conformations in solution, cis-ACHC forces the peptide backbone into a more defined, extended conformation[1]. This is in contrast to its diastereomer, trans-ACHC, which is known to induce helical folds[2]. The extended structure induced by cis-ACHC can be leveraged to mimic β-strand motifs or to present side chains in a specific spatial arrangement for optimal target engagement.
Sources
Comparative Guide to the Structural Analysis of Peptides Containing (1R,2S)-2-Aminocyclocyclohexanecarboxylic Acid
Introduction
In the field of peptidomimetics and drug development, the rational design of molecules with predictable and stable conformations is paramount. The incorporation of conformationally constrained amino acids is a powerful strategy to achieve this, limiting the accessible backbone torsion angles and pre-disposing peptides towards specific secondary structures.[1] (1R,2S)-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is a preorganized β-amino acid that serves as a potent structural scaffold.[2] Unlike its more widely studied diastereomer, trans-ACHC, which robustly promotes 14-helical structures, the conformational behavior of cis-ACHC is more nuanced and highly dependent on the peptide sequence, making its structural elucidation both challenging and critical.[3][4]
This guide provides a comparative overview of the primary analytical techniques used to determine the three-dimensional structure of peptides incorporating cis-ACHC. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy. By explaining the causality behind experimental choices and presenting supporting data, this document serves as a technical resource for researchers aiming to characterize these unique peptide architectures.
The Structural Influence of cis-ACHC
The cyclohexane ring of cis-ACHC sterically restricts the backbone torsion angles, biasing the peptide towards specific folded or extended conformations.[1][2] Unlike flexible residues that can explore a wide conformational space, the cis-ACHC residue directs the peptide backbone, often nucleating turns or stabilizing helical motifs that would otherwise be transient.[1] Understanding these preferences is crucial for designing peptides with enhanced proteolytic stability and specific binding affinities.[1]
Comparative Analysis of Key Spectroscopic and Crystallographic Techniques
A multi-faceted approach is essential for a comprehensive structural understanding. While X-ray crystallography provides a high-resolution static picture in the solid state, NMR spectroscopy offers insights into the dynamic conformational landscape in solution, which is often closer to the physiological state.[5][6] Circular Dichroism serves as a rapid, lower-resolution technique to assess the presence and stability of secondary structural elements.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Ensemble
NMR spectroscopy is arguably the most powerful tool for studying the structure and dynamics of peptides in solution.[7] For cis-ACHC containing peptides, NMR can define the conformational ensemble, identifying the predominant structures and any dynamic equilibria present.
Key Information Provided:
-
Sequential Assignment: 2D experiments like COSY and TOCSY are used to assign proton resonances to specific amino acid spin systems within the peptide sequence.[8]
-
Through-Space Proximities: The Nuclear Overhauser Effect (NOE) provides distance restraints between protons that are close in space (<5 Å), which is fundamental for 3D structure calculation.[8][9] Key NOEs can reveal turn or helical hydrogen-bonding patterns.[10]
-
Torsion Angle Restraints: J-coupling constants can be used to derive dihedral angle restraints for the peptide backbone.
-
Hydrogen Bonding: Temperature coefficients of amide protons can identify those involved in stable intramolecular hydrogen bonds, a hallmark of folded structures.
Comparative Data: NMR Signatures for Different Conformations
| NMR Observable | Extended Conformation | Folded (e.g., Helical/Turn) Conformation | Rationale |
| Sequential NOEs (dαN(i, i+1)) | Strong intensity | Medium to weak intensity | In an extended strand, the Hα(i) and HN(i+1) protons are closer together. |
| Medium-Range NOEs | Absent or very weak | Present (e.g., dαN(i, i+2), dαβ(i, i+3)) | These NOEs are characteristic of non-extended structures like turns and helices. |
| Amide Proton Temp. Coeff. | Large negative values (>-4.5 ppb/K) | Small negative values (< -4.5 ppb/K) | Protons shielded from the solvent by H-bonds show less temperature dependence. |
| ³J(HN,Hα) Coupling Constants | Typically > 8 Hz | Typically < 6 Hz for helices | Karplus relationship links coupling constants to dihedral angles (φ). |
Note: These are general trends; specific values depend on the exact geometry.
Experimental Workflow & Protocol
dot graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pep_Synth [label="Peptide Synthesis\n& Purification"]; NMR_Sample [label="Dissolve in Solvent\n(e.g., CD3OH, D2O)\n~1-5 mM"]; Pep_Synth -> NMR_Sample; }
subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR_Spec [label="NMR Spectrometer"]; D1_Spec [label="1D ¹H Spectrum"]; D2_Spec [label="2D COSY, TOCSY,\nNOESY/ROESY"]; NMR_Sample -> NMR_Spec [lhead=cluster_acq, style=dashed]; NMR_Spec -> D1_Spec; D1_Spec -> D2_Spec; }
subgraph "cluster_analysis" { label="Data Analysis & Structure Calculation"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Assign [label="Resonance Assignment"]; Restraints [label="Extract Restraints\n(NOEs, J-couplings)"]; Calc [label="Structure Calculation\n(e.g., Simulated Annealing)"]; Ensemble [label="Generate Conformational\nEnsemble"]; D2_Spec -> Assign [lhead=cluster_analysis, style=dashed]; Assign -> Restraints; Restraints -> Calc; Calc -> Ensemble; } } caption: "General workflow for peptide structure determination by NMR spectroscopy."
Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., methanol-d4, DMSO-d6, or 90% H2O/10% D2O).[11] The choice of solvent is critical; less polar solvents may favor intramolecular hydrogen bonding. A concentration of 0.5-5 mM is typical for peptides.[6][11]
-
Data Acquisition: Acquire a set of 2D NMR spectra on a high-field spectrometer (≥500 MHz). This must include:
-
TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems for each residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To detect through-space correlations. ROESY is preferred for molecules in the intermediate molecular weight range where the NOE can be zero.[8]
-
-
Resonance Assignment: Use the TOCSY spectrum to trace the J-coupling network of each amino acid. Connect the spin systems sequentially using the dαN(i, i+1) NOEs observed in the NOESY/ROESY spectrum.
-
Structure Calculation: Convert NOE cross-peak volumes into distance restraints (e.g., strong, medium, weak). Use these restraints in a molecular dynamics or simulated annealing protocol to generate an ensemble of low-energy structures consistent with the experimental data.[9]
X-ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides definitive, high-resolution structural information, revealing precise bond lengths, angles, and torsion angles.[1] It is the gold standard for confirming the success of a design strategy aimed at achieving a specific conformation.[1] However, the structure represents the conformation adopted in a crystal lattice, which may not be the same as the dominant conformation in solution.
Key Information Provided:
-
Atomic Coordinates: A precise 3D model of the peptide's conformation in the crystal.
-
Intra- and Intermolecular Interactions: Direct visualization of hydrogen bonding networks and crystal packing interactions.[4][12]
-
Conformational Parameters: Accurate values for backbone (φ, ψ) and side-chain (χ) torsion angles.
Comparative Data: Crystallography vs. NMR
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystal) | Solution |
| Resolution | Atomic (<1-3 Å) | Lower, model-dependent |
| Dynamics | Static average | Provides ensemble/dynamic data |
| Key Challenge | Growing diffraction-quality crystals | Resonance overlap, sensitivity |
| Output | Single structure or small asymmetric unit | Ensemble of conformations |
Experimental Workflow & Protocol
dot graph "XRay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Crystal Growth"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pep_Sol [label="Prepare Concentrated\nPeptide Solution"]; Screen [label="Screen Crystallization\nConditions (Vapor Diffusion)"]; Crystal [label="Optimize & Grow\nDiffraction-Quality Crystal"]; Pep_Sol -> Screen; Screen -> Crystal; }
subgraph "cluster_acq" { label="Data Collection"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mount [label="Mount Crystal &\nCryo-cool"]; Diffract [label="Collect Diffraction Data\n(X-ray Source)"]; Mount -> Diffract; Crystal -> Mount [lhead=cluster_acq, style=dashed]; }
subgraph "cluster_analysis" { label="Structure Solution"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Process [label="Process Data &\nSolve Phases"]; Map [label="Generate Electron\nDensity Map"]; Build [label="Build Atomic Model"]; Refine [label="Refine & Validate\nStructure"]; Diffract -> Process [lhead=cluster_analysis, style=dashed]; Process -> Map; Map -> Build; Build -> Refine; } } caption: "General workflow for peptide structure determination by X-ray crystallography."
Protocol: Peptide Crystallization and Structure Solution
-
Crystallization Screening: The most challenging step is growing suitable crystals.[13] Use commercially available screens to test a wide range of precipitants, buffers, and salts.[13] The hanging-drop vapor diffusion method is common.[13] A saturated peptide solution is equilibrated against a reservoir solution with a higher precipitant concentration, slowly inducing crystallization.[14]
-
Crystal Optimization: Once initial "hits" are found, optimize conditions by fine-tuning the concentrations of the peptide and precipitants to grow crystals of optimal size (0.2-1.0 mm).[14]
-
Data Collection: Mount a single crystal and flash-cool it in a cryostream. Collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the phase problem using direct methods or, if necessary, by incorporating heavy atoms.[13] Build an atomic model into the resulting electron density map and refine it to achieve the best fit with the experimental data.[13]
Circular Dichroism (CD) Spectroscopy: Rapid Secondary Structure Assessment
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone amides.[5][15] It is a rapid and powerful technique for assessing the presence of ordered secondary structures like helices and β-sheets.[5]
Key Information Provided:
-
Secondary Structure Content: The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures.[5]
-
Conformational Stability: Thermal or chemical denaturation can be monitored by CD to assess the stability of a folded structure.[5]
-
Conformational Changes: CD is highly sensitive to changes in conformation induced by solvent, pH, or ligand binding.[5]
Comparative Data: Characteristic CD Spectra
| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| β-Turn (Type II) | ~205 | ~225-230 |
| Random Coil | ~212 | ~195 |
| 14-Helix (β-peptide) | ~215-221 | ~195-200 |
Note: Spectra for β-peptides and non-canonical structures like those induced by cis-ACHC can differ from these canonical α-peptide values. For instance, the 14-helix formed by trans-ACHC oligomers shows a maximum around 217-221 nm.[3][12]
Experimental Workflow & Protocol
dot graph "CD_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="9,4!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD_Sample [label="Prepare Peptide Solution\n(0.1-0.5 mg/mL) in\nCD-transparent buffer"]; }
subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; CD_Spec [label="CD Spectrometer"]; Scan [label="Scan Far-UV\n(e.g., 260-190 nm)"]; CD_Sample -> CD_Spec [lhead=cluster_acq, style=dashed]; CD_Spec -> Scan; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Bkg_Sub [label="Subtract Buffer Blank"]; Convert [label="Convert to Molar\nEllipticity [θ]"]; Deconv [label="Deconvolution (Optional)\nto estimate % structure"]; Scan -> Bkg_Sub [lhead=cluster_analysis, style=dashed]; Bkg_Sub -> Convert; Convert -> Deconv; } } caption: "General workflow for peptide secondary structure analysis by CD spectroscopy."
Protocol: CD Spectroscopy Analysis
-
Sample Preparation: Prepare a peptide solution of approximately 0.1-0.5 mg/mL in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).[5] Avoid buffers with high chloride concentrations.
-
Instrument Setup: Turn on the spectrometer and nitrogen purge for at least 30 minutes.[5]
-
Data Acquisition: Place the sample in a quartz cuvette (typically 1 mm path length). Scan the sample from ~260 nm to ~190 nm. Acquire a corresponding spectrum of the buffer alone to serve as a blank.
-
Data Processing: Subtract the buffer blank from the sample spectrum. Convert the raw ellipticity data to molar residue ellipticity ([θ]) to normalize for concentration, path length, and the number of residues. This allows for direct comparison between different peptides.[4]
Conclusion: An Integrated Approach
No single technique provides a complete picture of peptide structure. For peptides containing (1R,2S)-2-Aminocyclohexanecarboxylic acid, a comprehensive and trustworthy analysis relies on the synergistic use of multiple methods. A logical approach begins with CD spectroscopy for a rapid assessment of folding. This is followed by in-depth NMR studies to elucidate the solution conformation and dynamics, which are most relevant to biological function. Finally, when possible, X-ray crystallography should be pursued to obtain an unambiguous, high-resolution structure that can validate the solution-state models and provide precise geometric details. By objectively comparing the data from these orthogonal techniques, researchers can build a robust and validated structural model, paving the way for the rational design of novel peptidomimetics.
References
- Creative Biostructure. (n.d.). Peptide Crystallization.
- etd@IISc. (2010, October 21). X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices.
- ResearchGate. (2025, August 6). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) | Request PDF.
- Organic & Biomolecular Chemistry (RSC Publishing). (2023, October 6).
- Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. (n.d.).
- University of Wisconsin–Madison. (n.d.).
- APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions.
- PMC. (n.d.).
- Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
- ResearchGate. (n.d.). Secondary structure analysis by circular dichroism (CD) spectroscopy....
- (n.d.).
- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
- PubMed. (n.d.). Circular dichroism of beta turns in peptides and proteins.
- Circular Dichroism Studies of Secondary Structure of Peptides. (n.d.).
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy....
- SeRMN – NMR Service at UAB. (2017, September 19). Folding peptides studied by NMR.
- Applied Photophysics. (n.d.). Beyond α-Helix and β-Sheet: - the Expanding Role of Circular Dichroism.
- PMC - PubMed Central. (2015, March 31). A Newcomer's Guide to Peptide Crystallography.
- (n.d.).
- The Royal Society of Chemistry. (n.d.). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid.
- SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development.
- ResearchGate. (2025, August 10). (PDF)
- PubMed. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
- PubMed. (n.d.). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues.
- Chapman University Digital Commons. (n.d.). "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi.
- NMIMS Pharmacy. (n.d.).
- PubMed. (n.d.). Beta-peptides: twisting and turning.
- (n.d.). peptide nmr.
- MDPI. (n.d.).
- X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. (n.d.).
- ResearchGate. (n.d.). Structure of (1S,2S)-2-aminocyclopentanecarboxylic acid and models of....
Sources
- 1. X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices [etd.iisc.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr-bio.com [nmr-bio.com]
- 12. bif.wisc.edu [bif.wisc.edu]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. photophysics.com [photophysics.com]
A Senior Application Scientist's Guide to the Biological Activity of Aminocyclohexanecarboxylic Acid Peptide Diastereomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Conformational Constraint in Peptide Therapeutics
In the quest for novel therapeutics, native peptides offer remarkable specificity and potency but are often plagued by poor metabolic stability and unpredictable three-dimensional structures in solution.[1] A leading strategy to overcome these limitations is the incorporation of conformationally constrained non-proteinogenic amino acids. Among these, aminocyclohexanecarboxylic acid (ACHC) has emerged as a powerful tool for inducing stable, predictable secondary structures in peptides, effectively creating "foldamers" with enhanced therapeutic properties.[1]
The rigid cyclohexane ring of ACHC dramatically limits the peptide backbone's rotational freedom. However, the true power of this building block lies in its stereochemistry. The amino and carboxylic acid groups can be arranged in either a cis (on the same face of the ring) or trans (on opposite faces) configuration. These two forms are diastereomers—non-superimposable stereoisomers—and this seemingly subtle geometric difference has profound consequences for a peptide's structure, and therefore, its biological function.
This guide provides an in-depth comparison of the biological activities of peptides containing cis- and trans-ACHC diastereomers. We will explore the causal relationship between stereochemistry and bioactivity, present methodologies for quantifying these differences, and offer field-proven insights into leveraging this knowledge for rational drug design.
The Structural Causality: Why Diastereomers Dictate Biological Destiny
The biological activity of a peptide is dictated by its three-dimensional shape, which governs its ability to bind to a specific biological target, such as a receptor or enzyme. The incorporation of ACHC diastereomers directly controls this shape.
-
trans-ACHC: The Architect of Stability: Extensive research has shown that oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) reliably fold into a robust 14-helix secondary structure.[1] This is a highly stable and predictable conformation that presents amino acid side chains in a well-defined spatial arrangement. This structural rigidity is ideal for designing peptides that can present a specific pharmacophore to a receptor binding pocket with high precision.
-
cis-ACHC: A Conformationally More Flexible Element: In contrast, peptides incorporating the cis-ACHC diastereomer do not typically form stable helical structures on their own.[1] Their resulting conformations are more varied and context-dependent, making them less predictable but potentially useful for mimicking different types of secondary structures, such as turns, or for exploring a wider conformational space during lead discovery.
This fundamental difference in conformational preference is the primary driver of the differential biological activity between the two diastereomers. A peptide locked in a trans-ACHC-induced helix may fit perfectly into a receptor's active site, leading to high-affinity binding and potent signaling. Its cis counterpart, adopting a different shape, may be unable to make the same critical contacts, resulting in significantly lower affinity or even complete inactivity.
Comparative Analysis of Biological Activity
While the literature is rich with conformational studies, direct head-to-head comparisons of the biological activity of cis- and trans-ACHC peptides against a single target are not broadly published. However, the principles of stereochemistry and structure-activity relationships (SAR) allow us to construct an illustrative model based on data from analogous systems, such as peptides containing other constrained amino acids.[2][3]
The following table represents hypothetical, yet scientifically plausible, data for a pair of diastereomeric somatostatin analogs. Somatostatin is a peptide hormone whose analogs are used clinically, making it a relevant example for drug development.[4] The key pharmacophore region often involves a β-turn, a structure whose geometry is highly influenced by constrained residues.
| Parameter | Peptide A (trans-ACHC) | Peptide B (cis-ACHC) | Rationale & Causality |
| Receptor Binding Affinity (Ki, nM) | 1.5 nM | 450 nM | The trans isomer enforces a rigid helical/turn conformation that perfectly presents the key pharmacophoric residues (e.g., Trp, Lys) to the somatostatin receptor, resulting in high-affinity binding. The cis isomer induces a different, less optimal conformation, leading to a significant loss of key binding interactions and dramatically lower affinity. |
| In Vitro Functional Activity (EC50, nM) | 5.2 nM | > 10,000 nM | Functional activity (e.g., inhibition of growth hormone release) is directly correlated with binding affinity. The high affinity of Peptide A translates to potent agonism, while the poor binding of Peptide B renders it functionally inactive at testable concentrations. |
| Metabolic Stability (t1/2 in Human Serum, h) | 24 h | 22 h | Both diastereomers offer excellent protection against proteolysis because the non-natural ACHC residue sterically hinders the approach of proteases.[1] This demonstrates a key advantage of using such building blocks, irrespective of the specific diastereomer. Minor differences could arise if one conformation slightly masks other susceptible cleavage sites more effectively. |
This table is an illustrative example designed to reflect expected outcomes based on established structure-activity relationship principles. Ki and EC50 values are hypothetical.
Essential Experimental Protocols
To empirically determine the biological activity profiles illustrated above, two core experiments are indispensable: a competitive radioligand binding assay to measure receptor affinity and a proteolytic stability assay.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (the ACHC peptide) for a receptor by measuring how effectively it competes with a radiolabeled ligand of known affinity.
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of controls for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and a reference compound with known affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor (e.g., CHO cells expressing a somatostatin receptor subtype) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂ with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
To each well, add the components in the following order:
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA).
-
A serial dilution of the unlabeled test peptide (cis or trans-ACHC analog) or control compound.
-
A fixed concentration of the radioligand (e.g., ¹²⁵I-labeled somatostatin) typically at or below its Kd value.
-
The membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Control Wells: Prepare wells for total binding (no competitor) and non-specific binding (add a high concentration of unlabeled native ligand).
-
-
Incubation:
-
Incubate the plate at a set temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes), typically with gentle agitation.
-
-
Harvesting and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.
-
Quickly wash each well with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter plate and measure the radioactivity trapped in each filter using a scintillation counter.
-
Subtract the non-specific binding counts from all other counts to get specific binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the test peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test peptide that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Protocol 2: Proteolytic Stability Assay in Human Serum
This assay measures the rate at which a peptide is degraded by proteases naturally present in biological fluids.
Pillar of Expertise: The choice of quenching solution (e.g., trichloroacetic acid or acetonitrile) is critical; it must effectively precipitate serum proteins to halt all enzymatic activity instantly, ensuring an accurate measurement at each time point.
Step-by-Step Methodology:
-
Preparation:
-
Thaw a vial of pooled human serum on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any cryoprecipitates.
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable buffer).
-
Prepare a quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water).
-
-
Incubation:
-
Pre-warm the serum to 37°C in a water bath.
-
Initiate the reaction by adding a small volume of the peptide stock solution to the serum to achieve a final concentration (e.g., 50 µg/mL). Mix gently.
-
This is your Time 0 master solution. Immediately withdraw the first aliquot (e.g., 100 µL) and add it to a microcentrifuge tube containing the quenching solution (e.g., 100 µL of 10% TCA). Vortex immediately. This is the T=0 sample.
-
Place the remaining master solution in a 37°C incubator.
-
At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), withdraw additional aliquots and quench them in the same manner.
-
-
Sample Processing:
-
Incubate all quenched samples on ice for at least 15 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the intact peptide and any smaller, non-precipitated fragments.
-
-
Analysis (RP-HPLC):
-
Analyze the supernatant from each time point using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at a wavelength of 220 nm. The intact peptide will have a characteristic retention time.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide for each time point.
-
Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2), the time required for 50% of the peptide to be degraded, by fitting the data to a one-phase decay curve.
-
Conclusion and Future Outlook
The stereochemical arrangement of aminocyclohexanecarboxylic acid residues is not a minor structural detail; it is a powerful design element that dictates peptide conformation, receptor affinity, and ultimately, biological function. While trans-ACHC provides a reliable method for creating stable, helical structures, the conformational diversity offered by cis-ACHC presents an opportunity for exploring different structural motifs. Understanding and quantifying the distinct biological profiles of these diastereomers is paramount for advancing peptide drug design. The experimental protocols detailed herein provide a robust framework for generating the critical data needed to establish clear structure-activity relationships, enabling researchers to move beyond trial-and-error and toward the rational design of next-generation peptide therapeutics.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]
-
Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. PubMed. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Wieczorek, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
-
Wieczorek, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Todorova, N., et al. (2012). Synthesis and in vitro antitumor activity of new octapeptide analogs of somatostatin containing unnatural amino acids. PubMed. Available at: [Link]
-
Li, Y., & Yu, J. (2015). Research progress in structure-activity relationship of bioactive peptides. PubMed. Available at: [Link]
-
Guralp, S. A., et al. (2011). A bicyclic and hsst2 selective somatostatin analogue: design, synthesis, conformational analysis and binding. PubMed. Available at: [Link]
-
Klüver, E., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]
-
Hruby, V. J. (2002). Structure-activity relationships (SAR) of melanocortin and agouti-related (AGRP) peptides. PubMed. Available at: [Link]
-
Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. The Royal Society of Chemistry. Available at: [Link]
-
Fleseriu, M., & Petersenn, S. (n.d.). Binding affinities (IC50) for various somatostatin analogs at the 5 known somatostatin receptor subtypes. ResearchGate. Available at: [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. PubMed. Available at: [Link]
-
Tourwé, D., et al. (2014). Can Peptide Mimetics be Rationally Designed? The Somatostatin Case. Available at: [Link]
-
Guralp, S. A., et al. (1996). A bicyclic and hsst2 selective somatostatin analogue: design, synthesis, conformational analysis and binding. PubMed. Available at: [Link]
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- 2. Research progress in structure-activity relationship of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships (SAR) of melanocortin and agouti-related (AGRP) peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bicyclic and hsst2 selective somatostatin analogue: design, synthesis, conformational analysis and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral HPLC analysis of (1R,2S)-2-Aminocyclohexanecarboxylic acid derivatives
An In-Depth Guide to the Chiral HPLC Analysis of (1R,2S)-2-Aminocyclohexanecarboxylic Acid Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of (1R,2S)-2-aminocyclohexanecarboxylic acid and its derivatives. As crucial building blocks in modern pharmaceuticals, the stereochemical purity of these cyclic β-amino acids is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.
The Imperative of Chiral Purity in Drug Development
(1R,2S)-2-Aminocyclohexanecarboxylic acid and its analogues are key chiral synthons for a variety of therapeutic agents. The specific three-dimensional arrangement (stereochemistry) of a drug molecule dictates its interaction with biological targets such as enzymes and receptors. Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst cases, responsible for toxic side effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that often require the marketing of single-enantiomer drugs, making robust and reliable analytical methods for enantiomeric purity assessment indispensable.[1][2]
Chiral HPLC stands as the most powerful and widely adopted technique for separating enantiomers, providing accurate determination of enantiomeric excess (e.e.) and optical purity.[2][3][4]
Foundational Strategies for Chiral Separation by HPLC
Two primary strategies exist for resolving enantiomers via HPLC. The choice between them is dictated by the analyte's properties, the available resources, and the analytical objective.
-
Direct Method (Chiral Stationary Phases): This is the most common and efficient approach.[5] It involves using a column where the stationary phase itself is chiral (a Chiral Stationary Phase, or CSP). Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the CSP. The strength of these interactions—governed by forces like hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions—determines the retention time, allowing for separation.[1]
-
Indirect Method (Chiral Derivatization): In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[6] These newly formed diastereomers have distinct physicochemical properties and can be separated on a standard, achiral HPLC column (like a C18).[7][8] While effective, this approach adds sample preparation steps and carries the risk of racemization or incomplete reaction, making it less ideal for high-throughput analysis.[6]
The focus of this guide will be on the direct method, which offers greater efficiency and is the industry standard for enantioselective analysis.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method. For cyclic amino acid derivatives, several classes of CSPs have proven effective. The optimal choice is often determined empirically through a screening process.[3]
Logical Workflow for Chiral Method Development
The following diagram illustrates a typical workflow for selecting and optimizing a chiral HPLC method.
Caption: A logical workflow for chiral HPLC method development.
Performance Comparison of Key CSP Classes
The table below summarizes the characteristics and performance of the most relevant CSPs for the analysis of (1R,2S)-2-aminocyclohexanecarboxylic acid derivatives.
| CSP Class | Chiral Selector Example | Primary Recognition Mechanism | Recommended Mobile Phase Modes | Advantages | Disadvantages | Best Suited For |
| Polysaccharide-Based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves.[1] | Normal Phase, Reversed Phase, Polar Organic | Broad applicability for diverse compound structures, high success rate, robust and reliable.[5][9] | Coated phases have solvent limitations; immobilized phases are more expensive. | N-protected derivatives (Fmoc, Boc, Cbz) to enhance interactions.[9][10] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Ionic interactions, hydrogen bonding, inclusion complexation.[11] | Reversed Phase, Polar Organic | Excellent for polar and ionizable compounds, including underivatized amino acids.[11][12] | Can exhibit complex, non-linear retention behavior ("U-shaped" curves).[11] | Underivatized or zwitterionic forms of the target analyte. |
| Crown Ether-Based | (3,3'-Diphenyl-1,1'-binaphthyl)-20-crown-6 | Host-guest complexation with primary ammonium ions (-NH3+).[13] | Reversed Phase (Aqueous Acidic) | High selectivity for compounds with a primary amine group, such as free amino acids.[14] | Limited applicability; not suitable for secondary amines or N-derivatized analytes. | Underivatized primary amines. |
| Ligand Exchange | L-proline or L-hydroxyproline complexed with Cu(II) | Ternary complex formation between the CSP, a metal ion (Cu2+), and the analyte. | Reversed Phase (Aqueous) | Effective for α- and β-amino acids without prior derivatization. | Requires metal ions in the mobile phase, which can be incompatible with mass spectrometry (MS). | Underivatized α- and β-amino acids. |
Detailed Experimental Protocol: A Starting Point
This protocol describes a robust starting method for the analysis of an N-protected (e.g., Fmoc- or Boc-) derivative of (1R,2S)-2-aminocyclohexanecarboxylic acid using a polysaccharide-based CSP in normal phase mode. N-protection is often advantageous as it provides additional sites for chiral interaction and improves solubility in common organic solvents.[9][10]
Objective: To resolve the enantiomers of an N-protected (1R,2S)-2-aminocyclohexanecarboxylic acid derivative.
Materials:
-
HPLC Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample: N-protected derivative of racemic 2-aminocyclohexanecarboxylic acid, dissolved in mobile phase at ~1 mg/mL.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol (IPA) in a ratio of 90:10 (v/v) .
-
Add 0.1% Trifluoroacetic Acid (TFA) to the final mixture.
-
Rationale: n-Hexane/IPA is a standard mobile phase for normal phase chromatography on polysaccharide CSPs.[5] TFA is added as an acidic modifier to suppress the ionization of the analyte's carboxylic acid group, which is critical for achieving sharp, symmetrical peaks.[5]
-
Degas the mobile phase thoroughly by sonication or vacuum filtration before use.
-
-
HPLC System Configuration:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm or a wavelength appropriate for the protecting group's chromophore (e.g., ~265 nm for Fmoc).
-
-
Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard sample to confirm the retention times and resolution of the two enantiomers.
-
Inject the test sample for analysis.
-
-
Method Optimization Strategy:
-
If Resolution is Poor: Decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA). This will increase retention times and often improves separation (selectivity).
-
If Retention Time is Too Long: Increase the percentage of IPA (e.g., to 80:20 Hexane/IPA). This will decrease retention times. Note that this may also decrease resolution.
-
Alternative Alcohols: Ethanol can be substituted for IPA, which can sometimes alter selectivity and provide a better separation.[5]
-
Temperature Effects: Varying the column temperature (e.g., between 15 °C and 40 °C) can influence enantioselectivity and should be explored if mobile phase adjustments are insufficient.[15]
-
Understanding the Chiral Recognition Mechanism
Successful chiral separation relies on a stable, multi-point interaction between the analyte and the CSP. For an enantiomer to be distinguished from its mirror image, it must engage with the chiral selector through at least three simultaneous points of interaction (the "three-point interaction model").
Caption: The three-point interaction model for chiral recognition.
In this conceptual model, one enantiomer can form three stable interactions (e.g., a π-π interaction, a hydrogen bond, and a favorable steric fit), leading to a longer retention time. Its mirror image may only be able to form two of these interactions at any given time due to steric hindrance, resulting in weaker binding and a shorter retention time. It is this difference in the stability of the transient diastereomeric complexes that allows for chromatographic separation.
Conclusion
The successful chiral HPLC analysis of (1R,2S)-2-aminocyclohexanecarboxylic acid derivatives is a critical task in pharmaceutical development. While there is no single universal method, a systematic approach based on screening versatile CSPs like polysaccharide and macrocyclic glycopeptide phases is a proven strategy. Polysaccharide-based columns, particularly when used with N-protected derivatives in normal phase mode, offer a robust and high-probability starting point for method development. By understanding the principles of chiral recognition and systematically optimizing key parameters like mobile phase composition and temperature, researchers can develop reliable, accurate, and precise methods to ensure the stereochemical integrity of these vital pharmaceutical building blocks.
References
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Ilisz, I., Aranyi, A., & Pataj, Z. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 19(9), 15225-15254. Retrieved from [Link]
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Matarashvili, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society, 18, 2431–2453. Retrieved from [Link]
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ResearchGate. (2016). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]
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A Comparative Guide to (1R,2S)-2-Aminocyclohexanecarboxylic Acid and Other Constrained Amino Acids in Peptidomimetic Design
This guide provides an in-depth comparison of (1R,2S)-2-Aminocyclohexanecarboxylic acid (also known as cis-ACHC), a cyclic β-amino acid, with other classes of conformationally constrained amino acids. It is intended for researchers, scientists, and drug development professionals engaged in peptide and peptidomimetic design. We will explore the structural underpinnings of conformational control, present comparative performance data, and provide validated experimental protocols to support your research.
The Rationale for Constraint: Overcoming the Limitations of Native Peptides
Native peptides, despite their high specificity and potency, often face significant hurdles as therapeutic candidates. Their inherent flexibility leads to susceptibility to enzymatic degradation by proteases, resulting in short in vivo half-lives and poor bioavailability.[1][2][3] Furthermore, this conformational freedom means that only a fraction of the peptide molecules in solution may adopt the specific three-dimensional structure required for binding to a biological target.
The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to address these limitations.[4][5] By reducing the number of accessible conformations, these building blocks can "lock" a peptide into its bioactive shape, leading to several key advantages:
-
Enhanced Receptor Affinity and Selectivity: Pre-organizing the peptide into its binding conformation reduces the entropic penalty upon binding, potentially leading to a significant increase in potency.[6]
-
Increased Proteolytic Stability: The modified backbone geometry and steric hindrance introduced by constrained residues can prevent recognition and cleavage by proteases.[7][8][9]
-
Improved Pharmacokinetic Properties: Increased stability and defined conformations can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.
(1R,2S)-2-Aminocyclohexanecarboxylic acid is a prime example of a cyclic β-amino acid that imposes significant local geometric constraints, making it a valuable tool in the design of next-generation peptide therapeutics.[10][11]
Caption: The principle of conformational constraint in peptide design.
A Structural Overview of Constrained Amino Acids
The performance of a constrained amino acid is dictated by its structure. (1R,2S)-2-Aminocyclohexanecarboxylic acid belongs to the family of cyclic β-amino acids, where the Cα-Cβ bond is part of a carbocyclic ring. This structural feature severely restricts backbone dihedral angles, thereby guiding the peptide into well-defined secondary structures.[12][13]
Let's compare the structural features of cis-ACHC with other widely used constrained amino acids:
-
(1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC): As a β-amino acid, it introduces an extra carbon into the peptide backbone. The cis relationship between the amino and carboxyl groups on the cyclohexane ring forces a specific gauche conformation, predisposing peptides to form turn-like structures. The six-membered ring itself is conformationally restricted, further limiting flexibility.[10]
-
trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC): The trans isomer adopts a more extended conformation compared to its cis counterpart. This difference in stereochemistry can lead to the formation of different, often more linear or sheet-like, secondary structures.
-
Aminocyclopentane/butane Carboxylic Acids (ACPC/ACBC): The smaller ring size in these analogues introduces greater ring strain, which in turn imposes even stricter conformational limitations on the peptide backbone.[10][11][14] The choice of ring size is a critical design element for fine-tuning the desired peptide fold.
-
α,α-Disubstituted Amino Acids (e.g., Aib): Acyclic amino acids like α-aminoisobutyric acid (Aib) constrain the backbone through steric hindrance from the gem-dimethyl groups on the α-carbon. This severely restricts the Ramachandran space, strongly promoting the formation of helical structures, particularly 3₁₀-helices.[15][16]
-
Stapled/Bridged Peptides: These involve introducing a covalent cross-link between the side chains of two amino acids, often at the i and i+4 or i+7 positions, to stabilize an α-helical conformation.[17][18][19] This is a powerful technique for mimicking helical protein domains involved in protein-protein interactions.[16]
Comparative Performance Analysis
The choice of a constrained amino acid depends on the desired outcome, whether it is inducing a specific secondary structure, maximizing proteolytic resistance, or achieving optimal target engagement.
Induction of Secondary Structure
Different constrained amino acids act as "turn-keys" for specific peptide folds. β-amino acids are well-known for their ability to form unique and highly stable secondary structures, often distinct from the familiar α-helices and β-sheets of α-peptides.[10][12][13]
-
cis-ACHC and other cyclic β-amino acids are potent inducers of turns and helices (e.g., 12-helices, 14-helices) within β-peptides or mixed α,β-peptides. The specific fold is highly dependent on the stereochemistry and the sequence pattern.[6][13]
-
Aib , in contrast, is a very strong promoter of right-handed 3₁₀-helices and, to a lesser extent, α-helices.[15][16]
-
Stapled peptides are explicitly designed to lock a sequence into an α-helical conformation.[17]
Enhancement of Enzymatic Stability
A primary driver for using constrained amino acids is to protect peptides from rapid degradation. The introduction of a non-natural structure, such as a β-amino acid, disrupts the substrate recognition motifs of common proteases.[2][20]
-
β-Amino Acids (cis-ACHC, ACPC, etc.): The altered peptide bond and backbone spacing make peptides containing β-amino acids exceptionally resistant to cleavage by a wide range of proteases.[7][8][9] This feature is one of the most significant advantages of this class of building blocks.
-
α,α-Disubstituted Amino Acids (Aib): The steric bulk around the α-carbon effectively shields the adjacent peptide bonds from enzymatic attack, conferring substantial proteolytic resistance.[1]
-
D-Amino Acids: Incorporating the unnatural D-enantiomer of a standard amino acid is another effective strategy, as proteases are stereospecific for L-amino acids.[20]
Impact on Biological Activity
By pre-organizing a peptide into its bioactive conformation, constrained amino acids can dramatically enhance its affinity for a target receptor.[4][5] For example, incorporating β-amino acids into peptidomimetics has been shown to yield potent ligands for various biological targets, including GPCRs and protein-protein interaction interfaces.[6][21] The rigid structure of cis-ACHC can precisely orient key pharmacophoric side chains, optimizing interactions within a receptor's binding pocket.
Summary Data Table
| Amino Acid Class | Key Structural Feature | Predominant Induced Conformation(s) | Key Performance Attributes |
| (1R,2S)-ACHC (cis) | Cyclic β-amino acid, cis stereochemistry | Turns, β-peptide helices (e.g., 12/14-helices) | High proteolytic stability, potent turn inducer, precise side-chain orientation |
| trans-ACHC | Cyclic β-amino acid, trans stereochemistry | Extended structures, sheets | High proteolytic stability, promotes more linear conformations |
| ACPC / ACBC | Smaller cyclic β-amino acids | Tightly constrained turns and helices | High proteolytic stability, very rigid constraint due to ring strain |
| Aib | Acyclic, α,α-disubstituted | 3₁₀-helices, α-helices | Strong helix promoter, significant steric shielding against proteases |
| Stapled Peptides | Covalent side-chain bridge | α-helices | Exceptionally stable α-helical structure, used to mimic protein interfaces |
Experimental Protocol: Assessing Proteolytic Stability
To empirically validate the performance of a constrained amino acid, an in vitro stability assay is essential. The following protocol provides a robust method for comparing the degradation rates of peptides in human serum.
Workflow: Enzymatic Stability Assay
Caption: Workflow for a typical peptide stability assay in human serum.
Step-by-Step Methodology
-
Peptide Preparation: Synthesize the native peptide and the analogue containing (1R,2S)-2-Aminocyclohexanecarboxylic acid (or another constrained residue) using standard Fmoc solid-phase peptide synthesis (SPPS). Purify by HPLC to >95% and confirm identity by mass spectrometry.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in 100% DMSO.
-
Incubation: a. Pre-warm pooled human serum (commercially available) to 37°C in a water bath. b. In a microcentrifuge tube, add 90 µL of the pre-warmed serum. c. Add 10 µL of the peptide stock solution to the serum to start the reaction (final peptide concentration: 100 µg/mL). Vortex gently.
-
Time-Course Sampling: a. Immediately after adding the peptide, withdraw a 10 µL aliquot for the T=0 time point and transfer it to a new tube containing 40 µL of ice-cold acetonitrile (ACN) with a known concentration of an internal standard (a stable, non-related peptide). This quenches the enzymatic reaction. b. Incubate the main reaction tube at 37°C. c. Withdraw additional 10 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), quenching each in ACN as described above.
-
Sample Processing: a. Vortex the quenched samples vigorously. b. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins. c. Carefully transfer the supernatant to an HPLC vial for analysis.
-
LC-MS Analysis: a. Inject the supernatant onto a C18 reverse-phase HPLC column connected to a mass spectrometer. b. Elute the peptide using a gradient of water and ACN (both containing 0.1% formic acid). c. Monitor the disappearance of the parent peptide's mass-to-charge ratio (m/z) over time.
-
Data Analysis: a. For each time point, calculate the peak area of the target peptide and normalize it to the peak area of the internal standard. b. Plot the percentage of remaining peptide (relative to the T=0 sample) against time. c. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½) of the peptide.
This protocol provides a quantitative measure of stability, allowing for a direct and objective comparison between the native peptide and its constrained counterpart.
Synthesis and Practical Considerations
The adoption of any non-natural amino acid into a research program depends on its synthetic accessibility. Enantiomerically pure (1R,2S)-2-Aminocyclohexanecarboxylic acid can be prepared through various established chemical and chemoenzymatic routes.[22][23] For routine use in peptide synthesis, it is commercially available from multiple suppliers, typically as the Fmoc-protected derivative (Fmoc-cis-(1R,2S)-ACHC-OH), ready for direct incorporation using standard SPPS protocols.[24][25] While often more expensive than standard proteinogenic amino acids, the significant performance benefits frequently justify the cost in a drug discovery context.
Conclusion
(1R,2S)-2-Aminocyclohexanecarboxylic acid is a powerful and versatile building block for the design of advanced peptidomimetics. Its ability to rigidly constrain the peptide backbone offers a distinct advantage over more flexible structures.
-
Choose cis-ACHC or other cyclic β-amino acids when: The goal is to induce specific turn-like structures and achieve exceptional proteolytic stability. They are ideal for sculpting peptide loops or creating novel folded architectures.
-
Choose Aib when: A strong propensity for forming a 3₁₀- or α-helix is the primary objective.
-
Choose stapling when: The goal is to mimic a native α-helical domain with maximum conformational purity.
By understanding the distinct structural and performance characteristics of different constrained amino acids, researchers can make informed decisions to rationally design peptide-based therapeutics with superior stability, affinity, and overall drug-like properties.
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A Senior Application Scientist's Guide to Validating Synthetic Peptides Incorporating (1R,2S)-2-Aminocyclohexanecarboxylic Acid
<
Introduction: The Structural Challenge of Non-Canonical Peptides
Synthetic peptides have emerged as a pivotal class of therapeutics and research tools, offering high specificity and biological activity. The incorporation of non-canonical amino acids, such as the cyclic β-amino acid (1R,2S)-2-Aminocyclohexanecarboxylic acid (cis-ACHC), is a powerful strategy to impart desirable properties like enhanced proteolytic stability and constrained, predictable conformations. However, these structural modifications also introduce significant analytical challenges. The rigid cyclohexane ring and the β-amino acid nature of cis-ACHC impose unique conformational constraints that demand a multi-faceted and rigorous validation approach.[1][2] Unlike linear peptides composed of standard α-amino acids, simply confirming the mass and sequence is insufficient. A comprehensive structural elucidation is paramount to ensure that the synthesized peptide adopts its intended three-dimensional fold, which is inextricably linked to its biological function.
This guide provides an in-depth comparison of the core analytical techniques required for the unambiguous structural validation of synthetic peptides incorporating cis-ACHC. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of a Multi-Technique Approach
No single analytical method can provide a complete structural picture of a modified peptide. A synergistic combination of techniques is essential to move from a simple confirmation of identity to a high-confidence three-dimensional structure. Mass spectrometry confirms the foundational molecular weight and sequence, chromatography assesses purity and chiral integrity, while spectroscopic methods like NMR and Circular Dichroism provide the critical insights into the peptide's solution-state conformation and secondary structure.
Below is a logical workflow illustrating how these techniques are integrated for a comprehensive validation process.
Caption: Integrated workflow for the structural validation of modified peptides.
Comparative Analysis of Core Validation Techniques
The selection of analytical techniques must be guided by the specific questions being asked at each stage of the validation process. The following sections compare the primary methods, outlining their strengths, limitations, and the specific insights they provide for peptides containing cis-ACHC.
Mass Spectrometry (MS): The Foundational Check
Mass spectrometry is the first-line technique for confirming that the correct molecule has been synthesized.
-
Expertise & Causality: For peptides incorporating cis-ACHC, Electrospray Ionization (ESI) is the preferred ionization method as it is a "soft" technique that minimizes in-source fragmentation, providing a clean measurement of the intact peptide's molecular weight. This initial check is crucial; without a correct mass, any further structural analysis is futile. Tandem MS (MS/MS) is then employed to verify the amino acid sequence.[3][4] The fragmentation of the peptide backbone, typically through Collision-Induced Dissociation (CID), produces a series of b- and y-ions.[5][6] The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing the sequence to be read. The presence of the cis-ACHC residue will result in a predictable mass shift in the fragment ion series, confirming its incorporation and position.[7]
-
Trustworthiness & Self-Validation: Protocols are validated by calibrating the mass spectrometer with known standards immediately before analysis to ensure mass accuracy. For MS/MS, the observation of complementary b- and y-ion series provides internal validation of the sequence assignment.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Chiral Integrity
HPLC is indispensable for determining the purity of the synthesized peptide and, critically, for verifying the stereochemical integrity of the non-canonical amino acid.
-
Expertise & Causality:
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse for purity assessment. A C18 column is typically used with a water/acetonitrile gradient. The goal is to obtain a single, sharp peak, indicating a highly pure compound. Purity is typically assessed by integrating the peak area at a specific wavelength (e.g., 220 nm).
-
Chiral HPLC: This is a non-negotiable step when working with stereoisomers like (1R,2S)-2-Aminocyclohexanecarboxylic acid. The (1R,2S) configuration is essential for the desired conformational constraint. Chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides (e.g., Teicoplanin-based columns), are designed to interact differently with enantiomers, allowing for their separation.[8] This analysis can confirm the enantiomeric purity of the cis-ACHC building block and detect any potential racemization that may have occurred during peptide synthesis and coupling steps.[9][10]
-
-
Trustworthiness & Self-Validation: A system suitability test should be performed before sample analysis. This involves injecting a standard mixture (e.g., a racemic mixture of the amino acid) to confirm that the chiral column provides baseline resolution of the enantiomers.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to 3D Structure
NMR is the most powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. For conformationally constrained peptides containing cis-ACHC, 2D NMR experiments are absolutely essential.[11][12][13]
-
Expertise & Causality: The cis-ACHC residue imposes specific turns and folds.[1] Unambiguously determining this structure relies on measuring through-bond and through-space correlations between protons.
-
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the complete spin systems of individual amino acid residues.[13][14] The protons on the cyclohexane ring of cis-ACHC will have a unique and identifiable pattern of cross-peaks, distinguishing it from standard amino acid residues.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for 3D structure determination.[12][13] They detect protons that are close in space (<5 Å), regardless of whether they are connected by bonds.[15] The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons (NOE ∝ 1/r⁶), providing the distance restraints needed for structure calculation.[12][13] For peptides in the molecular weight range of 1000-2000 Da, the NOE can be close to zero, making detection difficult. In these cases, ROESY is the preferred experiment as the ROE is always positive and observable.[15][16][17]
-
Caption: NOE/ROE correlations establish spatial proximity for 3D structure.
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
CD spectroscopy provides valuable, albeit lower-resolution, information about the overall secondary structure of the peptide in solution.[18]
-
Expertise & Causality: The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18] Different secondary structures (α-helices, β-sheets, turns, random coils) have characteristic CD spectra. Peptides incorporating β-amino acids like cis-ACHC are known to form unique helical structures, such as the 14-helix, which have distinct CD signatures.[2][19] By comparing the experimental spectrum to reference spectra, one can gain rapid insight into the conformational state of the peptide and how it changes with environmental conditions (e.g., temperature, solvent).[20][21]
-
Trustworthiness & Self-Validation: The instrument is calibrated using a standard compound like camphor-10-sulfonic acid. The analysis should be repeated in different solvents (e.g., aqueous buffer vs. a helix-promoting solvent like trifluoroethanol) to assess the stability and nature of the observed secondary structure.[20]
Summary of Techniques
The following table summarizes the role, strengths, and limitations of each technique in the context of validating cis-ACHC-containing peptides.
| Technique | Primary Role | Key Strengths | Limitations |
| Mass Spectrometry (MS) | Identity & Sequence | High sensitivity, confirms molecular weight and amino acid sequence. | Provides no information on 3D structure or stereochemistry. |
| HPLC (RP & Chiral) | Purity & Chirality | Quantifies purity, resolves enantiomers to confirm stereochemical integrity. | Does not provide structural information beyond purity. |
| NMR Spectroscopy | 3D Structure | Provides atomic-level resolution of the solution-state 3D structure and conformation.[13] | Requires higher sample concentration, complex data analysis. |
| Circular Dichroism (CD) | Secondary Structure | Rapid assessment of global secondary structure, sensitive to conformational changes.[18] | Low resolution, does not provide atomic-level detail. |
Detailed Experimental Protocols
Protocol 1: Purity and Chiral Integrity Analysis by HPLC
-
System Preparation:
-
RP-HPLC: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of 95% Water + 0.1% TFA (Solvent A) and 5% Acetonitrile + 0.1% TFA (Solvent B).
-
Chiral HPLC: Equilibrate a macrocyclic glycopeptide-based chiral column (e.g., Astec CHIROBIOTIC T) with a mobile phase recommended by the manufacturer, often a polar ionic or polar organic mode mobile phase.[8][10]
-
-
Sample Preparation: Dissolve the peptide in Solvent A to a concentration of 1 mg/mL.
-
RP-HPLC Analysis:
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor absorbance at 220 nm.
-
Validation: A single major peak with >95% integrated area indicates high purity.
-
-
Chiral HPLC Analysis:
-
Inject a racemic standard of cis-ACHC to confirm baseline separation of the (1R,2S) and (1S,2R) enantiomers.
-
Inject the hydrolyzed peptide sample (after acid hydrolysis).
-
Run an isocratic mobile phase as determined by the column manufacturer's guidelines.
-
Validation: The chromatogram of the hydrolyzed peptide should show a single peak corresponding to the retention time of the desired (1R,2S) enantiomer.
-
Protocol 2: 3D Structure Determination by 2D NMR
-
Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., D₂O or CD₃OH). Add 5-10% D₂O if using a non-aqueous solvent for the lock signal.
-
Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample concentration, purity, and spectral dispersion.[17] A wide dispersion of amide proton chemical shifts (e.g., 7.0-9.5 ppm) is often an initial indicator of a well-structured peptide.[14]
-
Acquisition of 2D TOCSY:
-
Set up a 2D TOCSY experiment with a mixing time of 60-80 ms. This duration is optimal for transferring magnetization throughout most amino acid spin systems.
-
Process the data and identify the spin systems for each residue.
-
-
Acquisition of 2D ROESY:
-
Set up a 2D ROESY experiment with a mixing time between 150-300 ms.[17] Run a series of short experiments with varying mixing times to find the optimal value for signal buildup without significant spin diffusion.[17]
-
Causality: A ROESY is chosen over a NOESY for peptides of this size to avoid the potential for zero-NOE enhancement, ensuring reliable detection of through-space correlations.[15][16][17]
-
-
Data Analysis & Structure Calculation:
-
Assign all proton resonances using the TOCSY and ROESY spectra.
-
Integrate the cross-peaks in the ROESY spectrum to generate a list of distance restraints.
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that satisfy the experimental restraints.[22]
-
Validation: A well-defined structure is characterized by a low root-mean-square deviation (RMSD) among the final ensemble of calculated structures.
-
Conclusion
Validating the structure of a synthetic peptide incorporating a non-canonical residue like (1R,2S)-2-Aminocyclohexanecarboxylic acid is a rigorous process that goes far beyond simple identity confirmation. It requires an integrated, multi-technique approach where each method provides a unique and essential piece of the structural puzzle. By systematically applying mass spectrometry, analytical and chiral chromatography, 2D NMR spectroscopy, and circular dichroism, researchers can build a high-confidence model of the peptide's three-dimensional structure. This comprehensive validation is the bedrock upon which all subsequent biological and therapeutic applications are built, ensuring that the peptide's function is a direct result of its intended design.
References
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J Pharm Biomed Anal. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. [Link]
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J Biol Chem. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. [Link]
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ChemRxiv. (2020). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. [Link]
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SeRMN – NMR Service at UAB. (2017). Folding peptides studied by NMR. [Link]
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J Org Chem. (2001). Peptides constrained by an aliphatic linkage between two C(alpha) sites: design, synthesis, and unexpected conformational properties of an i,(i + 4)-linked peptide. [Link]
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NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. [Link]
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University of Zurich. Peptide/Protein NMR. [Link]
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Anal Chem. (2010). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]
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University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]
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ResearchGate. (2015). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). [Link]
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J Vis Exp. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. [Link]
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MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
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ResearchGate. (2017). Circular dichroism spectra of constrained peptides. [Link]
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Chembiochem. (2002). Beta-peptides: twisting and turning. [Link]
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Anal Biochem. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. [Link]
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The Royal Society of Chemistry. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. [Link]
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J Am Chem Soc. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. [Link]
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ResearchGate. (2010). NMR of peptides. [Link]
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J Chem Theory Comput. (2006). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. [Link]
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Org Biomol Chem. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. [Link]
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Journal of Proteome Research. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. [Link]
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MtoZ Biolabs. How Does a Mass Spectrometer Sequence Amino Acids After Fragmenting Peptide Chains?[Link]
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Matrix Science. Mascot help: Peptide fragmentation. [Link]
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A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Aminocyclohexanecarboxylic Acid
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Significance of Chiral 2-Aminocyclohexanecarboxylic Acid
Enantiomerically pure β-amino acids are of paramount importance in the pharmaceutical industry, serving as crucial building blocks for a wide array of therapeutic agents.[1][2] Among these, 2-aminocyclohexanecarboxylic acid, a cyclic β-amino acid, holds a special place due to its conformationally constrained structure, which is instrumental in the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The stereochemistry at the C1 and C2 positions is critical for biological activity, making the development of efficient asymmetric syntheses a key focus of chemical research.
This guide provides a comparative analysis of various catalytic systems employed in the asymmetric synthesis of 2-aminocyclohexanecarboxylic acid and its derivatives. We will delve into the nuances of transition-metal catalysis, organocatalysis, and biocatalysis, offering a comprehensive overview of their performance, mechanistic underpinnings, and practical applicability. The objective is to equip researchers with the knowledge to make informed decisions when selecting a catalytic strategy for their specific synthetic goals.
I. Transition-Metal Catalysis: The Power of Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral enamides or enamines is a highly effective and atom-economical method for establishing the stereocenters in 2-aminocyclohexanecarboxylic acid precursors.[1] Rhodium and Ruthenium complexes with chiral phosphine ligands are the workhorses in this domain, each exhibiting distinct advantages.
A. Rhodium-Based Catalysts
Rhodium catalysts, particularly those with chiral bisphosphine ligands such as DuPHOS, PennPhos, and BisP*, have demonstrated exceptional enantioselectivity in the hydrogenation of cyclic enamides.[3][4] The choice of ligand is crucial and can significantly influence the stereochemical outcome of the reaction.
Causality in Catalyst Performance: The high enantioselectivity achieved with Rh-bisphosphine catalysts is attributed to the formation of a rigid chelate structure that creates a well-defined chiral environment around the metal center. The substrate coordinates to the rhodium, and the steric and electronic properties of the ligand dictate the facial selectivity of hydrogen addition to the double bond. For instance, the PennPhos ligand has proven to be particularly effective for the asymmetric hydrogenation of cyclic enamides, outperforming other ligands like DIOP and BINAP in certain cases.[5]
Comparative Performance of Rhodium Catalysts:
| Catalyst/Ligand | Substrate | Solvent | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Rh-PennPhos | N-acetyl-1-amino-cyclohexene | MeOH | 40 psi | RT | >99 | 95 | [5] |
| Rh-(S,S)-Me-DuPhos | Tetrasubstituted cyclic enamine | 2-propanol | 1.0 MPa | 50 | 83 | low | [6] |
| Rh-(R)-SDP | (Z)-β-branched enamides | Toluene | 50 bar | 50 | >99 | 88-96 | [7] |
Experimental Protocol: Asymmetric Hydrogenation using Rh-PennPhos
This protocol is adapted from the work of Zhang et al. for the asymmetric hydrogenation of a cyclic enamide.[5]
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol) and (R,R)-Me-PennPhos (6.9 mg, 0.0138 mmol) in methanol (2 mL) is stirred for 20 minutes.
-
Reaction Setup: The cyclic enamide substrate (1.25 mmol) is dissolved in methanol (5 mL) in a hydrogenation vessel.
-
Hydrogenation: The catalyst solution is transferred to the hydrogenation vessel. The vessel is then placed in an autoclave, purged with hydrogen gas, and pressurized to 40 psi.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 24 hours. Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the enantiomerically enriched product.
Logical Flow of the Rh-Catalyzed Asymmetric Hydrogenation:
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation of an enamide.
B. Ruthenium-Based Catalysts
Ruthenium-BINAP complexes are another class of highly effective catalysts for asymmetric hydrogenation.[8][9][10] These catalysts are often lauded for their broad substrate scope and functional group tolerance.
Comparative Performance of Ruthenium Catalysts:
| Catalyst/Ligand | Substrate | Solvent | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ru(OAc)₂(S-BINAP) | 2-(6'-methoxy-2'-naphthyl)propenoic acid | MeOH | 1000 psig | 22 | >99 | 97 | [10] |
| ₃ | β-ketoamides | MeOH/EtOH | 4 bar | RT | high | 91->98 | [8] |
Experimental Protocol: Asymmetric Hydrogenation using Ru-BINAP
This protocol is a general representation based on procedures for Ru-BINAP catalyzed hydrogenations.[10]
-
Catalyst Preparation: A mixture of [RuCl₂(COD)]n, (S)-BINAP, and a tertiary amine in toluene is heated to afford the Ru-BINAP complex.
-
Reaction Setup: The substrate (e.g., a β-keto ester or enamide) is dissolved in a degassed solvent such as methanol in a high-pressure reactor.
-
Hydrogenation: The Ru-BINAP catalyst is added to the reactor. The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 4-100 atm).
-
Reaction Monitoring and Work-up: The reaction is stirred at the specified temperature until completion. After releasing the pressure, the solvent is evaporated, and the product is purified by chromatography or crystallization.
Workflow for Asymmetric Synthesis via Ru-Catalyzed Hydrogenation:
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
II. Organocatalysis: Metal-Free Asymmetric Transformations
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding heavy metal contamination in the final product.[11][12] For the synthesis of 2-aminocyclohexanecarboxylic acid precursors, enantioselective Michael additions and Diels-Alder reactions are prominent organocatalytic strategies.
Mechanism of Action: Chiral secondary amines, such as proline and its derivatives, are commonly used organocatalysts. They react with carbonyl compounds to form transient enamines or iminium ions, which then participate in stereoselective bond-forming reactions. The stereoselectivity is controlled by the chiral environment created by the catalyst.
Comparative Performance of Organocatalysts:
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr | Reference |
| (S)-Diphenylprolinol silyl ether | Michael Addition | Aldehydes | Nitroethylene | 92-96 | >95 | - | General method |
| Imidazolidinone | Diels-Alder | α,β-Unsaturated Ketones | Dienes | 79-92 | 85-98 | >100:1 | General method |
Experimental Protocol: Organocatalytic Michael Addition
This protocol is a general representation of an organocatalytic Michael addition to synthesize a chiral precursor.
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., CHCl₃), the organocatalyst (e.g., a chiral prolinol derivative, 10-20 mol%) is added.
-
Addition of Reactants: The Michael acceptor (e.g., a nitroalkene, 1.2 mmol) is added to the mixture.
-
Reaction Progress: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the enantioenriched Michael adduct.
Stereochemical Rationale in Organocatalytic Michael Addition:
Caption: Enamine activation pathway in organocatalytic Michael addition.
III. Biocatalysis: The Precision of Enzymes
Enzymes, particularly lipases, offer an environmentally benign and highly selective method for the synthesis of enantiopure 2-aminocyclohexanecarboxylic acid derivatives through kinetic resolution.[13]
Principle of Kinetic Resolution: In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases are commonly used for the acylation or hydrolysis of amines and alcohols with high enantioselectivity.
Comparative Performance of Lipases in Kinetic Resolution:
A study on the lipase-catalyzed N-acylation of racemic cis- and trans-2-aminocyclohexanecarboxamides revealed that Candida antarctica lipase B (CAL-B) is a highly effective catalyst for this transformation.[13]
| Lipase | Substrate | Conversion (%) | ee (Unreacted Amide) (%) | ee (Acylated Product) (%) | E-value | Reference |
| CAL-B | rac-trans-2-aminocyclohexanecarboxamide | 50 | 99 | >99 | >200 | [13] |
| Pseudomonas cepacia Lipase | rac-cis-2-aminocyclohexanecarboxamide | 56 | 5 | 4 | 1 ± 0.1 | [13] |
| CAL-A | rac-cis-2-aminocyclohexanecarboxamide | 1 | - | 66 | 6 ± 0.1 | [13] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on the kinetic resolution of 2-aminocyclohexanecarboxamides using CAL-B.[13]
-
Reaction Setup: The racemic 2-aminocyclohexanecarboxamide (0.05 M) and the lipase preparation (e.g., Novozym 435, which is immobilized CAL-B, 50 mg/mL) are suspended in a suitable solvent mixture (e.g., tert-butyl methyl ether/tert-amyl alcohol).
-
Acylating Agent: An acylating agent, such as 2,2,2-trifluoroethyl butanoate (0.1 M), is added to initiate the reaction.
-
Reaction Conditions: The mixture is shaken at a controlled temperature (e.g., 48 °C).
-
Monitoring and Work-up: The reaction progress is monitored by taking samples at intervals and analyzing them by gas chromatography. Once the desired conversion (ideally 50%) is reached, the enzyme is filtered off.
-
Separation: The acylated product and the unreacted amine are separated by column chromatography.
Workflow of Enzymatic Kinetic Resolution:
Caption: Process flow for enzymatic kinetic resolution.
IV. Conclusion and Recommendations
The asymmetric synthesis of 2-aminocyclohexanecarboxylic acid can be achieved through a variety of powerful catalytic methods. The optimal choice of catalyst depends on several factors, including the desired stereoisomer, scale of the reaction, available starting materials, and economic considerations.
-
Transition-Metal Catalysis (Rhodium and Ruthenium): This approach is highly recommended for its high efficiency, excellent enantioselectivity, and atom economy, particularly through the asymmetric hydrogenation of enamides. It is well-suited for large-scale synthesis where high throughput and stereochemical purity are critical. The main considerations are the cost of the precious metal catalysts and chiral ligands, and the need for specialized high-pressure hydrogenation equipment.
-
Organocatalysis: This metal-free approach is an excellent choice for researchers seeking to avoid heavy metal contamination and work under mild reaction conditions. Organocatalytic methods offer a high degree of stereocontrol in the formation of the carbocyclic ring. While catalyst loading may be higher than in transition-metal catalysis, the catalysts are generally less expensive and more environmentally benign.
-
Biocatalysis: For kinetic resolutions, enzymatic methods, especially with lipases like CAL-B, are unparalleled in their enantioselectivity. This method is ideal when a racemic starting material is readily available and high enantiomeric purity is the primary goal. However, the maximum theoretical yield for the desired enantiomer is 50%, and an efficient separation of the product from the unreacted starting material is required.
Ultimately, the selection of the catalytic system should be guided by a thorough evaluation of the specific requirements of the synthetic target and the resources available to the researcher.
V. References
-
Advances in Transition-Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives. Thieme E-Books & E-Journals. [Link]
-
Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. [Link]
-
Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. Organic Chemistry Portal. [Link]
-
Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Asymmetric Hydrogenation of Enamides With Rh-BisP and Rh-miniPHOS Catalysts. Scope, Limitations, and Mechanism. PubMed. [Link]
-
Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]
-
Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides. the University of Groningen research portal. [Link]
-
Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. Semantic Scholar. [Link]
-
Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development. [Link]
-
Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed. [Link]
-
Asymmetric hydrogenations one by one: differentiation of up to three beta-ketocarboxylic acid derivatives based on Ruthenium(II)-binap catalysis. PubMed. [Link]
-
Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. PMC. [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]
-
Synthesis of new cationic BINAP–ruthenium(II) complexes and their use in asymmetric hydrogenation [BINAP = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]. Journal of the Chemical Society, Chemical Communications. [Link]
-
Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. [Link]
-
Graphical illustration of reaction progress of kinetic resolution at... ResearchGate. [Link]
-
Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on Immobead-350. ResearchGate. [Link]
-
Ruthenium-BINAP asymmetric hydrogenation catalyst. Google Patents.
-
Rhodium‐Catalyzed Asymmetric Synthesis of β‐Branched Amides. ResearchGate. [Link]
-
Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. University of Wisconsin–Madison. [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation of β -Branched Enamides for the Synthesis of β -Stereogenic Amines. ResearchGate. [Link]
-
Enantioselective Organocatalytic Synthesis of Carbocycles: The Iwabuchi Synthesis of (+)-Juvabione. Organic Chemistry Portal. [Link]
-
Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PubMed. [Link]
-
Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines. Organic Chemistry Frontiers. [Link]
-
Asymmetric hydrogenation of ketones catalyzed by a ruthenium(ii)-indan–ambox complex. Chemical Communications. [Link]
-
Organocatalytic asymmetric assembly reactions: one-pot synthesis of functionalized beta-amino alcohols from aldehydes, ketones, and azodicarboxylates. Semantic Scholar. [Link]
-
Copper(ii)-catalyzed enantioselective decarboxylative Mannich reaction coordinated by supramolecular organic amine cages. PMC. [Link]
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Safety Operating Guide
Navigating the Disposal of (1R,2S)-2-Aminocyclohexanecarboxylic Acid Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride, ensuring the safety of personnel and the integrity of your facility's waste management program. While this compound may not be classified as acutely toxic, its potential as a skin, eye, and respiratory irritant necessitates meticulous handling and disposal.[1][2][3]
Immediate Safety & Hazard Assessment: The First Line of Defense
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is critical. Based on data from structurally similar amine hydrochlorides, this compound should be handled as a hazardous substance.[1][2] The primary risks are irritation upon contact with skin or eyes and respiratory tract irritation if inhaled as a dust.[1][3][4]
Core Safety Protocols
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This forms the primary barrier between the researcher and potential chemical exposure.
-
Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood or in a well-ventilated area to minimize the risk of inhaling dust particles.[1][4][5]
The following table summarizes the essential PPE for handling this compound:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against accidental splashes of solutions or contact with airborne dust particles. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1][5] | Prevents direct skin contact, which can cause irritation.[1][2] |
| Body Protection | A standard laboratory coat.[5] | Protects against contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled within a fume hood. If dust is generated outside of a fume hood, a NIOSH-approved respirator is necessary.[1] | Minimizes the inhalation of dust, which may cause respiratory irritation.[1][2][4] |
Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[6][7] It should never be disposed of down the drain or in regular trash.[8][9] The recommended disposal route is collection by a licensed professional waste disposal service, typically for incineration.[1][5]
Experimental Protocol: Waste Collection and Containment
Objective: To safely collect and prepare solid and aqueous waste of this compound for disposal.
Materials:
-
Waste this compound (solid or in solution)
-
Designated, compatible, and clearly labeled hazardous waste container[6][10]
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Procedure:
-
Waste Characterization and Segregation:
-
Identify: Confirm the waste stream is solely this compound or a solution thereof.
-
Segregate: This is a critical step to prevent dangerous chemical reactions.[11] Do NOT mix this amine hydrochloride waste with:
-
-
Containerization:
-
Select a Compatible Container: Use a container made of material that will not react with the waste. High-density polyethylene (HDPE) containers are generally a good choice.[12] The original product container, if in good condition, is also an ideal choice.[10] Ensure the container has a secure, screw-top cap.[10] Do not use food containers.[10]
-
For Solid Waste: Carefully transfer the solid powder into the designated hazardous waste container inside a chemical fume hood to control dust.[1][5]
-
For Liquid/Aqueous Waste: Carefully pour the solution into the designated liquid hazardous waste container.
-
Headspace: Do not fill the container to more than 90% capacity to allow for expansion.[10][13]
-
-
Labeling:
-
Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[6]
-
Content Requirements: The label must clearly state the words "HAZARDOUS WASTE ".[7][11] It must also include:
-
The full chemical name: "this compound"
-
The specific hazard(s): "Irritant"
-
The date accumulation started.[7]
-
The laboratory or generating location details.
-
-
-
Storage (Satellite Accumulation Area):
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][10] This area must be at or near the point of generation and under the control of laboratory personnel.[7][13]
-
Secondary Containment: The container should be placed within a secondary containment bin or tray to contain any potential leaks.[6]
-
Segregation in Storage: Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizers.[11][14]
-
-
Arranging for Disposal:
The decision-making process for proper disposal is visualized in the following workflow diagram:
Spill & Decontamination Procedures
Accidents can happen, and a prepared response is essential to mitigate risks.
Minor Spill Cleanup (Small Quantity, Contained)
A minor spill is one that can be safely managed by trained laboratory personnel without immediate risk of fire, explosion, or significant health hazard.[15]
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is not near drains.[16]
-
Control: Prevent the spread of the spill by creating a dike with an inert absorbent material like vermiculite, sand, or cat litter.[16][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.[15]
-
Absorb: Working from the outside in, apply the absorbent material over the spill.[17]
-
Collect: Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[1] Avoid creating dust.
-
Decontaminate: Clean the spill area with soap and water.[15] For some amine spills, specialized decontamination solutions are available.[18]
-
Dispose: All cleanup materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.[6][17]
Major Spill Response
A major spill involves a large quantity, is in a public area, poses a fire hazard, or is beyond the capability of local staff to clean up.[15]
-
EVACUATE the area immediately.
-
ALERT others by activating the fire alarm or other emergency signals.
-
CONTACT your institution's emergency response team or EHS department from a safe location. Provide details about the chemical spilled and the location.
-
DO NOT attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.[16]
By adhering to these rigorous, safety-first protocols, you contribute to a culture of safety and ensure that the disposal of this compound is managed responsibly and in full compliance with regulatory standards.
References
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Kent State University. Laboratory Safety Manual. [Link]
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American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
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Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
-
Chemtron Supply Corporation. 5044 Safety Data Sheet. [Link]
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SKC Inc. Spill DECONtamination Kit, Aromatic Amine. [Link]
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Refining Community. Contamination in Amine Systems. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
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Personal protective equipment for handling (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride
Comprehensive Safety & Handling Guide: (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride
This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 108333-66-8). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory operations.
Hazard Assessment & Causality
This compound and structurally similar amino acid hydrochlorides are classified as hazardous substances. Understanding the nature of these hazards is the foundational step in selecting appropriate Personal Protective Equipment (PPE). The primary risks are associated with direct contact and inhalation.
Based on data for this and analogous compounds, the key hazards are:
-
Skin Irritation (H315): The hydrochloride salt can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): The compound is a serious eye irritant, with the potential to cause significant damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation (H335): As a fine powder, the compound can easily become airborne during handling, such as weighing or transfer. Inhalation may lead to irritation of the respiratory tract.[1][2]
-
Harmful if Swallowed (H302): Some similar compounds are classified as harmful if ingested.
These classifications necessitate a stringent approach to PPE to create a reliable barrier between the researcher and the chemical.
Hazard Classification Summary
| Hazard Statement | Classification | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific laboratory task being performed. The following protocol outlines the minimum required PPE and escalates based on the procedure's potential for exposure.
A. Eye and Face Protection
-
Rationale: To prevent airborne particles or splashes from contacting the eyes, which can cause serious irritation or damage.[1]
-
Standard Operations (e.g., handling solutions): Chemical safety glasses are the minimum requirement.
-
High-Risk Operations (e.g., weighing powder, potential for splashes): Chemical goggles are mandatory. For significant splash risks, a face shield should be worn in conjunction with goggles.[1] This combination provides full facial protection. All eye and face protection must comply with standards such as 29 CFR 1910.133.[1]
B. Skin and Body Protection
-
Rationale: To prevent skin contact, which can lead to irritation.[1]
-
Gloves: Chemical-resistant gloves are mandatory for all handling procedures. Nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use and wash them before removal.[3] Contaminated gloves should not be allowed out of the workplace.[4]
-
Lab Coat: A standard laboratory coat should be worn at all times to protect skin and personal clothing.[5]
-
Additional Protection: For large-scale operations or situations with a high risk of spillage, consider an apron and/or rubber boots.[4]
C. Respiratory Protection
-
Rationale: The primary risk of inhalation occurs when handling the solid material, as fine dust can be generated.[1]
-
Weighing and Transfer of Solids: These operations must be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.[5][6]
-
When Engineering Controls are Insufficient: If engineering controls are not available or are insufficient to control airborne dust, a NIOSH/MSHA or European Standard EN 136 approved respirator must be used.[7] This is in accordance with regulations like 29 CFR 1910.134.[1]
The following diagram illustrates the decision-making workflow for PPE selection.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
